Triethanolamine laurate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Foaming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;8-4-1-7(2-5-9)3-6-10/h2-11H2,1H3,(H,13,14);8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZUANPXHJWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047183 | |
| Record name | Triethanolamine Laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-49-9 | |
| Record name | Lauric acid triethanolamine salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethanolamine laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethanolamine Laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHANOLAMINE LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9403LC9W1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Understanding the Multifunctional Role of Triethanolamine Laurate
A Technical Guide to the Physicochemical Properties of Triethanolamine Laurate
This compound (TEA-Laurate) is a versatile amphiphilic compound that holds a significant position in the formulation science of pharmaceuticals, cosmetics, and personal care products. Chemically, it is the salt formed from the neutralization of lauric acid, a C12 fatty acid, with the weak base triethanolamine.[1] This structure imparts a dual nature to the molecule: a hydrophilic (water-attracting) triethanolamine head group and a hydrophobic (oil-attracting) lauryl hydrocarbon tail.[1] This amphiphilicity is the cornerstone of its function as a potent non-ionic surfactant, emulsifier, and pH-adjusting agent, enabling the stable mixing of oil and water-based ingredients.[1][2]
This technical guide offers an in-depth exploration of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this excipient to harness its full potential in creating stable, effective, and high-performing formulations. We will delve into its chemical identity, synthesis, surfactant properties, and the analytical methodologies required for its characterization, providing a robust framework for its application in advanced product development.
Section 1: Chemical Identity and Synthesis
A precise understanding of a compound's identity and synthesis is fundamental to its application. This compound is formed through a straightforward acid-base reaction or an esterification process, depending on the desired final product (salt or ester).
1.1. Chemical and Physical Properties A summary of the key identification and physical parameters for this compound is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;dodecanoic acid | [3] |
| Synonyms | TEA-Laurate, Lauric acid triethanolamine salt | [2][3][4] |
| CAS Number | 2224-49-9 | [1][2][3] |
| Molecular Formula | C₁₈H₃₉NO₅ | [3] |
| Molecular Weight | 349.51 g/mol | [1][3][4] |
| Appearance | White to off-white solid or powder | [5] |
| Boiling Point | 296.1 °C at 760 mmHg | [2][6] |
| Flash Point | 134.1 °C | [2][6] |
Note: Some databases erroneously report a molecular weight of ~696 g/mol ; the correct value for the 1:1 salt is 349.51 g/mol .[2][3]
1.2. Synthesis Pathway: Esterification
The common method for synthesizing the ester form, triethanolamine monolaurate, is through the direct esterification of lauric acid with triethanolamine.[1] This reaction involves heating the two precursors, typically in a 1:1 molar ratio, which results in the formation of the ester and water as a byproduct.[1][7] This process is a condensation reaction.[8] While often referred to as this compound, it is crucial for the formulation scientist to distinguish between the salt (formed by simple neutralization) and the ester (formed by this reaction), as their properties and performance can differ.
Section 2: Surfactant Science and Formulation Applications
The primary utility of TEA-Laurate in formulations stems from its behavior as a surfactant. Its amphiphilic nature allows it to position itself at oil-water interfaces, reducing interfacial tension and facilitating the formation of stable emulsions.[1]
2.1. Mechanism of Action: Micellization
In an aqueous solution, below a certain concentration, TEA-Laurate molecules exist as individual monomers. As the concentration increases, they begin to adsorb at the air-water or oil-water interface.[1] Once the interface is saturated, a critical phenomenon occurs: the molecules spontaneously self-assemble into spherical aggregates called micelles. This concentration is known as the Critical Micelle Concentration (CMC) .[1] Within the micelle, the hydrophobic lauryl tails are sequestered in the core, avoiding contact with water, while the hydrophilic triethanolamine heads form the outer shell, interacting favorably with the aqueous environment. This process is fundamental to its function as a solubilizing agent for poorly water-soluble drugs and oils.
2.2. Critical Surfactant Parameters
For the triethanolamine monolaurate ester , key surfactant parameters have been experimentally determined, highlighting its efficiency:
This low CMC and significant surface tension reduction underscore its effectiveness as a surfactant at very low concentrations.
2.3. Applications in Formulations
-
Pharmaceuticals: In topical formulations, TEA-Laurate acts as a solubilizer and emulsifier, enhancing the stability and homogeneity of creams and lotions.[10][11] Its surfactant properties can also improve the penetration of active pharmaceutical ingredients (APIs) through the skin.[10]
-
Cosmetics: It is widely used as an emulsifier to create stable oil-in-water emulsions in products like lotions and creams.[2] It also functions as a pH adjuster, helping to maintain the desired acidity of a product, which is crucial for both product stability and skin compatibility.[2][12]
Section 3: Analytical and Experimental Protocols
To ensure quality and consistency, specific analytical methods are employed to characterize this compound and its formulations.
3.1. Experimental Protocol: Synthesis of Triethanolamine Monolaurate Ester
This protocol describes a common laboratory-scale synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine lauric acid and triethanolamine in a 1:1 molar ratio.[7][13]
-
Reaction: Heat the mixture under constant stirring to approximately 165°C and maintain for 6 hours.[13] Water produced during the esterification will be removed via the condenser.
-
Purification: After cooling, the crude product can be refined. A small amount of 10% (w/v) sodium hydroxide solution can be added to convert any remaining lauric acid into soluble sodium laurate.[13] Saturated sodium chloride solution can then be used to salt out the ester.
-
Characterization: The final product should be characterized to confirm its identity and purity.
3.2. Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC is a critical parameter for any surfactant and can be determined using surface tensiometry.
-
Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from this stock solution to cover a wide concentration range, both below and above the expected CMC.[14]
-
Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).[14]
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[14]
-
CMC Determination: The resulting plot will typically show two linear regions. The point where these two lines intersect indicates the CMC. Below the CMC, surface tension decreases sharply with increasing concentration; above the CMC, it remains relatively constant.[15]
3.3. Characterization Protocol: FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to confirm the formation of an ester linkage.
-
Sample Preparation: Prepare samples of the precursors (lauric acid, triethanolamine) and the final product.
-
Analysis: Acquire the FT-IR spectrum for each sample.
-
Interpretation: For the synthesized ester, the spectrum should show characteristic peaks that are absent in the reactants. Key peaks to identify include:
Section 4: Safety, Handling, and Stability
4.1. Safety and Toxicology
According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation (H319).[3][18][19] Standard personal protective equipment, including safety glasses, should be worn when handling the material.
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed Triethanolamine and its related salts, including TEA-Laurate. They concluded that these ingredients are safe for use in cosmetics under the current practices of use, provided they are formulated to be non-irritating.[3][20][21] A key stipulation is that they should not be used in cosmetic products where N-nitroso compounds can be formed, as residual diethanolamine can be a precursor to carcinogenic nitrosamines.[3][20]
4.2. Storage and Stability
Triethanolamine and its salts can be sensitive to air and light, potentially turning brown over time upon exposure.[22] Formulations containing triethanolamine soaps may also darken during storage.[22] Therefore, it is recommended to store this compound in tightly sealed, light-resistant containers in a cool, dry place. For aqueous formulations, stability can be pH-dependent, and degradation via hydrolysis of the ester linkage is a potential concern that should be evaluated in long-term stability studies.
Conclusion
This compound is a high-value excipient with a well-defined physicochemical profile that makes it an effective emulsifier, surfactant, and pH modifier. Its performance is rooted in its amphiphilic structure, leading to a low critical micelle concentration and a significant ability to reduce surface tension. By understanding its synthesis, characterization, and functional properties as detailed in this guide, researchers and formulation scientists can effectively leverage TEA-Laurate to develop robust, stable, and high-performance pharmaceutical and cosmetic products. Adherence to recommended safety and handling protocols is essential to ensure its safe and effective application.
References
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- 2. Cas 2224-49-9,this compound | lookchem [lookchem.com]
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- 5. CAS 2224-49-9: Lauric acid triethanolamine salt [cymitquimica.com]
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- 7. pubs.aip.org [pubs.aip.org]
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- 9. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 10. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]
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An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Laurate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of triethanolamine laurate, a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and industrial sectors. The document delves into the fundamental principles of direct esterification, offering a detailed, field-proven protocol for its synthesis. A core focus is placed on the rigorous characterization of the synthesized product, employing a suite of analytical techniques to ensure structural integrity, purity, and functional performance. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.
Introduction: The Multifaceted Role of this compound
The synthesis of this compound is primarily achieved through the direct esterification of lauric acid with triethanolamine.[1] This guide will elucidate the critical parameters of this reaction and provide a robust framework for its characterization, ensuring the production of a well-defined and high-purity product.
Synthesis of this compound via Direct Esterification
The conventional and most direct pathway to synthesizing this compound is the direct esterification of lauric acid with triethanolamine.[1] This reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water. The equilibrium of this reversible reaction is driven towards the product side by the removal of water.[1]
Reaction Mechanism and Stoichiometry
Optimized Experimental Protocol
This protocol is designed to be a self-validating system, with in-process controls to monitor the reaction progress.
Materials:
-
Lauric Acid (AR grade)
-
Triethanolamine (TEA) (AR grade)
-
Sodium Hydroxide (10 wt% solution)
-
Saturated Sodium Chloride Solution
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Vacuum source
-
Separatory funnel
Procedure:
-
Reactant Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, charge lauric acid and triethanolamine in a molar ratio of approximately 0.95:1.[7]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere, preventing potential side reactions.
-
Reaction Conditions: Heat the mixture to 150-160°C with continuous stirring.[1] The reaction is typically carried out for 4-6 hours.[1]
-
Water Removal: Apply a moderate vacuum to the system to facilitate the removal of the water byproduct, driving the reaction to completion.[7]
-
In-Process Control (Acid Value): Monitor the progress of the esterification by periodically determining the acid value of the reaction mixture. The reaction is considered complete when the acid value is less than 5 mg KOH/g.[7]
-
Purification:
-
Cool the reaction mixture to room temperature.
-
To neutralize any unreacted lauric acid, add a small quantity of 10 wt% sodium hydroxide solution dropwise until the lauric acid forms soluble sodium laurate.[7]
-
Add a saturated sodium chloride solution (approximately 2:8 volume ratio of salt solution to product) to the mixture with gentle agitation.[7]
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The upper oil layer contains the this compound.
-
Separate and collect the oil layer.
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Comprehensive Characterization of this compound
A multi-technique approach is essential for the comprehensive characterization of the synthesized this compound. This ensures the confirmation of its chemical structure, assessment of its purity, and determination of its key physicochemical properties. A variety of analytical techniques are employed for this purpose.[8][9][10][11]
Spectroscopic Techniques for Structural Elucidation
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the formation of the ester linkage and identifying key functional groups present in the molecule.
-
Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.
-
Expected Results: The FTIR spectrum of this compound will exhibit characteristic absorption bands. The presence of a strong absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester group, confirming the success of the esterification reaction. Other key peaks include the C-O stretching vibrations of the ester and alcohol groups, and the N-H stretching of the amine.
-
Experimental Protocol:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the purified this compound sample onto the ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of protons and carbons.
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is influenced by its local electronic environment, providing information about its connectivity.
-
Expected Results: The ¹H NMR spectrum of this compound will show distinct signals for the protons of the lauryl chain and the triethanolamine moiety.[4] Signals corresponding to the monoester and diester can be observed and integrated to determine their relative content.[6][7] For example, signals around 3.56 and 3.62 ppm have been attributed to the monoester and diester, respectively.[7]
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Chromatographic and Mass Spectrometric Techniques for Purity and Molecular Weight Determination
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of the synthesized this compound.
-
Principle: HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
-
Methodology: A reversed-phase HPLC method is commonly employed for the analysis of surfactants. The separation can be achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection can be performed using an evaporative light scattering detector (ELSD) or a mass spectrometer.
-
Experimental Protocol:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the synthesized product.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the sample.
-
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized this compound, providing definitive confirmation of its identity.[1]
-
Principle: MS measures the mass-to-charge ratio of ions. The sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected.
-
Expected Results: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (349.5 g/mol ).[2]
-
Experimental Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum over a relevant mass range.
-
Physicochemical Characterization
3.3.1. Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in solution.
-
Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension or conductivity.[8]
-
Methodology (Surface Tension): The surface tension of a series of this compound solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of the concentration will show a sharp break point, which corresponds to the CMC. The CMC of triethanolamine monolaurate ester has been reported to be 0.91 μg/mL with a corresponding surface tension of 22.1 mN/m at 25°C.[1][5]
-
Experimental Protocol:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method).
-
Plot surface tension versus the logarithm of concentration to determine the CMC.
-
Table 1: Summary of Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Results for this compound |
| FTIR | Functional Groups | Strong C=O stretch (~1735 cm⁻¹), C-O stretch, N-H stretch. |
| ¹H NMR | Proton Environment | Characteristic signals for lauryl chain and triethanolamine moiety. |
| ¹³C NMR | Carbon Skeleton | Resonances corresponding to the carbons of the lauryl and TEA groups. |
| HPLC | Purity | A major peak corresponding to this compound. |
| Mass Spec. | Molecular Weight | Molecular ion peak at m/z corresponding to 349.5 g/mol . |
| Tensiometry | CMC | A sharp decrease in surface tension with increasing concentration, followed by a plateau. |
Diagram of the Characterization Workflow:
Caption: A multi-faceted approach to characterizing this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves and eye protection.[12] Avoid inhalation of dust or aerosols.[13] Store in a cool, dry, and well-ventilated place.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][14][15]
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and employing the recommended analytical techniques, researchers and scientists can confidently produce and validate this important non-ionic surfactant. The emphasis on a multi-technique characterization approach ensures a thorough understanding of the product's chemical identity, purity, and functional properties, which is critical for its successful application in various scientific and industrial fields.
References
- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]
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- 3. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
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- 9. Surfactant Analysis [intertek.com]
- 10. dl.astm.org [dl.astm.org]
- 11. Chapter 17 | Analytical and Testing Methods for Surfactants [ouci.dntb.gov.ua]
- 12. chemos.de [chemos.de]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
- 15. makingcosmetics.com [makingcosmetics.com]
An In-depth Technical Guide to the Mechanism of Action of Triethanolamine Laurate as a Surfactant
Introduction
Triethanolamine laurate is a widely utilized surfactant in the pharmaceutical, cosmetic, and personal care industries.[1][2] Chemically, it is the salt formed from the weak base triethanolamine and the fatty acid, lauric acid.[3] Its versatility stems from its excellent emulsifying, foaming, and pH neutralizing properties.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a surfactant, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, the fundamental principles governing its surface activity, its behavior in solution, and the experimental methodologies used for its characterization.
Molecular Architecture and Physicochemical Properties
The surfactant properties of this compound are intrinsically linked to its amphiphilic molecular structure.[3] The molecule consists of two distinct moieties: a hydrophilic (water-loving) "head" and a hydrophobic (water-fearing) "tail".
-
Hydrophilic Head: The triethanolamine portion of the molecule constitutes the polar head group. The presence of three hydroxyl (-OH) groups and a tertiary amine group allows for the formation of hydrogen bonds with water molecules, rendering this part of the molecule water-soluble.
-
Hydrophobic Tail: The laurate component, a 12-carbon alkyl chain (C12), forms the nonpolar, hydrophobic tail.[3] This hydrocarbon chain is repelled by water and preferentially interacts with nonpolar substances like oils and lipids.
This dual-affinity nature is the cornerstone of its function as a surface-active agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2224-49-9 | [4] |
| Molecular Weight | 349.5 g/mol | [4] |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;dodecanoic acid | [4] |
| Molecular Formula | C18H39NO5 | [4] |
| Appearance | Varies; can be a viscous liquid or waxy solid | |
| Critical Micelle Concentration (CMC) | 0.91 µg/mL (for triethanolamine monolaurate ester) | [3][5][6] |
| Surface Tension at CMC (γCMC) | 22.1 mN/m at 25°C (for triethanolamine monolaurate ester) | [3][5][6] |
Core Mechanism of Surfactant Action
The primary role of a surfactant is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids, such as oil and water. This compound achieves this through a dynamic process of adsorption and self-assembly.
Adsorption at Interfaces and Reduction of Surface Tension
In an aqueous environment, the hydrophobic tails of this compound molecules are driven away from the water molecules. To minimize this unfavorable interaction, they migrate to interfaces, such as the air-water or oil-water interface. At the air-water interface, the hydrophobic tails orient themselves towards the air, while the hydrophilic heads remain in the water. At an oil-water interface, the hydrophobic tails penetrate the oil phase, and the hydrophilic heads remain in the aqueous phase.
This accumulation of surfactant molecules at the interface disrupts the cohesive energy between the water molecules at the surface, leading to a significant reduction in surface tension.[7] The effectiveness of a surfactant is often judged by its ability to lower surface tension at low concentrations.
Caption: Orientation of this compound at Interfaces.
Micelle Formation: The Concept of Critical Micelle Concentration (CMC)
As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) in the bulk solution begin to spontaneously self-assemble into organized aggregates called micelles.[3][8]
In an aqueous solution, these micelles are typically spherical structures where the hydrophobic lauryl tails are sequestered in the core, away from the water, and the hydrophilic triethanolamine heads form the outer shell, interacting with the surrounding water molecules. The formation of micelles is a thermodynamically favorable process driven by the hydrophobic effect, which leads to an increase in the entropy of the system.[9]
The CMC is a critical parameter for any surfactant, as it represents the concentration at which the surfactant exhibits its maximum surface tension reduction and begins to form micelles, which are crucial for solubilization and emulsification.[10] For triethanolamine monolaurate ester, the CMC has been reported to be 0.91 µg/mL, with a corresponding surface tension of 22.1 mN/m at 25°C.[3][5][6]
Caption: Micelle Formation Above the Critical Micelle Concentration (CMC).
Emulsification: Stabilizing Oil-in-Water Dispersions
One of the most important functions of this compound is its ability to act as an emulsifier, enabling the formation of stable mixtures of immiscible liquids like oil and water.[1] In an oil-in-water (O/W) emulsion, tiny droplets of oil are dispersed throughout a continuous aqueous phase.
This compound facilitates emulsification by:
-
Reducing Interfacial Tension: By adsorbing at the oil-water interface, it lowers the energy required to break down the bulk oil phase into smaller droplets.
-
Forming a Protective Barrier: The surfactant molecules arrange themselves around the oil droplets, with their hydrophobic tails in the oil and their hydrophilic heads in the water. This creates a protective interfacial film that prevents the oil droplets from coalescing and separating out.
-
Imparting Electrostatic and Steric Repulsion: The hydrophilic head groups of the adsorbed surfactant molecules can create a repulsive barrier between the oil droplets, further enhancing the stability of the emulsion.
Experimental Protocols for Characterization and Evaluation
A thorough understanding of the properties of this compound requires robust experimental characterization. The following section outlines key protocols for its synthesis, characterization, and performance evaluation.
Synthesis of Triethanolamine Monolaurate Ester
This protocol describes the direct esterification of lauric acid with triethanolamine.[6][11]
Materials:
-
Lauric acid
-
Triethanolamine (TEA)
-
Nitrogen gas
-
Heating mantle with magnetic stirrer
-
Round-bottom flask
-
Condenser
-
Vacuum source
Procedure:
-
Combine lauric acid and triethanolamine in a round-bottom flask at a molar ratio of approximately 1:1.[6][11]
-
Heat the mixture in an oil bath under a nitrogen atmosphere with continuous stirring.
-
Apply a moderate vacuum to facilitate the removal of water produced during the esterification reaction.[11]
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is less than 5 mg KOH/g.[11]
-
For purification, a small amount of a 10 wt% sodium hydroxide solution can be added dropwise to neutralize any remaining lauric acid, forming soluble sodium laurate which can then be separated.[11]
Characterization by Spectroscopic Methods
A. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the ester linkage.
-
Procedure: Obtain the FTIR spectrum of the synthesized product.
-
Expected Peaks: Look for the appearance of a characteristic ester carbonyl (C=O) stretching peak, typically around 1740-1735 cm⁻¹, and the disappearance or reduction in the intensity of the carboxylic acid O-H stretching band from lauric acid.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to further confirm the structure and determine the degree of esterification.
-
Procedure: Dissolve a sample of the synthesized product in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.
-
Expected Signals: The formation of the ester will result in characteristic shifts in the signals of the protons adjacent to the ester group.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring the surface tension of a series of aqueous solutions of this compound at varying concentrations.[10]
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
A series of accurately prepared dilutions of this compound in water
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the surface tension ceases to decrease significantly with increasing concentration. It is determined from the intersection of the two linear portions of the plot.[10][12]
Evaluation of Emulsion Stability
A. Centrifugation Test: This accelerated stability test assesses the emulsion's resistance to phase separation under centrifugal force.[13]
-
Procedure:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Observe the sample for any signs of phase separation, such as creaming (upward movement of the dispersed phase) or sedimentation. A stable emulsion will show no visible separation.
-
B. Freeze-Thaw Cycling: This test evaluates the emulsion's stability under temperature stress.[13]
-
Procedure:
-
Subject the emulsion sample to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours).
-
Perform several cycles (e.g., 3-5 cycles).
-
After each cycle, visually inspect the emulsion for any changes in appearance, such as graininess, phase separation, or changes in viscosity.
-
Applications in Drug Development
The unique properties of this compound make it a valuable excipient in various pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.
-
Emulsifier in Creams and Lotions: It is widely used to create stable oil-in-water emulsions for creams, lotions, and ointments, ensuring the uniform distribution of active pharmaceutical ingredients (APIs).[14]
-
Solubilizing Agent: The micelle-forming capability of this compound can be harnessed to solubilize poorly water-soluble drugs, thereby enhancing their bioavailability.
-
Penetration Enhancer: By interacting with the lipids in the stratum corneum, it can help to improve the penetration of APIs through the skin.
-
pH Adjuster: Triethanolamine itself is a weak base and is often used to adjust the pH of formulations to ensure drug stability and patient comfort.[14][15]
-
Nanoemulsions for Drug Delivery: this compound is also utilized in the formulation of nanoemulsions, which are advanced drug delivery systems with droplet sizes in the nanometer range.[16][17] These systems can offer improved drug solubilization, stability, and permeation.[14][18]
Caption: Applications of this compound in Drug Delivery.
Conclusion
The mechanism of action of this compound as a surfactant is a multifaceted process governed by its amphiphilic nature. Its ability to reduce surface and interfacial tension, form micelles, and stabilize emulsions makes it an indispensable ingredient in a wide array of pharmaceutical and cosmetic products. A comprehensive understanding of its physicochemical properties and the experimental methods for its characterization is crucial for formulators seeking to optimize its performance in various applications, from conventional topical preparations to advanced nano-based drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 4. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. bmse000379 Triethanolamine at BMRB [bmrb.io]
- 8. benchchem.com [benchchem.com]
- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 10. uniquetherapeutics.com [uniquetherapeutics.com]
- 11. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ijper.org [ijper.org]
- 15. researchgate.net [researchgate.net]
- 16. ijmpronline.com [ijmpronline.com]
- 17. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Critical Micelle Concentration of Triethanolamine Laurate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of Triethanolamine Laurate and its Critical Micelle Concentration
This compound, an anionic surfactant, is a molecule of significant interest across various scientific disciplines, including pharmaceuticals, cosmetics, and materials science.[1][2] Its amphiphilic nature, possessing both a hydrophilic triethanolamine headgroup and a hydrophobic lauryl tail, allows it to self-assemble into complex structures, profoundly influencing the properties of solutions in which it is present.[1] A cornerstone of its behavior is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles.[3]
Understanding the CMC of this compound is not merely an academic exercise. For drug development professionals, it is a critical parameter that dictates the formulation of stable emulsions for creams and lotions, enhances the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), and influences drug delivery across biological membranes.[1][4] In essence, the CMC is a gateway to harnessing the full potential of this versatile surfactant. This guide provides an in-depth exploration of the CMC of this compound, from the fundamental principles of micellization to detailed experimental protocols for its accurate determination.
The Phenomenon of Micellization: A Thermodynamic Imperative
In an aqueous environment, the hydrophobic tails of this compound disrupt the hydrogen-bonding network of water molecules, leading to an energetically unfavorable state. To minimize this disruption, the surfactant molecules spontaneously arrange themselves. Below the CMC, they primarily adsorb at interfaces, such as the air-water interface, with their hydrophobic tails oriented away from the water. This leads to a decrease in the surface tension of the solution.[3][5][6]
As the concentration of this compound increases and the interfaces become saturated, a point is reached where the energetic benefit of removing the hydrophobic tails from the aqueous environment outweighs the entropic cost of ordering the molecules. This is the Critical Micelle Concentration.[3] Above the CMC, any additional surfactant molecules added to the system will preferentially form micelles—colloidal aggregates with a hydrophobic core and a hydrophilic shell.[3][6] This process is a dynamic equilibrium, with monomers constantly exchanging with micelles.
Caption: The process of micellization, from individual monomers to the formation and growth of micelles.
Factors Influencing the Critical Micelle Concentration
The CMC is not a fixed value but is highly sensitive to the surrounding environment. An understanding of these influencing factors is crucial for formulating robust and effective systems.
-
Temperature: For many non-ionic surfactants, an increase in temperature generally leads to a decrease in the CMC. However, for ionic surfactants like this compound, the effect of temperature can be more complex due to its influence on the hydration of the hydrophilic headgroup.[7][8]
-
pH: The charge of the triethanolamine headgroup is pH-dependent. Changes in pH can alter the degree of ionization, thereby affecting the electrostatic repulsions between the headgroups and influencing the CMC.[8]
-
Presence of Electrolytes: The addition of electrolytes to a solution of an ionic surfactant typically decreases the CMC. The counterions from the electrolyte shield the electrostatic repulsions between the charged headgroups, facilitating micelle formation at a lower concentration.[7][8]
-
Structure of the Surfactant: The length of the hydrophobic lauryl chain and the nature of the hydrophilic triethanolamine headgroup are primary determinants of the CMC. A longer hydrophobic chain generally leads to a lower CMC due to increased hydrophobicity.[7][8]
Experimentally Determined CMC Values for this compound
The scientific literature provides specific values for the CMC of this compound, although data under a wide range of conditions are not extensively published. The following table summarizes a key reported value.
| Surfactant | CMC Value (µg/mL) | Temperature (°C) | Method of Determination | Reference |
| Triethanolamine Monolaurate Ester | 0.91 | 25 | Surface Tension | [9][10] |
It is important to note that slight variations in the purity of the surfactant and the experimental conditions can lead to different measured CMC values. Therefore, for critical applications, it is always recommended to determine the CMC experimentally under the specific conditions of use.
Methodologies for Accurate CMC Determination
Several robust and reliable methods are employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant and the available instrumentation.
Surface Tensiometry
Principle: This is a classic and widely used method that relies on the principle that surfactants lower the surface tension of a solvent.[5][6] As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.[3][5][6]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., deionized water).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting curve, typically at the intersection of the two linear portions of the plot.[5]
Caption: Workflow for CMC determination using surface tensiometry.
Conductometry
Principle: This method is particularly suitable for ionic surfactants like this compound.[5][6] The conductivity of a surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions.[5] Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions and bind some of the counterions.[6]
Experimental Protocol:
-
Solution Preparation: Prepare a series of this compound solutions of varying concentrations in a solvent with low intrinsic conductivity (e.g., deionized water).
-
Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter. Maintain a constant temperature.
-
Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.[5]
Caption: Workflow for CMC determination using conductometry.
Fluorescence Spectroscopy
Principle: This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) whose fluorescence properties are sensitive to the polarity of its microenvironment.[5][11] Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles.[12] This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe, which can be correlated with the surfactant concentration to determine the CMC.[5][11]
Experimental Protocol:
-
Probe and Surfactant Solutions: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent). Prepare a series of this compound solutions and add a small, constant amount of the probe stock solution to each.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored.[12]
-
Data Analysis: Plot the fluorescence intensity ratio (or another relevant fluorescence parameter) as a function of the surfactant concentration. The concentration at which a sharp change in the plot occurs is taken as the CMC.[5][12]
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Conclusion: A Critical Parameter for Advancing Scientific Formulations
The critical micelle concentration of this compound is a fundamental parameter that governs its behavior in solution and its efficacy in a multitude of applications, particularly in the pharmaceutical and drug development sectors. A thorough understanding of the factors that influence the CMC and the mastery of accurate measurement techniques are indispensable for scientists and researchers seeking to formulate innovative and effective products. The methodologies and principles outlined in this guide provide a solid foundation for the precise determination and intelligent application of this critical surfactant property.
References
- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 2. Articles [globalrx.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. justagriculture.in [justagriculture.in]
- 7. pharmacy180.com [pharmacy180.com]
- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 9. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 10. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
The Solubility Profile of Triethanolamine Laurate: A Comprehensive Technical Guide for Researchers and Formulation Scientists
Abstract
Triethanolamine laurate, the salt of triethanolamine and lauric acid, is a widely utilized surfactant in the pharmaceutical, cosmetic, and industrial sectors. Its efficacy as an emulsifier, cleansing agent, and solubilizer is intrinsically linked to its solubility in various media.[1][2] This in-depth technical guide provides a thorough examination of the solubility of this compound in a range of solvents, offering both theoretical understanding and practical methodologies for researchers, scientists, and drug development professionals. A comprehensive understanding of its solubility characteristics is paramount for optimizing formulation design, ensuring product stability, and maximizing performance.
Introduction: The Amphiphilic Nature of this compound
This compound is an anionic surfactant formed by the neutralization of lauric acid, a 12-carbon fatty acid, with the weak base triethanolamine.[1][3] This creates a molecule with a distinct amphiphilic character: a hydrophilic triethanolamine head group and a lipophilic laurate tail.[4] This dual nature is the cornerstone of its surface-active properties and dictates its solubility behavior in different solvent systems. The hydrophilic portion readily interacts with polar solvents like water, while the lipophilic tail seeks out non-polar environments. This balance, often quantified by the Hydrophilic-Lipophilic Balance (HLB) scale, is a critical determinant of its function in a formulation, be it as a wetting agent, emulsifier for oil-in-water or water-in-oil systems, or a solubilizing agent.[5][6]
The versatility of this compound stems from its ability to reduce the interfacial tension between immiscible liquids, such as oil and water, allowing for the formation of stable emulsions.[7] Its solubility in both aqueous and some organic solvents provides formulators with a high degree of flexibility.[1] This guide will delve into the specifics of its solubility across a spectrum of commonly used solvents and provide a robust experimental framework for determining these properties.
Physicochemical Properties Influencing Solubility
To comprehend the solubility of this compound, it is essential to consider its key physicochemical properties:
-
Molecular Structure: The molecule consists of a polar head (triethanolamine) and a non-polar tail (laurate). The presence of hydroxyl groups in the triethanolamine moiety allows for hydrogen bonding with protic solvents, enhancing its solubility in water and alcohols.[4]
-
Ionic Nature: As a salt, this compound can dissociate in polar solvents, further contributing to its aqueous solubility. The degree of ionization is influenced by the pH of the medium.
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value of a surfactant provides a semi-empirical measure of its relative affinity for water and oil. Surfactants with higher HLB values are more hydrophilic and generally exhibit greater water solubility, while those with lower HLB values are more lipophilic.[6][8] The HLB concept is a valuable tool for predicting the emulsifying and solubilizing capabilities of this compound.[5] For instance, surfactants with an HLB in the range of 8-18 are typically good oil-in-water emulsifiers.[6]
-
Critical Micelle Concentration (CMC): Above a certain concentration in a solvent, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into aggregates called micelles.[4][9] This phenomenon significantly impacts the solubility of other substances in the solution, a process known as solubilization. The CMC of triethanolamine monolaurate ester in an aqueous solution at 25°C has been reported as 0.91 µg/mL.[4]
Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility | Reference(s) |
| Polar Protic | Water | Soluble | [1] |
| Methanol | Miscible | [3] | |
| Ethanol | Soluble | ||
| Polar Aprotic | Acetone | Miscible | [3] |
| Non-Polar | Hydrocarbon Solvents (e.g., Hexane) | Sparingly Soluble | [3] |
Note: "Miscible" indicates that the substances are soluble in each other in all proportions. "Soluble" indicates that a significant amount of the solute can dissolve in the solvent. "Sparingly Soluble" indicates that only a small amount of the solute dissolves. The exact solubility values can be influenced by factors such as temperature and the purity of both the solute and the solvent.
Experimental Protocol for Determining Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[10][11] This protocol provides a step-by-step guide for researchers to accurately measure the solubility of this compound.
Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (analytical grade)
-
Volumetric flasks
-
Erlenmeyer flasks with stoppers or screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration apparatus)
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[10]
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed (e.g., 150-300 RPM) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge an aliquot of the suspension.[10]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible filter (e.g., 0.45 µm) to remove any remaining solid particles.[11]
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / 1000
-
Self-Validating System and Causality
-
Excess Solid: The continuous presence of undissolved this compound ensures that the solution remains saturated, a fundamental requirement for measuring equilibrium solubility.[10]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.
-
Equilibration Time: Sufficient agitation time is necessary for the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Filtration: This step is crucial to prevent undissolved particles from being included in the sample for analysis, which would lead to an overestimation of the solubility.
Visualization of the Experimental Workflow
Caption: Workflow for the determination of this compound solubility using the shake-flask method.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound in a given solvent system:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, for some surfactants in aqueous solutions, a cloud point may be observed, above which the surfactant becomes less soluble.
-
pH: As this compound is the salt of a weak acid and a weak base, the pH of the aqueous medium will influence its degree of ionization and, consequently, its solubility.
-
Presence of Electrolytes: The addition of salts to an aqueous solution of an ionic surfactant can affect its solubility. The "salting-out" effect can decrease solubility, while some salts may increase it.
-
Co-solvents and Other Surfactants: The presence of other solvents or surfactants in the formulation can significantly alter the solubility of this compound through mechanisms such as co-solvency and mixed micelle formation.
Conclusion
The solubility of this compound is a critical parameter that governs its functionality in a wide range of applications. This guide has provided a comprehensive overview of the factors influencing its solubility, a summary of its known solubility in various solvents, and a detailed, robust protocol for its experimental determination. By understanding the amphiphilic nature of this versatile surfactant and applying the methodologies described herein, researchers and formulation scientists can effectively harness its properties to develop stable and efficacious products. The provided experimental workflow empowers professionals to generate precise solubility data tailored to their specific formulation needs, ensuring scientific integrity and accelerating product development timelines.
References
- 1. CAS 2224-49-9: Lauric acid triethanolamine salt [cymitquimica.com]
- 2. Cas 2224-49-9,this compound | lookchem [lookchem.com]
- 3. alegesanatos.ro [alegesanatos.ro]
- 4. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 7. Triethanolamine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. justagriculture.in [justagriculture.in]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Triethanolamine Laurate
Abstract
Triethanolamine laurate, a versatile surfactant and emulsifier, finds extensive application in the pharmaceutical, cosmetic, and industrial sectors. Its performance and safety profile are intrinsically linked to its thermal stability. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its decomposition pathways, influencing factors, and the analytical methodologies for its characterization. This document is intended for researchers, formulation scientists, and quality control professionals engaged in the development and manufacturing of products containing this critical excipient.
Introduction: The Role and Significance of this compound
This compound is the salt formed from the reaction of the weak base triethanolamine (TEA) and the fatty acid, lauric acid.[1] Its amphiphilic nature, possessing both a hydrophilic triethanolamine head and a lipophilic laurate tail, allows it to function as a highly effective emulsifier, stabilizing oil-in-water and water-in-oil systems.[2] This property is paramount in the formulation of creams, lotions, and other pharmaceutical and cosmetic preparations, ensuring homogeneity and enhancing texture.[2][3] Beyond its surfactant properties, it also acts as a pH adjuster in various formulations.[2]
Given its widespread use, a thorough understanding of its thermal stability is crucial for several reasons:
-
Manufacturing Processes: Many formulation processes involve heating steps. Knowledge of the decomposition temperature is essential to prevent degradation and the formation of potentially harmful byproducts.
-
Product Shelf-life and Storage: Long-term stability under various storage conditions, which can include elevated temperatures, is critical for product efficacy and safety.
-
Regulatory Compliance: A comprehensive understanding of a substance's stability profile is a key component of regulatory submissions for drug products and cosmetics.
This guide will delve into the fundamental aspects of this compound's thermal decomposition, providing a scientific foundation for its safe and effective use.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before exploring its thermal behavior.
| Property | Value | Source |
| Chemical Name | 2-[bis(2-hydroxyethyl)amino]ethanol;dodecanoic acid | [4] |
| CAS Number | 2224-49-9 | [4] |
| Molecular Formula | C₁₈H₃₉NO₅ | [4] |
| Molecular Weight | 349.5 g/mol | [4] |
| Appearance | Typically a white to off-white solid or viscous liquid at room temperature. | [1] |
| Boiling Point | 296.1 °C at 760 mmHg (for the salt) | [2] |
Thermal Decomposition of this compound
The thermal degradation of this compound is a complex process involving multiple reaction pathways. While specific, detailed studies on this exact molecule are limited, a robust understanding can be constructed by examining the known thermal behavior of its constituent parts and related chemical structures, such as other fatty acid alkanolamides and triethanolamine esters.
Onset of Decomposition
The initiation of thermal decomposition is a critical parameter for defining safe processing and storage temperatures. Studies on the synthesis of triethanolamine monolaurate ester indicate that thermal degradation and/or oxidation reactions can occur at temperatures above 170°C , leading to a darkening of the product. This suggests that prolonged exposure to temperatures at or above this threshold can induce chemical changes.
Proposed Decomposition Pathways
The decomposition of this compound is not a simple, single-step event. Based on the chemistry of esters, amines, and fatty acids, several parallel and sequential reactions are likely to occur.
Caption: Proposed thermal decomposition pathways of this compound.
-
Amidation: At elevated temperatures, an intramolecular reaction can occur where the amine functionality of the triethanolamine moiety reacts with the laurate ester group. This dehydration reaction leads to the formation of N,N-bis(2-hydroxyethyl)lauramide and water.
-
Ester Hydrolysis (Reverse Esterification): The ester linkage is susceptible to cleavage, especially in the presence of any residual water. This is essentially the reverse of the synthesis reaction, yielding the starting materials: lauric acid and triethanolamine.
-
Dehydration of Triethanolamine: The triethanolamine portion of the molecule can undergo dehydration at higher temperatures, potentially leading to the formation of cyclic structures like morpholine derivatives.
-
Oxidative Degradation: In the presence of oxygen, both the lauric acid tail and the triethanolamine head are susceptible to oxidation. The long hydrocarbon chain of lauric acid can be cleaved to form a complex mixture of smaller, volatile compounds such as aldehydes, ketones, and carboxylic acids. The ethanolamine groups are also prone to oxidation.
-
Decarboxylation of Lauric Acid: The liberated lauric acid can undergo decarboxylation at higher temperatures, leading to the formation of long-chain alkanes and alkenes.[2]
Factors Influencing Thermal Stability
Several factors can influence the rate and mechanism of this compound decomposition:
-
Temperature and Duration of Heating: As with most chemical reactions, the rate of decomposition increases with temperature. The duration of exposure to elevated temperatures is also a critical factor.
-
Atmosphere: The presence of oxygen will favor oxidative degradation pathways, leading to a different profile of decomposition products compared to decomposition in an inert atmosphere (e.g., nitrogen).
-
Presence of Impurities: The presence of water can promote ester hydrolysis. Metal ions can act as catalysts for oxidative degradation.
-
pH of the Formulation: The stability of the ester linkage can be influenced by the pH of the surrounding medium.
Experimental Analysis of Thermal Stability
A multi-technique approach is essential for a comprehensive evaluation of the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the onset of decomposition and quantifying mass loss at different stages.
Experimental Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) or an oxidative gas (e.g., air or oxygen) at a constant flow rate (e.g., 50-100 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Plot the mass loss percentage against temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.
-
-
Data Analysis: Plot the heat flow against temperature. Endothermic peaks typically represent melting or boiling, while exothermic peaks can indicate decomposition or crystallization.
Evolved Gas Analysis (EGA): TGA-FTIR and Pyrolysis-GC/MS
Principle: To identify the decomposition products, the gases evolved during TGA can be analyzed in real-time using Fourier Transform Infrared Spectroscopy (TGA-FTIR) or the sample can be rapidly heated (pyrolyzed) and the fragments separated and identified by Gas Chromatography-Mass Spectrometry (Pyrolysis-GC/MS).
TGA-FTIR Protocol:
-
Perform TGA as described in section 4.1.
-
The evolved gases from the TGA furnace are transferred via a heated transfer line to the gas cell of an FTIR spectrometer.
-
FTIR spectra are collected continuously throughout the TGA run.
-
The spectra are analyzed to identify the functional groups of the evolved gases (e.g., H₂O, CO₂, CO, amines, hydrocarbons).
Pyrolysis-GC/MS Protocol:
-
Sample Preparation: Place a small amount of this compound (microgram scale) into a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a specific temperature (e.g., 500-800°C) in an inert atmosphere.
-
Separation: The resulting volatile fragments are swept into a gas chromatograph (GC) for separation based on their boiling points and polarity.
-
Identification: The separated fragments are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.
Summary of Thermal Behavior and Practical Implications
| Thermal Event | Approximate Temperature Range | Key Observations and Implications |
| Onset of Decomposition | > 170°C | Processing temperatures should be maintained below this threshold to avoid degradation. Short excursions above this temperature may be acceptable but should be validated. |
| Main Decomposition | 200 - 400°C | Significant mass loss occurs in this range. The decomposition products will depend on the atmosphere (inert vs. oxidative). In an inert atmosphere, amidation and dehydration are likely to dominate. In air, oxidative cleavage will be significant. |
| Final Residue | > 400°C | At higher temperatures, further fragmentation and volatilization will occur. The nature and amount of any final residue will depend on the decomposition pathways. |
Conclusion
The thermal stability of this compound is a critical consideration in its application across various industries. While stable under typical storage and use conditions, it is susceptible to degradation at elevated temperatures, with decomposition initiating above 170°C. The primary decomposition pathways include amidation, ester hydrolysis, dehydration, and oxidative degradation, leading to a complex mixture of products. A thorough understanding of these pathways and the factors that influence them is essential for formulation development, process optimization, and ensuring product quality and safety. The use of advanced analytical techniques such as TGA, DSC, and evolved gas analysis provides the necessary tools for a comprehensive characterization of the thermal behavior of this compound.
References
Triethanolamine laurate as a nonionic emulsifying agent.
An In-Depth Technical Guide to Triethanolamine Laurate as a Nonionic Emulsifying Agent
Foreword for the Modern Formulator
In the landscape of pharmaceutical and cosmetic science, the creation of stable, elegant, and effective emulsions remains a cornerstone of product development. Among the vast arsenal of surfactants available, those formed in situ offer a unique blend of simplicity and efficacy. This guide provides a deep, technical exploration of this compound, a nonionic emulsifying agent formed by the reaction of triethanolamine (TEA) with lauric acid. We move beyond simple definitions to dissect its mechanism, quantify its performance, and provide field-proven protocols for its application and characterization. This document is designed for the practicing researcher, scientist, and drug development professional, offering not just methods, but the scientific rationale that underpins them.
Section 1: The Emulsifier: Unveiling this compound
This compound is the salt formed from the neutralization of lauric acid, a 12-carbon fatty acid, with the weak organic base triethanolamine.[1] While often classified functionally as a nonionic surfactant, it is, more precisely, an anionic soap formed in situ at a pH of approximately 8.[2] Its true power lies in its amphiphilic nature—a hydrophilic triethanolamine "head" and a lipophilic lauryl "tail"—which enables it to reduce the interfacial tension between oil and water.[1][3]
This dual affinity is the key to its function. When oil and water are mixed, the high interfacial energy makes the system thermodynamically unstable, leading to rapid phase separation.[3][4] this compound molecules migrate to the oil-water interface, orienting themselves to lower this energy, thereby facilitating the formation and stabilization of oil droplets within a continuous water phase (an oil-in-water, or O/W, emulsion).[5][6]
Core Physicochemical Properties
A surfactant's performance is defined by key quantitative parameters. For a product derived from the esterification of lauric acid and TEA, the following values have been determined, showcasing its high efficiency:
| Parameter | Value | Significance for Formulation |
| Critical Micelle Concentration (CMC) | 0.91 µg/mL[1][7] | This is the concentration at which surfactant molecules begin to form micelles. A low CMC indicates that the surfactant is efficient and effective even at low concentrations, which is cost-effective and reduces the potential for skin irritation. |
| Surface Tension at CMC (γCMC) | 22.1 mN/m[1] | This value represents the maximum reduction in surface tension the surfactant can achieve. A lower γCMC signifies greater surface activity, leading to finer droplets and more stable emulsions. |
| Hydrophile-Lipophile Balance (HLB) | Approx. 12 (Illustrative) | While a precise HLB for the in-situ salt is not commonly cited, the analogous Triethanolamine Oleate has an HLB of 12.[8] This places it firmly in the range for creating O/W emulsions (HLB 8-18), aligning with its primary application.[8] |
Section 2: The Science of Formulation: From Theory to Practice
The most common and effective method for utilizing this compound is through in-situ saponification. This technique involves dissolving the fatty acid (lauric acid, or more commonly, stearic acid for higher viscosity) in the oil phase and the triethanolamine in the aqueous phase.[9][10] When the two phases are combined at elevated temperatures (typically 70-80°C), the acid-base neutralization occurs at the newly formed oil-water interface, creating the emulsifier precisely where it is needed.[10]
Causality Explained: Heating the phases serves two critical purposes:
-
It ensures all oil-phase components, such as waxes and fatty alcohols, are fully melted and homogenous.
-
It provides the necessary activation energy to facilitate a rapid and complete neutralization reaction, ensuring maximum emulsifier yield for a stable interfacial film.[10]
The Synergistic Role of Co-Emulsifiers and Thickeners
While this compound is an effective primary emulsifier, robust formulations almost always rely on a synergistic network of ingredients.
-
Co-emulsifiers: High-chain fatty alcohols like Cetyl or Stearyl Alcohol are incorporated into the oil phase. They do not act as primary emulsifiers but rather partition at the oil-water interface alongside the triethanolamine soap. Their linear structure allows for tight packing, forming a more rigid and stable interfacial film that provides a powerful steric barrier against droplet coalescence.
-
Aqueous Phase Thickeners: Increasing the viscosity of the continuous (water) phase is a critical secondary stabilization mechanism. By using polymers like carbomers or natural gums (e.g., Xanthan Gum), the mobility of the oil droplets is significantly reduced, preventing them from creaming or sedimenting over time in accordance with Stokes' Law.[11][12]
Section 3: Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a framework for creating and characterizing stable O/W emulsions.
Protocol 1: Preparation of a Model O/W Cream
This protocol utilizes the in-situ saponification method to create a stable cosmetic cream.
Methodology:
-
Phase A (Aqueous Phase) Preparation:
-
In a suitable vessel, combine Purified Water, Glycerin (humectant), and any other water-soluble additives.
-
Begin heating to 75°C with moderate agitation. If using a polymer thickener like Carbomer, it should be dispersed now to allow for full hydration.
-
-
Phase B (Oil Phase) Preparation:
-
In a separate vessel, combine Lauric Acid, Cetyl Alcohol (co-emulsifier), and the chosen oil phase components (e.g., Mineral Oil, Isopropyl Myristate).
-
Heat to 75°C with agitation until all components are melted and the phase is uniform.
-
-
Phase C (Neutralizer) Addition:
-
Once the aqueous phase (A) reaches 75°C, add the Triethanolamine.
-
Rationale: Adding the TEA to the hot water ensures it is fully dissolved and ready to react immediately upon contact with the oil phase.
-
-
Emulsification:
-
Slowly add the hot oil phase (B) to the hot aqueous phase (A+C) under high-shear homogenization (e.g., using a rotor-stator homogenizer).
-
Rationale: The slow addition and high shear are critical. High energy input breaks down the oil into fine droplets, creating a large surface area for the in-situ reaction and resulting in a smaller, more uniform particle size distribution, which is key to long-term stability.[13]
-
Continue homogenization for 5-10 minutes to ensure a fine, uniform emulsion.
-
-
Cooling and Finalization:
-
Switch from homogenization to gentle, sweeping agitation and begin cooling the emulsion.
-
Rationale: Rapid cooling or continued high shear during cooling can shock the emulsion structure, leading to instability. Gentle agitation maintains uniformity as the emulsion thickens.
-
When the temperature is below 40°C, add heat-sensitive ingredients such as preservatives and fragrances (Phase D).
-
Continue gentle mixing until the cream is smooth and has reached room temperature (approx. 25°C).
-
Protocol 2: Emulsion Characterization
Characterization is essential to quantify the physical properties and predict the long-term stability of the formulation.
A. Stability Testing (Accelerated) Accelerated testing subjects the emulsion to stress conditions to predict its long-term shelf life in a shortened timeframe.[14]
-
Centrifugation Test:
-
Place 10g of the emulsion into a centrifuge tube.
-
Centrifuge at 3000 RPM for 30 minutes.
-
Observe for any signs of phase separation, creaming (a concentrated layer of oil droplets at the top), or sedimentation. A stable emulsion will show no change.[15]
-
-
Freeze-Thaw Cycling:
-
Store the sample at -10°C for 24 hours.
-
Allow it to thaw at room temperature for 24 hours. This constitutes one cycle.
-
Repeat for 3-5 cycles.
-
After the final cycle, visually inspect for phase separation, graininess, or significant changes in consistency. This tests the emulsion's resilience to temperature extremes that may be encountered during shipping and storage.[16]
-
-
Elevated Temperature Stability:
B. Particle Size Analysis Smaller, more uniform droplet sizes correlate with enhanced stability.[13] Laser diffraction is the standard methodology.[19]
-
Instrument Setup:
-
Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).
-
Ensure the instrument is calibrated and the background is measured using purified water as the dispersant.
-
Input the refractive indices (RI) of the continuous phase (water, RI ≈ 1.33) and the dispersed phase (typical oil, RI ≈ 1.45-1.49). Accurate RI values are critical for the Mie theory calculation to yield correct results.[11]
-
-
Sample Preparation & Measurement:
-
Prepare a dilute dispersion of the emulsion in purified water directly in the instrument's sample reservoir. Add the emulsion dropwise until the target obscuration level (typically 10-20%) is reached.
-
Rationale: The sample must be dilute enough to avoid multiple scattering events, which would lead to an artificially smaller measured particle size.
-
Perform the measurement, taking at least three replicate readings to ensure reproducibility.
-
Analyze the results for the mean droplet size (D50) and the span of the distribution (polydispersity). A narrow distribution is indicative of a more stable system.[20]
-
C. Viscosity Measurement Viscosity is a critical quality attribute affecting product feel, application, and stability.[21][22]
-
Equipment: Use a calibrated rotational viscometer (e.g., Brookfield DV series) with an appropriate spindle (e.g., T-bar or Helipath spindles for thick creams).[23]
-
Procedure:
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C ± 1°C) for at least 4 hours. Viscosity is highly temperature-dependent.[23]
-
Place a sufficient, bubble-free amount of the cream in a beaker.
-
Lower the spindle into the center of the sample to the immersion mark.
-
Begin rotation at a specified speed (e.g., 10 RPM).
-
Allow the reading to stabilize for a set time (e.g., 60 seconds) before recording the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).[23]
-
Take readings at multiple speeds to assess the shear-thinning behavior common in creams.
-
Section 4: Troubleshooting Emulsion Instability
Even with robust protocols, instability can occur. The key is to diagnose the root cause systematically. Common failure modes include creaming, coalescence, and phase inversion.[4][12][24]
-
Creaming: This is the reversible migration of droplets due to density differences. It indicates that while the interfacial film is intact, the viscosity of the external phase is too low to prevent gravitational separation.
-
Coalescence & Breaking: This is the irreversible merging of droplets, leading to complete phase separation. It signifies a failure of the interfacial film.
-
Causes & Solutions:
-
Insufficient Emulsifier: The ratio of triethanolamine to lauric acid may be incorrect, or the total concentration is too low for the oil load. Re-evaluate the formulation, ensuring a TEA:fatty acid ratio that results in a pH of ~8.[10]
-
Suboptimal pH: If the pH is too acidic, the neutralization reaction will be incomplete, yielding insufficient emulsifier. Verify the final pH of the emulsion.[10]
-
High Electrolyte Load: Salts from other active ingredients can disrupt the stability of the emulsifier film.
-
-
Section 5: Safety & Regulatory Considerations
Triethanolamine and its salts, including TEA-laurate, have been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe for use in cosmetic formulations under the following conditions:
-
They should be formulated to be non-irritating.[25]
-
In products intended for prolonged skin contact, the concentration of Triethanolamine should not exceed 5%.[4]
-
They should not be used in products containing N-nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.[4][25]
References
- 1. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 2. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
- 3. quora.com [quora.com]
- 4. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 5. How do emulsifying agents stabilise the emulsion? - askIITians [askiitians.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. japsonline.com [japsonline.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 17. gmpsop.com [gmpsop.com]
- 18. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 19. azom.com [azom.com]
- 20. m.youtube.com [m.youtube.com]
- 21. brookfieldengineering.com [brookfieldengineering.com]
- 22. testinglab.com [testinglab.com]
- 23. SOP for Viscosity Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 24. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 25. Mechanism and Application of Emulsifiers for Stabilizing Emulsions: A Review [spkx.net.cn]
Spectroscopic analysis of Triethanolamine laurate (FTIR, NMR).
An In-depth Technical Guide to the Spectroscopic Analysis of Triethanolamine Laurate (FTIR, NMR)
Authored by: A Senior Application Scientist
Introduction to this compound
This compound is an organic compound synthesized from the reaction of triethanolamine and lauric acid.[1][2][3][4] It is an amphiphilic molecule, possessing both a hydrophilic triethanolamine head group and a hydrophobic lauryl hydrocarbon tail. This dual nature imparts surfactant and emulsifying properties, making it a valuable ingredient in a wide array of applications, including cosmetics, personal care products, and industrial formulations.[1][5] In these products, it functions as an emulsifier to blend water and oil-based ingredients, a pH adjuster, and a texture modifier to create smooth and creamy consistencies.[1] The molecular formula for the 1:1 compound is C₁₈H₃₉NO₅, and its CAS number is 2224-49-9.[6][7][8]
The synthesis of this compound typically involves the direct esterification of lauric acid with triethanolamine.[5] Depending on the reaction conditions and stoichiometry, the product can be a mixture of mono-, di-, and tri-esters. This guide will focus on the spectroscopic characterization of the monolaurate ester, which is a common form.
Principles of Spectroscopic Analysis: A Brief Overview
Spectroscopic techniques are indispensable tools in chemical analysis for elucidating molecular structures.
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its functional groups absorb light at specific frequencies, causing the bonds to stretch or bend. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode. This "molecular fingerprint" allows for the identification of functional groups present in a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies. The exact frequency depends on the local chemical environment of the nucleus. An NMR spectrum is a plot of signal intensity versus chemical shift (in parts per million, ppm), which reveals the types of nuclei present, their connectivity, and their spatial relationships.
FTIR Spectroscopy of this compound
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a viscous liquid like this compound, the Attenuated Total Reflectance (ATR) method is highly suitable. A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by pressing a drop of the sample between two potassium bromide (KBr) salt plates.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean ATR crystal or KBr plates is collected first.
-
The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
-
Visualizing the FTIR Workflow
Caption: A simplified workflow for FTIR analysis using the ATR method.
Spectral Interpretation
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups: the ester, hydroxyl, and amine moieties.
-
O-H Stretching: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of the stretching vibrations of the hydroxyl (-OH) groups from the triethanolamine backbone.[9]
-
C-H Stretching: Multiple sharp peaks between 3000 and 2800 cm⁻¹ will be present, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain of the laurate moiety.[9]
-
C=O Stretching: A very strong and sharp absorption peak around 1740-1735 cm⁻¹ is a key indicator of the ester carbonyl (C=O) group. The shift to a lower wavenumber compared to a simple ester is due to the electronic environment.[10]
-
C-O Stretching: Strong bands in the 1250-1000 cm⁻¹ region arise from the C-O stretching vibrations of the ester and alcohol groups.[9][10]
-
C-N Stretching: The C-N stretching of the tertiary amine will appear in the 1250-1020 cm⁻¹ range, often overlapping with the C-O stretching bands.[11]
Summary of Key FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3500 - 3200 | Strong, Broad | O-H (Alcohol) | Stretching |
| 3000 - 2800 | Strong, Sharp | C-H (Alkyl) | Stretching |
| 1740 - 1735 | Very Strong, Sharp | C=O (Ester) | Stretching |
| 1470 - 1450 | Medium | C-H (Alkyl) | Bending |
| 1250 - 1000 | Strong | C-O (Ester, Alcohol), C-N (Amine) | Stretching |
NMR Spectroscopy of this compound
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent.
-
Commonly used solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., -OH).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is performed. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with singlets for each unique carbon atom. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure and confirm assignments.
-
Visualizing the NMR Workflow
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of triethanolamine monolaurate will show distinct signals for the protons of the laurate and triethanolamine moieties.
-
Laurate Chain:
-
A triplet around 0.8-0.9 ppm corresponding to the terminal methyl group (-CH₃).
-
A large, broad multiplet between 1.2-1.4 ppm for the numerous methylene groups (-CH₂-) in the middle of the alkyl chain.
-
A multiplet around 1.6 ppm for the methylene group beta to the carbonyl group (-CH₂-CH₂-COO-).
-
A triplet around 2.3 ppm for the methylene group alpha to the carbonyl group (-CH₂-COO-).[5]
-
-
Triethanolamine Moiety:
-
The signals for the triethanolamine protons can be complex due to the formation of the ester linkage, which breaks the symmetry of the original molecule.
-
Signals corresponding to the mono-ester are expected around 3.56 ppm.[12][13]
-
The protons on the carbons attached to the nitrogen (-N-CH₂-) and the hydroxyl groups (-CH₂-OH) will appear as multiplets in the range of 2.5-4.0 ppm.
-
The hydroxyl protons (-OH) will appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. A D₂O exchange experiment can confirm this signal, as it will disappear upon addition of D₂O.[11]
-
Predicted ¹H NMR Chemical Shifts
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.88 | Triplet | 3H | Lauryl -CH₃ |
| ~ 1.26 | Multiplet | ~16H | Lauryl -(CH₂)₈- |
| ~ 1.62 | Multiplet | 2H | Lauryl -CH₂-CH₂-COO- |
| ~ 2.30 | Triplet | 2H | Lauryl -CH₂-COO- |
| 2.5 - 4.0 | Multiplets | 12H | Triethanolamine -CH₂- protons |
| Variable | Broad Singlet | 2H | Triethanolamine -OH protons |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides complementary information, showing a single peak for each chemically non-equivalent carbon atom.
-
Laurate Chain:
-
A peak around 174 ppm for the ester carbonyl carbon (C=O).
-
A peak around 14 ppm for the terminal methyl carbon (-CH₃).
-
A series of peaks between 22 and 34 ppm for the methylene carbons (-CH₂-) of the alkyl chain.
-
-
Triethanolamine Moiety:
-
Peaks in the range of 50-70 ppm corresponding to the carbons of the triethanolamine backbone. The carbons attached to the nitrogen will be in a different region than those attached to the oxygen of the ester or hydroxyl groups.
-
Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment |
| ~ 174 | Ester C=O |
| 50 - 70 | Triethanolamine -CH₂- carbons |
| ~ 34 | Lauryl -CH₂-COO- |
| 22 - 32 | Lauryl -(CH₂)₉- carbons |
| ~ 14 | Lauryl -CH₃ |
Integrated Spectroscopic Analysis
By combining the information from both FTIR and NMR spectroscopy, a comprehensive and unambiguous structural confirmation of this compound can be achieved.
-
FTIR confirms the presence of the key functional groups: the ester (C=O stretch at ~1735 cm⁻¹), the hydroxyl groups (broad O-H stretch at ~3300 cm⁻¹), and the long alkyl chain (C-H stretches at ~2900 cm⁻¹).
-
¹H NMR provides detailed information on the connectivity of the protons, confirming the laurate chain structure and its attachment to the triethanolamine backbone. The integration values correspond to the number of protons in each environment.
-
¹³C NMR confirms the carbon skeleton of the molecule, with the characteristic downfield shift of the carbonyl carbon providing strong evidence for the ester functionality.
This dual-technique approach forms a self-validating system, where the data from each analysis corroborates the findings of the other, providing a high degree of confidence in the structural elucidation of this compound.
References
- 1. Cas 2224-49-9,this compound | lookchem [lookchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 6. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. SID 135021289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 13. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
A Technical Guide to the Applications of Triethanolamine Laurate in Nanotechnology Research
Abstract: Triethanolamine laurate (TEA-laurate), the salt derived from triethanolamine and lauric acid, is a versatile amphiphilic molecule that has garnered significant interest across various scientific domains, most notably in nanotechnology. Its unique molecular structure, featuring a hydrophilic triethanolamine head group and a hydrophobic 12-carbon lauryl tail, underpins its efficacy as a non-ionic surfactant, emulsifier, and pH neutralizing agent.[1] This technical guide provides an in-depth exploration of the core applications of TEA-laurate in nanotechnology research. We will dissect its fundamental physicochemical properties, elucidate its mechanistic roles in the bottom-up synthesis of inorganic nanoparticles, and detail its critical function in the formulation of advanced nano-enabled drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging TEA-laurate in the design and execution of nanotechnology-focused research.
Part 1: Fundamental Properties of this compound
Molecular Structure and Physicochemical Characteristics
This compound is chemically the salt formed between the weak base triethanolamine (TEA) and the fatty acid, lauric acid.[1] This structure imparts an amphiphilic nature to the molecule, which is the primary driver of its functionality. The triethanolamine portion, with its three hydroxyl groups and a tertiary amine, constitutes a bulky, polar, hydrophilic "head." The lauric acid component provides a 12-carbon, nonpolar, hydrophobic "tail." This dual nature compels the molecule to accumulate at interfaces, such as oil-water or air-water, to satisfy the energetic preferences of both its hydrophilic and hydrophobic parts.
The versatility of TEA itself is noteworthy; its structural properties have led to its use as a core molecule in the synthesis of complex nanovectors like poly(amidoamine) (PAMAM) dendrimers, which are being explored for therapeutic delivery.[1]
Surfactant Behavior in Aqueous Systems
As a non-ionic surfactant, the principal function of TEA-laurate is to reduce the surface tension of water and the interfacial tension between immiscible liquids.[1] This is achieved through the adsorption of TEA-laurate molecules at the interface, with the hydrophilic heads oriented towards the aqueous phase and the hydrophobic tails extending into the non-aqueous phase or air.
Above a certain threshold known as the Critical Micelle Concentration (CMC), individual TEA-laurate molecules in a solution spontaneously aggregate to form organized structures called micelles.[1] In these spherical aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell, interfacing with the aqueous environment. This phenomenon is fundamental to its role as an emulsifier and solubilizing agent.
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₉NO₅ | [2] |
| Molecular Weight | 349.5 g/mol | [1][2] |
| CAS Number | 2224-49-9 | [1] |
| Critical Micelle Concentration (CMC) | 0.91 µg/mL (in aqueous solution at 25°C) | [1][3][4][5][6] |
| Surface Tension at CMC (γCMC) | 22.1 mN/m (at 25°C) | [1][3][4][5][6] |
| Primary Functions | Emulsifying Agent, Surfactant, pH Neutralizer | [1][7][8] |
Part 2: Role in the Synthesis of Inorganic Nanoparticles
While TEA-laurate is primarily known as a formulation excipient, its constituent parts—triethanolamine and fatty acids—are independently recognized for their roles in the chemical reduction and stabilization of metallic nanoparticles.[9][10][11][12] The complete TEA-laurate molecule can therefore be understood as a multifunctional agent in nanoparticle synthesis.
Mechanism of Action: A Dual Role
Triethanolamine can act as a mild to moderately strong reducing agent, capable of reducing metal salts (e.g., AgNO₃, HAuCl₄) to their zero-valent metallic state (Ag⁰, Au⁰), thereby initiating nanoparticle nucleation.[9][13][14] Concurrently, the entire TEA-laurate molecule serves as a capping or stabilizing agent. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups in the TEA head can coordinate with the surface of the newly formed nanoparticles, creating a protective layer that prevents aggregation and ensures colloidal stability.[14] The laurate tail further contributes to steric stabilization.
References
- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 2. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. experts.nau.edu [experts.nau.edu]
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- 12. webbut.unitbv.ro [webbut.unitbv.ro]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of Triethanolamine Laurate in the Spontaneous Formation and Stabilization of Microemulsions
An In-Depth Technical Guide
Abstract
Microemulsions represent a unique and valuable class of colloidal systems, distinguished by their thermodynamic stability, optical clarity, and ease of formation. These properties make them highly attractive vehicles for a myriad of applications, particularly in the pharmaceutical and cosmetic industries for the delivery of active compounds. The formation of a stable microemulsion is critically dependent on the selection of an appropriate surfactant capable of drastically reducing the interfacial tension between the oil and aqueous phases. This technical guide provides an in-depth exploration of Triethanolamine Laurate, a versatile amphiphile, and elucidates its fundamental role in the architecture of microemulsion systems. We will examine its molecular characteristics, the physicochemical principles governing its function, and the practical methodologies for formulating and characterizing microemulsions stabilized by this surfactant. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of the mechanistic and practical aspects of using this compound in advanced colloidal drug delivery systems.
Deconstructing Microemulsions: Beyond Conventional Emulsions
Microemulsions are clear, isotropic, and thermodynamically stable liquid solutions comprising an oil phase, an aqueous phase, and an amphiphilic molecule, typically a surfactant and often a co-surfactant.[1] Unlike conventional (macro)emulsions, which are kinetically stable but thermodynamically unstable, microemulsions form spontaneously or with minimal agitation when the components are mixed in the appropriate ratios.[2] This spontaneity is the hallmark of a thermodynamically favored process, driven by the significant reduction of the oil-water interfacial tension to ultra-low values (near zero).[3]
The key distinctions are summarized below:
| Property | Microemulsion | Conventional Emulsion |
| Thermodynamics | Thermodynamically Stable | Kinetically Stable, Thermodynamically Unstable |
| Formation | Spontaneous | Requires High-Energy Input (e.g., homogenization) |
| Appearance | Optically Transparent / Translucent | Opaque / Milky[2] |
| Droplet Size | 1-100 nm | > 100 nm (typically 0.1-10 µm) |
| Interfacial Tension | Ultra-low (<10⁻³ mN/m) | High |
This inherent stability and nano-sized domain structure make microemulsions exceptional candidates for drug delivery, capable of enhancing the solubilization and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[4][5]
This compound: A Molecular Profile
This compound (TEA-Laurate) is the salt formed from the reaction between the weak base triethanolamine (TEA) and the fatty acid, lauric acid.[6][7] Its efficacy as a surfactant is rooted in its amphiphilic molecular structure, which possesses distinct hydrophilic and hydrophobic regions.[6]
-
Hydrophilic Head: The triethanolamine portion of the molecule is polar and water-soluble, providing the necessary interaction with the aqueous phase.
-
Hydrophobic Tail: The laurate (C12) hydrocarbon chain is nonpolar and oil-soluble, anchoring the molecule in the oil phase.[6]
This dual-affinity nature is what drives TEA-Laurate to accumulate at the oil-water interface, the energetically favorable location where it can satisfy both its hydrophilic and lipophilic tendencies.
Physicochemical Properties
The effectiveness of a surfactant is quantified by its ability to lower surface tension and its tendency to self-assemble. The Critical Micelle Concentration (CMC) is the concentration at which individual surfactant molecules (monomers) begin to aggregate into organized structures called micelles.[6]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₉NO₅ | [8] |
| Molecular Weight | 349.5 g/mol | [8] |
| Appearance | White to off-white solid or powder | [7] |
| CMC | 0.91 µg/mL (for monolaurate ester) | [6][9] |
| Surface Tension at CMC (γCMC) | 22.1 mN/m at 25°C (for monolaurate ester) | [6][9] |
The low CMC and significant surface tension reduction highlight the efficiency of TEA-Laurate as a surface-active agent.[6]
Mechanism of Microemulsion Formation with this compound
The formation of a microemulsion is a finely balanced interplay of thermodynamics and molecular geometry. TEA-Laurate plays a central role in orchestrating this process through several key mechanisms.
Drastic Reduction of Interfacial Tension
The primary role of any surfactant in microemulsion formation is to lower the free energy required to create the vast interfacial area between the dispersed oil and water nanodroplets. TEA-Laurate achieves this by adsorbing at the interface, orienting its hydrophilic head towards the water and its hydrophobic tail towards the oil. This molecular arrangement disrupts the cohesive forces within the bulk liquids at the interface, leading to a dramatic reduction in interfacial tension (γ).[6] When γ approaches zero, the energy barrier for dispersion becomes negligible, allowing the system to spontaneously form a high-interfacial-area, nanostructured microemulsion.[3]
Formation and Stabilization of the Interfacial Film
The layer of surfactant molecules at the interface is known as the interfacial film. The properties of this film—its flexibility, curvature, and stability—dictate the type and stability of the microemulsion.
-
Curvature: The geometry of the TEA-Laurate molecule influences the preferred curvature of the film. A larger hydrophilic head group relative to the hydrophobic tail favors a positive curvature, leading to the formation of oil-in-water (o/w) microemulsions. Conversely, a bulkier tail would favor a negative curvature and water-in-oil (w/o) systems.
-
Flexibility and the Role of a Co-surfactant: For single-chain surfactants like TEA-Laurate, achieving the optimal packing and flexibility at the interface to accommodate curvature can be challenging. Often, a co-surfactant (typically a short-to-medium chain alcohol) is required.[3] The co-surfactant penetrates the interfacial film, increasing its fluidity and reducing steric hindrance between the surfactant head groups. This allows the film to bend and adapt, promoting the formation of stable microemulsion droplets.[3]
References
- 1. jsirjournal.com [jsirjournal.com]
- 2. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Frontiers | Microemulsion Based Nanostructures for Drug Delivery [frontiersin.org]
- 5. Microemulsions: As drug delivery system | Semantic Scholar [semanticscholar.org]
- 6. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 7. CAS 2224-49-9: Lauric acid triethanolamine salt [cymitquimica.com]
- 8. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
Triethanolamine laurate as a phase change material for thermal energy storage.
An In-Depth Technical Guide: Triethanolamine Laurate as a Phase Change Material for Thermal Energy Storage
Executive Summary
The imperative for efficient and sustainable energy solutions has propelled research into thermal energy storage (TES) systems. Among these, latent heat storage using phase change materials (PCMs) offers high energy density and isothermal operation.[1] This guide delves into the burgeoning field of protic ionic liquids as PCMs, with a specific focus on this compound. This compound, formed from the neutralization of lauric acid with triethanolamine, emerges as a compelling candidate for medium-temperature TES applications, such as solar energy storage and industrial waste heat recovery.[1][2] We will explore its synthesis, comprehensive thermophysical characterization, performance evaluation, and future potential. This document is intended for researchers and scientists in materials science and energy storage, providing both foundational knowledge and detailed experimental protocols to guide further investigation and application.
The Landscape of Phase Change Materials for Thermal Energy Storage
The Principle of Latent Heat Storage
Thermal energy can be stored as either sensible heat (a change in temperature) or latent heat (a change in phase). Latent heat storage utilizes PCMs, which absorb and release large amounts of energy at a nearly constant temperature during their phase transition (typically solid-liquid).[1] This high energy storage density at a stable temperature is a significant advantage over sensible heat storage, making PCMs ideal for applications requiring thermal regulation.
A Classification of Phase Change Materials
PCMs are broadly categorized into three families:
-
Organic PCMs: This group includes paraffins, fatty acids, and their derivatives. They are lauded for their chemical stability, lack of supercooling, non-corrosive nature, and high latent heat.[3] Fatty acids, in particular, are attractive as they can be derived from renewable vegetable and animal oils.[1]
-
Inorganic PCMs: Primarily composed of salt hydrates and metals, these materials often boast high volumetric energy density and thermal conductivity.[4] However, they are frequently plagued by issues like supercooling, phase segregation, and corrosion, which can compromise their long-term reliability.[4]
-
Eutectic Mixtures: These are combinations of two or more components that melt and solidify congruently at a single temperature. Eutectics offer the ability to fine-tune the melting point to a specific application requirement.
Critical Properties for PCM Selection
The viability of a PCM is determined by a suite of thermophysical properties:[4]
-
Phase Transition Temperature: The melting point must align with the operating temperature range of the specific application.
-
Latent Heat of Fusion: A high latent heat is paramount as it dictates the amount of energy the material can store per unit mass.
-
Thermal Conductivity: Many organic PCMs suffer from low thermal conductivity, which impedes the rate of heat transfer during charging and discharging cycles. Enhancing this property is a major focus of current research.[2]
-
Thermal and Chemical Stability: The PCM must withstand thousands of melting/freezing cycles without significant degradation of its thermal properties.[5]
-
Supercooling: This is the phenomenon where a material cools below its freezing point without solidifying. Significant supercooling is undesirable as it can hinder or prevent energy release.
-
Density: High density contributes to a greater volumetric storage capacity.
The Emergence of Protic Ionic Liquids as Novel PCMs
Ionic liquids (ILs) are salts with melting points below 100 °C. Protic ionic liquids (PILs), formed by the proton transfer from a Brønsted acid to a Brønsted base, represent a new frontier for PCMs.[2] They offer unique advantages, including tunable chemical and physical properties, good thermal stability, and low vapor pressure. The combination of fatty acids (the acid) and amines (the base) to form PILs is a particularly promising strategy, creating materials that leverage the favorable properties of organic PCMs within a novel structural framework.[2][6]
This compound: A Profile of a High-Potential PCM
This compound, chemically known as tris(2-hydroxyethyl)ammonium laurate ([THEA]Lau), is a PIL formed from lauric acid and the tertiary amine, triethanolamine.[2][7]
Chemical Identity and Formation
This compound is the salt resulting from the neutralization reaction between the carboxylic acid group of lauric acid and the nitrogen atom of triethanolamine.[8]
Caption: Reaction scheme for the formation of this compound.
This structure is amphiphilic, with a hydrophilic triethanolamine headgroup and a hydrophobic lauryl (C12) tail, a characteristic that also lends it surfactant properties.[8] For TES applications, this ionic interaction and the long alkyl chain are key to its phase change behavior.
Rationale for Thermal Energy Storage
The combination of a fatty acid with an alkanolamine is a deliberate design choice. Fatty acids are well-established organic PCMs, but their application can be limited by their acidic nature, which can cause corrosion.[1] Converting the fatty acid into a salt with an amine like triethanolamine neutralizes this acidity. Furthermore, the resulting ionic structure can influence the crystalline packing in the solid state, directly affecting the melting point and latent heat of fusion. This approach provides a pathway to engineer novel PCMs with tailored properties.
Synthesis and Purification of this compound
Synthesis Pathway: Direct Esterification/Neutralization
The most direct route to synthesizing this compound is the direct reaction between lauric acid and triethanolamine.[8][9] While often referred to as an esterification, at moderate temperatures, it is more accurately a neutralization reaction forming the ammonium salt. The process is typically performed without a catalyst, which is advantageous as it avoids potential contamination and corrosion issues associated with catalysts.[10]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Lab-Scale Synthesis
Causality: The following protocol is designed for high-yield synthesis while minimizing side reactions. A 1:1 molar ratio is chosen to favor the formation of the mono-salt.[10] Heating is necessary to ensure the reactants are in a molten state and to provide the activation energy for the reaction. An inert nitrogen atmosphere is crucial to prevent oxidation of the fatty acid at elevated temperatures, ensuring the purity and stability of the final product.
Materials:
-
Lauric Acid (≥98% purity)
-
Triethanolamine (TEA) (≥99% purity)[11]
-
Three-neck round-bottom flask
-
Magnetic stirrer and heatable stirring mantle
-
Condenser
-
Thermometer or thermocouple
-
Nitrogen gas inlet
Procedure:
-
Reactant Charging: Accurately weigh equimolar amounts of lauric acid and triethanolamine. For example, add 20.04 g (0.1 mol) of lauric acid and 14.92 g (0.1 mol) of triethanolamine to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
System Assembly: Fit the flask with a condenser and a thermometer. The third neck should be connected to a nitrogen gas line.
-
Inerting: Begin purging the flask with a gentle stream of nitrogen gas to displace air. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Heating and Reaction: Start stirring and gradually heat the mixture using the heating mantle. As the lauric acid melts, a homogenous solution will form. Raise the temperature to 100-120°C.
-
Reaction Time: Maintain the reaction at this temperature for 4 to 6 hours. The conversion rate increases with time and temperature, but excessive temperatures should be avoided to prevent degradation.[10]
-
Cooling: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature under continuous stirring and nitrogen flow.
-
Product Collection: The resulting viscous liquid or waxy solid is the crude this compound.
-
Purification (Optional): The product is often of sufficient purity for initial thermal analysis. For higher purity, unreacted starting materials can be removed by washing or vacuum distillation if their vapor pressures are sufficiently different. The product should be dried under vacuum to remove any absorbed moisture.
Comprehensive Characterization of this compound
A thorough characterization is essential to validate the synthesis and determine the material's suitability as a PCM.
Structural and Thermal Properties: Data Summary
The following table summarizes key properties of this compound based on available literature.
| Property | Value | Method | Reference |
| Chemical Formula | C₁₈H₃₉NO₅ | - | [7] |
| Molar Mass | 349.5 g/mol | - | [7][8] |
| Latent Heat of Fusion (ΔH_m) | 113.54 kJ/kg (113.54 J/g) | DSC | [2][6][8] |
| Operating Temperature Range | 50 - 150 °C | - | [2][6] |
| Thermal Stability | Good (Specific decomposition temp. requires TGA) | TGA | [2] |
Protocol: Determining Thermal Properties via Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for measuring the thermal properties of PCMs because it directly quantifies the heat flow into or out of a sample as a function of temperature.[12][13] A controlled heating and cooling rate is used to simulate the charge/discharge cycle. An inert atmosphere prevents sample degradation during the analysis.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of nitrogen gas (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 150°C). This records the melting endotherm.
-
Hold isothermally for 5 minutes to ensure complete melting.
-
Cool the sample at the same rate (10°C/min) back to the starting temperature (25°C). This records the freezing exotherm.
-
-
Data Analysis:
-
Melting/Freezing Temperature: Determine the onset and peak temperatures from the endothermic (melting) and exothermic (freezing) peaks.
-
Latent Heat: Integrate the area under the melting and freezing peaks to calculate the latent heat of fusion and solidification (in J/g).
-
Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is critical for determining the maximum operating temperature of a PCM. Significant mass loss indicates decomposition, rendering the material unusable for long-term applications.[14][15]
Procedure:
-
Sample Preparation: Place 10-20 mg of the sample into a TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 400-500°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of significant mass loss is considered the decomposition temperature and defines the upper limit of the material's thermal stability.
Performance Evaluation for TES Applications
Protocol: Accelerated Thermal Cycling
Causality: To be commercially viable, a PCM must demonstrate stable performance over thousands of cycles. Accelerated thermal cycling tests are used to simulate long-term use and detect any degradation in thermal properties.[5] DSC analysis is performed before and after cycling to quantify any changes.
Procedure:
-
Sample Encapsulation: Seal a larger sample (1-2 g) of this compound in a vial or other suitable container.
-
Initial Characterization: Perform DSC on a small aliquot of the pristine material to establish baseline melting temperature and latent heat values.
-
Thermal Cycling: Place the encapsulated sample in a programmable oven or thermal cycler.
-
Cycling Profile: Repeatedly cycle the temperature of the sample from below its freezing point to above its melting point. For example, cycle between 40°C and 140°C with a dwell time of 30 minutes at each extreme.
-
Intermittent Analysis: After a set number of cycles (e.g., 100, 500, 1000 cycles), remove a small aliquot of the cycled material.
-
Post-Cycling Characterization: Perform DSC analysis on the cycled aliquot.
-
Evaluation: Compare the melting temperature and latent heat values of the cycled material to the baseline. A change of less than 5-10% after 1000 cycles is generally considered to indicate good thermal reliability.
Applications and Future Directions
Potential Applications
With an operating temperature likely in the 50-150°C range, this compound is well-suited for:
-
Solar Thermal Energy Storage: Storing heat collected from solar panels for domestic hot water or space heating.[1][2]
-
Industrial Waste Heat Recovery: Capturing low-to-medium grade heat from industrial processes for later use.[14][15]
-
Building Temperature Regulation: Integration into building materials to passively manage indoor temperatures.
Overcoming Challenges and Future Research
Like many organic PCMs, this compound likely has low intrinsic thermal conductivity. Future research should focus on:
-
Thermal Conductivity Enhancement: Creating composite PCMs by incorporating high-conductivity fillers such as graphite, carbon nanotubes, or metal foams.
-
Supercooling Mitigation: Investigating the need for and effectiveness of nucleating agents to ensure reliable solidification and energy release.
-
Corrosion Studies: Conducting long-term compatibility tests with common containment materials like aluminum, copper, and stainless steel to ensure system longevity.[4]
-
Cost-Performance Analysis: Evaluating the economic viability of the synthesis process and comparing its performance to existing commercial PCMs.
Conclusion
This compound stands out as a promising protic ionic liquid-based phase change material. Its synthesis from readily available precursors, lauric acid and triethanolamine, is straightforward. Its reported latent heat of fusion is substantial, and its properties can potentially be tuned by altering the fatty acid or amine components. While challenges such as thermal conductivity must be addressed, this guide provides a comprehensive technical framework—from synthesis to characterization and performance testing—to empower researchers and scientists to further explore and optimize this compound for the next generation of thermal energy storage systems.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Latent Thermal Energy Storage System for Heat Recovery between 120 and 150 °C: Material Stability and Corrosion [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protic ionic liquids mono, di, this compound as green phase change materials: thermal energy storage capacity and conversion to electricity | Semantic Scholar [semanticscholar.org]
- 7. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 11. Triethanolamine (CAS 102-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phase change materials for thermal energy storage in industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Triethanolamine Laurate via Direct Esterification
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of Triethanolamine (TEA) Laurate, a versatile non-ionic surfactant, through direct esterification. The document details a step-by-step methodology, from reaction setup to purification and characterization, grounded in established chemical principles. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and high-yield synthesis. The protocol emphasizes safety, efficiency, and robust product validation through analytical techniques such as acid value titration, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction: The Significance of Triethanolamine Laurate
This compound is a multifunctional compound primarily functioning as a non-ionic surfactant and emulsifying agent in a wide array of applications, including cosmetics, pharmaceuticals, and industrial formulations.[1] Its molecular structure, formed from the weak base triethanolamine and the fatty acid, lauric acid, allows it to lower the surface tension between immiscible liquids (like oil and water), making it an effective emulsifier.[1]
The synthesis is typically achieved through direct esterification, a reaction where a carboxylic acid (lauric acid) reacts directly with an alcohol (triethanolamine) at elevated temperatures. A key aspect of this reversible reaction is the removal of water, a byproduct, which is essential to shift the reaction equilibrium towards the formation of the ester, thereby maximizing the product yield.[1] This document provides a validated standard protocol for this synthesis, focusing on optimized conditions for achieving a high conversion rate and a purified final product.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier Example |
| Lauric Acid (Dodecanoic Acid) | ≥98% Purity (CP) | Shanghai Lingfeng Chemical Reagent |
| Triethanolamine (TEA) | ≥99% Purity (AR) | Shanghai Lingfeng Chemical Reagent |
| Sodium Hydroxide (NaOH) | Analytical Reagent (AR) | Commercial Supplier |
| Sodium Chloride (NaCl) | Analytical Reagent (AR) | Commercial Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Analytical Reagent (AR) | Commercial Supplier |
| Nitrogen (N₂) Gas | High Purity | Commercial Supplier |
| Deionized Water | N/A | In-house |
Equipment
-
Four-neck round-bottom flask (500 mL)
-
Heating mantle with magnetic stirrer and stir bar
-
Thermocouple and temperature controller
-
Dean-Stark apparatus or a similar distillation setup
-
Condenser
-
Nitrogen gas inlet and outlet (bubbler)
-
Vacuum pump and vacuum trap
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
FTIR Spectrometer
-
NMR Spectrometer (300 MHz or higher)
-
Titration apparatus
Optimized Reaction Parameters
The following parameters have been optimized to ensure high-yield synthesis of this compound.[1][2]
| Parameter | Optimized Value | Rationale |
| Molar Ratio (Lauric Acid:TEA) | ~1:1 | Favors the formation of the mono-ester, Triethanolamine monolaurate.[3][4][5] |
| Reaction Temperature | 150°C - 160°C | Provides sufficient thermal energy to overcome the activation energy barrier without causing significant reactant degradation.[1] |
| Reaction Time | 4 - 6 hours | Allows the reaction to proceed to near completion, monitored by the acid value.[1] |
| Atmosphere | Inert (Nitrogen) | Prevents the oxidation of reactants and products at elevated temperatures.[2][6] |
| Byproduct Removal | Moderate Vacuum | Actively removes water, driving the equilibrium towards the product side according to Le Châtelier's principle.[1][2] |
Experimental Workflow: Synthesis and Purification
The overall workflow involves the direct esterification reaction followed by a multi-step purification process to isolate the final product.
Caption: Workflow for this compound Synthesis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble a four-neck round-bottom flask with a heating mantle, magnetic stirrer, thermocouple, condenser with a Dean-Stark trap, and a nitrogen inlet/outlet.
-
Inert Atmosphere: Begin purging the system with a gentle stream of nitrogen gas to displace air and maintain an inert atmosphere throughout the reaction.
-
Charging Reactants: Charge the flask with Lauric Acid (e.g., 200.32 g, 1.0 mol) and Triethanolamine (e.g., 149.19 g, 1.0 mol).[2]
-
Heating and Reaction: Begin stirring and heat the mixture to the target temperature range of 150-160°C.[1]
-
Water Removal: Once the reaction temperature is reached, apply a moderate vacuum to the system. Water produced during the esterification will be collected in the Dean-Stark trap. This step is critical for driving the reaction to completion.[1][2]
-
Monitoring: The reaction progress is monitored by periodically taking a small sample and determining its acid value via titration with a standardized potassium hydroxide (KOH) solution. The reaction is considered complete when the acid value drops below 5 mg KOH/g.[2] This typically takes 4 to 6 hours.[1]
Step-by-Step Purification Protocol
-
Cooling: Once the reaction is complete, turn off the heat and vacuum and allow the crude product to cool to below 80°C under a nitrogen blanket.
-
Neutralization of Unreacted Acid: To refine the product, slowly add a 10% (w/v) sodium hydroxide solution dropwise while stirring. This converts any residual lauric acid into sodium laurate, which is soluble in water.[2][7]
-
Washing: Add a saturated sodium chloride solution to the mixture (approximately 20% of the product volume) and stir gently.[2][7] Transfer the entire mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. The upper, oily layer is the this compound product. Drain and discard the lower aqueous layer.[7]
-
Drying: Transfer the product layer to a clean flask and add anhydrous magnesium sulfate (approx. 10-20 g per 100 mL of product). Stir for 30 minutes to remove residual water.[7]
Product Characterization and Validation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is used to confirm the formation of the ester. The spectrum of the product should show a characteristic strong absorption band for the ester carbonyl group (C=O) stretch, typically appearing around 1735-1740 cm⁻¹. This peak will be absent in the spectra of the individual reactants, lauric acid (which shows a carboxylic acid C=O stretch around 1700-1710 cm⁻¹) and triethanolamine.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can be used to estimate the relative amounts of mono-, di-, and tri-esters. For the desired mono-ester, characteristic signals corresponding to the protons on the carbon adjacent to the newly formed ester linkage are observed. Signals at chemical shifts of approximately 3.56 ppm and 3.62 ppm have been reported to correspond to the mono-ester and di-ester, respectively.[2]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]
-
Ventilation: The synthesis should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.[8]
-
Handling Reactants: Triethanolamine is a mild skin and eye irritant.[10] Avoid direct contact with skin and eyes.[9] Lauric acid is a fatty acid and should be handled with care.
-
Reaction Conditions: The reaction is conducted at high temperatures. Use caution when handling the hot apparatus.
-
N-Nitrosamine Formation: It is crucial that these ingredients are not used in cosmetic or other products where N-nitroso compounds can be formed, as triethanolamine can act as a precursor to the formation of carcinogenic nitrosamines in the presence of nitrosating agents.[10][11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note outlines a robust and reproducible protocol for the direct esterification of lauric acid with triethanolamine to synthesize this compound. By carefully controlling the reaction parameters—specifically temperature, molar ratio, and the continuous removal of water—a high yield of the desired product can be consistently achieved. The detailed purification and analytical validation steps ensure a final product of high purity, suitable for a range of applications. Adherence to the described safety protocols is mandatory for safe and effective execution.
References
- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 2. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pamperurselfgreen.com [pamperurselfgreen.com]
- 11. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stable Oil-in-Water Emulsions Using Triethanolamine Laurate
Introduction: The Critical Role of Emulsification in Advanced Formulations
Oil-in-water (O/W) emulsions are thermodynamically unstable systems where oil droplets are dispersed within a continuous aqueous phase.[1][2] These formulations are fundamental to a vast array of applications in the pharmaceutical, cosmetic, and food industries, enabling the delivery of lipophilic active ingredients, enhancing product aesthetics and texture, and improving the bioavailability of poorly soluble compounds.[3][4][5] The long-term stability of these emulsions is paramount to ensure product efficacy, safety, and shelf-life.[6] Instability can manifest as creaming, flocculation, coalescence, or phase inversion, all of which are undesirable.[6]
Triethanolamine laurate, an anionic surfactant, is a highly effective emulsifying agent for creating stable O/W emulsions.[7] It is often formed in situ through the neutralization of lauric acid with triethanolamine (TEA).[8] This reaction creates a powerful emulsifier at the oil-water interface, reducing interfacial tension and forming a protective barrier around the oil droplets, thereby preventing their coalescence.[9]
This comprehensive guide provides a detailed protocol for the preparation of a stable oil-in-water emulsion using this compound. It delves into the underlying scientific principles, offers a step-by-step methodology, and outlines robust characterization and stability testing procedures to ensure the development of a high-quality, reliable emulsion.
Mechanism of Emulsion Stabilization by this compound
The exceptional emulsifying properties of this compound stem from its amphiphilic nature. The molecule possesses a hydrophilic triethanolamine head group and a lipophilic lauryl (C12) hydrocarbon tail.[9] When lauric acid (in the oil phase) reacts with triethanolamine (in the water phase) at the oil-water interface, the resulting this compound salt orients itself with the lipophilic tail dissolving in the oil droplet and the hydrophilic head extending into the continuous aqueous phase.
This arrangement leads to stabilization through two primary mechanisms:
-
Reduction of Interfacial Tension: The accumulation of this compound molecules at the oil-water interface significantly lowers the energy required to create new oil droplets, facilitating the emulsification process.[9]
-
Electrostatic and Steric Repulsion: The anionic nature of the carboxylate group in the laurate portion of the molecule imparts a negative charge to the surface of the oil droplets. This leads to electrostatic repulsion between the droplets, preventing them from aggregating (flocculation) and subsequently merging (coalescence). The bulky triethanolamine head group also provides a steric barrier, further hindering close approach of the droplets.
The effectiveness of this compound as an emulsifier is influenced by several factors, including the pH of the system, the concentration of the emulsifier, and the ionic strength of the aqueous phase. Optimal stability is typically achieved at a slightly alkaline pH, which ensures the complete neutralization of lauric acid and the formation of the anionic surfactant.
Materials and Equipment
Materials
| Component | Recommended Grade | Supplier Example | Purpose |
| Lauric Acid | NF/USP | Sigma-Aldrich | Oil phase component and precursor to emulsifier |
| Triethanolamine (TEA) | NF/USP | Dow Chemical | Aqueous phase component and neutralizing agent |
| Oil Phase (e.g., Mineral Oil, Isopropyl Myristate) | NF/USP | Various | Dispersed phase |
| Purified Water | USP/EP | In-house/Various | Continuous phase |
| Preservative (e.g., Phenoxyethanol) | Pharmaceutical Grade | Various | To prevent microbial growth |
| Antioxidant (e.g., Tocopherol) | Pharmaceutical Grade | Various | To prevent oxidation of the oil phase |
Equipment
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Heating magnetic stirrers
-
Beakers and other appropriate glassware
-
Calibrated digital balance
-
pH meter
-
Water bath or heating mantle
-
Optical microscope
-
Particle size analyzer (e.g., dynamic light scattering or laser diffraction)
-
Viscometer or rheometer
-
Zeta potential analyzer
-
Stability chambers (for controlled temperature and humidity storage)
Experimental Protocol: Preparation of a Stable Oil-in-Water Emulsion
This protocol details the in situ formation of this compound for the emulsification of a generic oil phase. The concentrations provided are a starting point and may require optimization depending on the specific oil used and the desired final properties of the emulsion.
Phase Preparation
-
Oil Phase Preparation:
-
In a beaker, combine the desired oil (e.g., 20% w/w), lauric acid (e.g., 2-5% w/w), and any oil-soluble additives such as antioxidants.
-
Heat the oil phase to 70-75°C on a heating magnetic stirrer until all components are completely melted and the solution is uniform.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, combine purified water (q.s. to 100%), triethanolamine (e.g., 1-3% w/w), and any water-soluble additives such as preservatives. The amount of triethanolamine should be sufficient to neutralize the lauric acid.
-
Heat the aqueous phase to 70-75°C on a heating magnetic stirrer until all components are dissolved.
-
Emulsification Process
The following diagram illustrates the general workflow for the emulsification process:
Figure 1: General workflow for the preparation of an O/W emulsion using the in-situ formation of this compound.
-
Combining the Phases:
-
While maintaining the temperature of both phases at 70-75°C, slowly add the aqueous phase to the oil phase with continuous, moderate stirring. This initial mixing allows for the in situ reaction between lauric acid and triethanolamine at the forming interface.
-
-
Homogenization:
-
Immediately transfer the coarse emulsion to a high-shear homogenizer.
-
Homogenize the mixture for a predetermined time (e.g., 3-5 minutes) at a specific speed (e.g., 5,000-10,000 rpm for a rotor-stator homogenizer). The optimal homogenization time and speed will depend on the desired droplet size and should be determined experimentally.
-
-
Cooling and Finalization:
-
After homogenization, cool the emulsion to room temperature with gentle, continuous stirring. Rapid cooling without stirring can lead to shocking the emulsion and potential instability.
-
Once the emulsion has cooled to below 40°C, any temperature-sensitive active ingredients can be added.
-
Measure the final pH of the emulsion and adjust if necessary to a range of 7.5-8.5 for optimal stability of the this compound soap.
-
Characterization of the Emulsion
Thorough characterization of the freshly prepared emulsion is crucial to establish a baseline for stability studies.
| Parameter | Method | Typical Expected Results |
| Appearance | Visual Inspection | Homogeneous, white, opaque liquid |
| pH | pH Meter | 7.5 - 8.5 |
| Viscosity | Rotational Viscometer/Rheometer | Dependent on formulation, typically non-Newtonian shear-thinning behavior |
| Droplet Size Distribution | Laser Diffraction or Dynamic Light Scattering | Monomodal distribution with a mean droplet size in the range of 1-10 µm |
| Zeta Potential | Electrophoretic Light Scattering | Negative value, typically more negative than -30 mV for good electrostatic stability[1] |
| Microscopic Examination | Optical Microscopy (400x) | Uniformly dispersed spherical droplets with no signs of aggregation or coalescence |
Stability Testing Protocol
All emulsions, with the exception of microemulsions, are thermodynamically unstable.[10] Therefore, a robust stability testing program is essential to predict the shelf-life of the formulation.
Accelerated Stability Testing
Accelerated stability studies are designed to increase the rate of chemical degradation or physical change of a drug substance or drug product by using exaggerated storage conditions.[6]
-
Thermal Stress:
-
Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1, 2, and 3 months).[11]
-
Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing and thawing (e.g., -15°C to 45°C for 24 hours at each temperature for 3-5 cycles).[10] This is a harsh test that can quickly identify unstable formulations.
-
-
Mechanical Stress:
-
Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm for 30 minutes) to accelerate creaming or sedimentation.[11] A stable emulsion should show no phase separation.
-
Long-Term Stability Testing
Long-term stability studies are performed under the recommended storage conditions to establish the product's shelf-life.
-
Store samples at controlled room temperature (e.g., 25°C/60% RH) and in a refrigerator (e.g., 4°C) for the intended shelf-life of the product (e.g., 12, 24, 36 months).
At each time point for both accelerated and long-term studies, the emulsion should be re-evaluated for the characterization parameters outlined in the previous section. Any significant changes in pH, viscosity, droplet size, or appearance can indicate instability.
The following diagram illustrates the key instability mechanisms to monitor during stability testing:
Figure 2: Common pathways of emulsion destabilization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation After Cooling | Insufficient emulsifier concentration; Inadequate homogenization; Incorrect pH | Increase the concentration of lauric acid and triethanolamine; Increase homogenization time/speed; Adjust final pH to 7.5-8.5 |
| Increase in Droplet Size Over Time | Coalescence due to an unstable interfacial film | Increase emulsifier concentration; Add a co-emulsifier or stabilizer (e.g., a fatty alcohol or a polymer) |
| Creaming or Sedimentation | Large droplet size; Low viscosity of the continuous phase | Optimize homogenization to reduce droplet size; Add a thickening agent (e.g., xanthan gum) to the aqueous phase |
| Changes in pH | Interaction with packaging; Degradation of components | Ensure compatibility of the formulation with the chosen packaging; Investigate the stability of individual ingredients |
Safety and Regulatory Considerations
This compound is considered safe for use in cosmetic and pharmaceutical formulations at the concentrations typically employed.[12] However, it is important to note that triethanolamine should not be used in products containing N-nitrosating agents, as this can lead to the formation of carcinogenic N-nitrosamines.[12] It is also recommended to formulate products to be non-irritating. Always refer to the Safety Data Sheet (SDS) for each ingredient and adhere to Good Manufacturing Practices (GMP).[13][14]
Conclusion
The in situ formation of this compound provides a robust and versatile method for creating stable oil-in-water emulsions. By carefully controlling the formulation parameters, processing conditions, and final product specifications, researchers and formulators can develop high-quality emulsions suitable for a wide range of applications. The protocols and characterization methods outlined in this guide serve as a comprehensive framework for the successful development and validation of these complex yet essential delivery systems.
References
- 1. Stability of oil-in-water emulsions performed by ultrasound power or high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. Formulation of Emulsion | PPTX [slideshare.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. agnopharma.com [agnopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US4165385A - Water-in-oil emulsion for skin moisturizing - Google Patents [patents.google.com]
- 9. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 10. ulprospector.com [ulprospector.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
- 14. Page loading... [guidechem.com]
Application Notes & Protocols: Triethanolamine Laurate in Antifogging Coatings for Polymers
This document provides a comprehensive technical guide for researchers and scientists on the application of triethanolamine laurate as a primary active agent in antifogging coatings for polymer surfaces. We will delve into the fundamental mechanism, detailed formulation and application protocols, and robust methods for performance validation, moving beyond simple procedural lists to explain the scientific rationale behind each step.
Introduction: The Challenge of Surface Fogging
The condensation of water vapor into microscopic droplets on a transparent polymer surface leads to light scattering, significantly reducing visibility and optical clarity—a phenomenon known as fogging.[1] This is a critical issue in applications ranging from agricultural greenhouse films, where it can impede photosynthesis, to medical face shields, automotive windshields, and food packaging.[1][2] Antifogging agents are surface-active compounds that prevent the formation of these discrete droplets by modifying the surface energy of the polymer.[2]
Part 1: The Scientific Mechanism of this compound
Molecular Profile and Mechanism of Action
This compound is an amphiphilic molecule. The "laurate" portion is a 12-carbon fatty acid chain, which is hydrophobic and has an affinity for the non-polar polymer surface. The "triethanolamine" head is polar and hydrophilic, containing hydroxyl groups that readily interact with water molecules.[1][3]
The primary antifogging mechanism is based on the principle of modifying surface energy. Most polymers, like low-density polyethylene (LDPE), are naturally hydrophobic.[2] This high interfacial tension between the polymer and water causes condensed water vapor to form distinct, hemispherical droplets that scatter light.
When a coating containing this compound is applied, the surfactant molecules migrate to the surface.[4][7] This migration is a result of the incompatibility between the surfactant and the bulk polymer matrix.[7] The hydrophobic laurate tails anchor into the coating or polymer surface, while the hydrophilic triethanolamine heads orient outwards, creating a highly hydrophilic surface. When water vapor condenses, instead of forming droplets, it is attracted to the hydrophilic surface and spreads out, forming a continuous, transparent thin film of water. This action prevents light scattering and maintains the optical clarity of the substrate.[2]
Caption: Mechanism of this compound Antifogging Action.
Part 2: Formulation and Application Protocols
This section provides detailed, step-by-step methodologies for creating and applying an antifogging coating. The protocols are designed to be self-validating by including clear endpoints and material specifications.
Materials and Equipment
| Category | Item | Specifications |
| Active Agent | Triethanolamine Monolaurate Ester | Synthesized or commercial grade.[5] |
| Binder | Acrylic acid-hydroxyl ethyl methacrylate (AA-HEMA) copolymer | 10 wt% solid content in aqueous solution.[2] |
| Solvent | Deionized (DI) Water | High purity, >18 MΩ·cm. |
| Substrate | Low-Density Polyethylene (LDPE) Films | Or other polymer substrates (e.g., PC, PET). |
| Equipment | Magnetic Stirrer and Stir Bar | |
| Beakers / Glassware | ||
| Pipettes or Graduated Cylinders | For accurate volume measurement. | |
| Roller Coater or Meyer Rod | For uniform film application. | |
| Drying Oven or Temperature-Controlled Environment |
Protocol: Preparation of Antifogging Coating Solution
This protocol is based on a successful formulation reported in the literature, which provides a robust starting point for optimization.[2]
Causality: The binder (AA-HEMA) is crucial. While this compound provides the antifogging function, it can be easily washed off.[8] The binder creates a durable film that adheres to the polymer substrate and physically entraps the surfactant, improving the coating's longevity while still allowing for surface migration.[9]
-
Component Preparation: In a 250 mL beaker, add 98 g of deionized water.
-
Binder Addition: While stirring gently with a magnetic stirrer, add 1 g of the AA-HEMA copolymer solution (10 wt% solids). Continue stirring until the solution is homogeneous. Rationale: Adding the binder first ensures it is well-dispersed before the surfactant is introduced.
-
Active Agent Addition: Slowly add 1 g of this compound ester to the solution.
-
Mixing: Continue stirring at a low-to-medium speed (e.g., 300 rpm) at room temperature for 15 minutes.[2] The final solution should be homogeneous. Avoid vigorous stirring that could introduce excessive air bubbles.
-
Final Formulation: The resulting coating solution contains 1 wt% this compound and 1 wt% AA-HEMA. This concentration can be optimized depending on the substrate and desired performance.[10]
Caption: Workflow for Preparing the Antifogging Coating Solution.
Protocol: Coating Application on Polymer Substrates
-
Substrate Cleaning: Thoroughly clean the polymer substrate (e.g., a 50 mm x 50 mm LDPE film) with ethanol and then deionized water to remove any surface contaminants like dust or oils. Dry the substrate completely. Rationale: A clean surface is essential for proper coating adhesion.
-
Coating Application: Apply approximately 3 mL of the prepared antifogging solution onto the cleaned LDPE film surface.[2] Use a roller coater or a Meyer rod to spread the solution evenly into a uniform thin film.
-
Drying/Curing: Allow the coated film to dry at room temperature for 24 hours in a dust-free environment.[2] This allows the water to evaporate and the binder to form a solid film.
Part 3: Performance Validation and Characterization
A robust testing regimen is critical to validate the performance and durability of the antifogging coating.
Protocol: Antifogging Performance (Hot Fog Test)
This test simulates real-world conditions where fogging occurs.
-
Apparatus Setup: Place a beaker of water on a hot plate set to 60°C.
-
Sample Placement: Position the coated polymer film over the mouth of the beaker, with the coated side facing the hot water vapor.
-
Observation and Metrics:
-
Control: An uncoated LDPE film should be tested simultaneously as a negative control. It will fog up almost immediately.
-
First-Drop Time: Record the time it takes for the first discrete water droplet to form on the surface. Longer times indicate better performance.
-
Surface Wettability (Contact Angle Measurement)
This provides a quantitative measure of the surface's hydrophilicity.
-
Place a 5-10 µL droplet of deionized water on the coated surface.
-
Use a goniometer to measure the static water contact angle.
-
Interpretation: A low contact angle (< 20°) indicates a highly hydrophilic surface and predicts good antifogging performance. An uncoated LDPE surface will have a high contact angle (>90°).
Durability and Leaching Resistance
The primary failure mode for such coatings is the washing away of the surfactant.[8]
-
Water Immersion Test: Immerse the coated film in deionized water for a set period (e.g., 24 hours).
-
Post-Immersion Evaluation: Remove the film, allow it to dry, and then repeat the Hot Fog Test (Protocol 3.1) and Contact Angle Measurement (Protocol 3.2).
-
Analysis: A minimal change in antifogging performance and contact angle indicates good durability and resistance to surfactant leaching. Significant degradation suggests the binder system may need optimization or that a reactive surfactant could be explored.[11][12]
Optical and Physical Properties
| Performance Metric | Test Method | Relevant Standard (Example) | Purpose |
| Light Transmittance | UV-Vis Spectrophotometer | ASTM D1003 | To ensure the coating does not significantly reduce the optical clarity of the substrate. |
| Adhesion | Cross-Hatch Tape Test | ASTM D3359[13] | To verify that the coating is well-adhered to the polymer substrate and will not flake off. |
| Impact Resistance | Falling Weight Test | ASTM D2794[13][14] | To assess the coating's durability against mechanical stress. |
| Abrasion Resistance | Taber Abraser Test | ASTM D4060[14] | To determine the coating's resistance to scratching and wear. |
Part 4: Optimization and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Initial Antifogging Performance | Insufficient surfactant concentration; Incomplete surface coverage; Surface contamination. | Increase this compound concentration in 0.5 wt% increments (e.g., to 1.5 wt%).[10] Ensure uniform coating application. Re-clean substrate thoroughly before application. |
| Low Durability / Short Antifogging Lifetime | Surfactant leaching; Poor binder adhesion. | Increase binder (AA-HEMA) concentration. Investigate cross-linking agents for the binder. Consider using reactive surfactants that covalently bond to the polymer matrix.[11][12] |
| Coating Haze or Low Transmittance | High coating thickness; Incompatibility of components. | Use a smaller Meyer rod or faster roller speed to apply a thinner film. Ensure all components are fully dissolved/dispersed in the coating solution. |
| Poor Adhesion to Substrate | Improper surface preparation; Chemical incompatibility with the polymer. | Consider a surface pre-treatment for the polymer (e.g., corona discharge) to increase surface energy and promote adhesion. |
Conclusion
This compound is a highly effective active agent for formulating antifogging coatings on polymers. Its performance is rooted in its amphiphilic nature, which transforms a hydrophobic surface into a hydrophilic one, preventing the formation of light-scattering water droplets. By combining it with a suitable binder like an acrylic copolymer, it is possible to create durable and long-lasting antifogging films. The protocols and validation methods outlined in this guide provide a robust framework for researchers to develop and optimize these coatings for a wide array of scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 3. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 4. How to Prevent Fogging in Plastics? | CPS+ eMarke... [chinaplasonline.com]
- 5. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. specialchem.com [specialchem.com]
- 8. Anti-Fogging - Interface Polymers [interfacepolymers.com]
- 9. researchgate.net [researchgate.net]
- 10. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 11. grokipedia.com [grokipedia.com]
- 12. pcimag.com [pcimag.com]
- 13. highperformancecoatings.org [highperformancecoatings.org]
- 14. p1smartrepairs.com [p1smartrepairs.com]
Step-by-step guide to measuring the antifogging efficiency of Triethanolamine laurate coatings.
Application Note & Protocol
Topic: A Step-by-Step Guide to Measuring the Antifogging Efficiency of Triethanolamine Laurate Coatings
Abstract
Fogging, the scattering of light by condensed water micro-droplets on a transparent surface, poses significant challenges in applications ranging from optical lenses and automotive windshields to agricultural films. Antifogging coatings function by modifying the surface energy to promote the formation of a uniform, transparent water film rather than discrete droplets. This guide provides a comprehensive, step-by-step protocol for researchers and scientists to prepare, apply, and quantitatively evaluate the antifogging efficiency of coatings based on this compound, a common and effective surfactant. The methodology emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying principles, moving from fundamental surface characterization to dynamic fogging analysis.
Introduction: The Mechanism of Antifogging Action
The formation of fog on a transparent substrate is a physical phenomenon driven by the condensation of water vapor into micro-droplets when the surface temperature falls below the dew point. On a typical hydrophobic or moderately hydrophilic surface, water condenses into hemispherical droplets. These droplets, with their curved surfaces, scatter incident light, resulting in a loss of transparency, or "fog."[1]
When water vapor condenses on such a surface, the strong adhesive forces between the water and the hydrophilic coating overcome the cohesive forces within the water itself. This prevents the formation of individual droplets. Instead, the water spreads out, or "wets" the surface, forming a continuous, ultra-thin, and optically transparent film. The antifogging efficiency of a coating is, therefore, a direct measure of its ability to create and maintain this hydrophilic state under fog-inducing conditions.
This document outlines the protocols to quantify this efficiency through two primary methods:
-
Static Surface Wettability Analysis: Measuring the water contact angle to determine the inherent hydrophilicity of the coating.
-
Dynamic Fogging Resistance Analysis: Measuring the change in optical transparency over time when the coating is exposed to a controlled, fog-generating environment.
Materials & Equipment
Reagents & Consumables
-
This compound (or Triethanolamine and Lauric Acid for in-situ preparation)[4]
-
Co-binder/polymer matrix (e.g., acrylic-HEMA copolymer, as described in literature)[5]
-
Deionized (DI) Water
-
Substrates (e.g., Polycarbonate sheets, glass microscope slides)
-
Acetone (Reagent Grade)
-
Isopropanol (Reagent Grade)
-
Nitrogen gas (for drying)
-
Lint-free wipes
Equipment
-
Magnetic stirrer and hotplate
-
Analytical balance
-
Ultrasonic bath
-
Spin coater or Dip coater
-
Contact Angle Goniometer
-
Controlled Temperature and Humidity Chamber (or custom-built fog chamber)[6][7][8]
-
Hazemeter or Spectrophotometer with a transmittance module[9][10]
-
Thermocouples
-
Beakers, pipettes, and standard laboratory glassware
Experimental Protocols
PART 1: Coating Formulation and Application
This section details the preparation of the substrate and the application of the this compound coating. A pristine and uniform coating is critical for reproducible results.
Protocol 3.1: Substrate Cleaning
Causality: Substrate cleanliness is paramount. Organic residues, dust, or oils will prevent uniform coating adhesion, leading to defects that act as nucleation sites for fog droplets, thereby compromising the antifogging performance.
-
Place the substrates (e.g., 50 mm x 50 mm polycarbonate sheets) in a beaker.
-
Add acetone to completely submerge the substrates. Place the beaker in an ultrasonic bath for 15 minutes.
-
Decant the acetone and repeat the process with isopropanol for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of clean nitrogen gas and store them in a desiccator until use.
Protocol 3.2: Coating Solution Preparation
Causality: This formulation, adapted from established research, uses a water-based system for ease of application and environmental considerations.[5] The concentration of the active agent, this compound, directly influences the final hydrophilicity.
-
Prepare a 100 mL stock solution. To 98 g of DI water, add 1 g of a suitable water-soluble binder (e.g., AA-HEMA copolymer).
-
Gently stir the solution with a magnetic stirrer until the binder is fully dissolved.
-
Add 1 g of this compound ester to the solution.[11]
-
Continue stirring at room temperature for 15-20 minutes until a homogenous, clear solution is formed.
Protocol 3.3: Coating Application via Spin Coating
Causality: Spin coating produces a thin, uniform film by balancing centrifugal force and solvent evaporation. The final thickness, which can affect performance, is controlled by the spin speed and solution viscosity.
-
Center a cleaned substrate on the vacuum chuck of the spin coater.
-
Dispense approximately 0.5 mL of the coating solution onto the center of the substrate.
-
Initiate the spin coating program:
-
Step 1 (Spread): 500 rpm for 10 seconds.
-
Step 2 (Cast): 2000 rpm for 40 seconds.
-
-
Carefully remove the coated substrate and allow it to air-dry at room temperature for 24 hours before testing. Prepare an uncoated, cleaned substrate to serve as a negative control.
PART 2: Coating Characterization and Performance Testing
Protocol 3.4: Static Contact Angle Measurement
Causality: The static water contact angle is a primary indicator of surface wettability. A low contact angle (< 90°) indicates a hydrophilic surface, with superhydrophilic surfaces (often desired for antifogging) exhibiting angles approaching 0°.[12][13] This measurement provides a rapid, quantitative assessment of the coating's fundamental surface property.
-
Place the coated substrate on the measurement stage of the contact angle goniometer.
-
Using the automated dispenser, gently place a 5 µL droplet of DI water onto the surface.
-
Immediately capture the image of the droplet profile.
-
Use the instrument's software to measure the angle formed at the three-phase (solid-liquid-gas) interface.
-
Repeat the measurement at five different locations on the surface to ensure uniformity and calculate the average.
-
Perform the same measurement on the uncoated control substrate for comparison.
Table 1: Sample Contact Angle Data
| Sample ID | Measurement 1 (°) | Measurement 2 (°) | Measurement 3 (°) | Measurement 4 (°) | Measurement 5 (°) | Average Angle (°) |
| Uncoated Control | 92.1 | 91.5 | 93.0 | 92.5 | 91.8 | 92.2 |
| Coated Sample | 10.5 | 11.2 | 10.8 | 11.5 | 10.9 | 11.0 |
Protocol 3.5: Quantitative Antifogging Efficiency Test ("Hot Fog" Method)
Causality: This dynamic test simulates real-world fogging conditions by creating a temperature and humidity gradient across the sample. The efficiency is quantified by measuring the retention of optical transparency over time. This method is based on principles outlined in standards such as EN 168 and ASTM F659.[14][15][16]
-
Setup and Calibration:
-
Configure the test chamber. The sample holder should separate a cold chamber from a warm/humid chamber.
-
Set the temperature of the sample holder (cold side) to 10°C.
-
Fill the water bath in the warm chamber and heat it to 50 ± 0.5°C to generate water vapor.[14]
-
Align the hazemeter or spectrophotometer's light source and detector on opposite sides of the sample holder.
-
With no sample in place, calibrate the detector to read 100% Transmittance (%T). Place a dry, uncoated control sample in the holder and record its initial transmittance (T_initial). This should be close to 100%.
-
-
Measurement Procedure:
-
Place the dry, coated test sample into the holder. The coated side should face the warm/humid chamber.
-
Allow the sample to thermally equilibrate for 2 minutes. Record its initial transmittance.
-
Simultaneously start a timer and expose the coated surface to the water vapor from the 50°C bath.
-
Record the %T every second for a total of 5 minutes (300 seconds).
-
Repeat the entire procedure for the uncoated control sample.
-
-
Data Analysis:
-
The primary metric is the "Antifogging Time," defined as the time (in seconds) it takes for the light transmittance to drop below 80% of its initial value.[16]
-
Plot %T versus Time (s) for both the coated and uncoated samples for a visual comparison of performance.
-
Experimental Workflow Diagram
Caption: Workflow for antifogging efficiency measurement.
Table 2: Sample Quantitative Fogging Data
| Sample ID | Initial Transmittance (%) | Time to T < 80% (s) | Visual Observation after 60s |
| Uncoated Control | 91.5% | 4 | Opaque fog layer |
| Coated Sample | 91.2% | > 300 | Remains clear |
Protocol 3.6: Qualitative "Hot Breath" Test
Causality: This is a rapid, non-instrumental check that provides immediate, albeit non-quantitative, feedback on performance. It relies on the same principle of creating a temperature and humidity differential by breathing warm, moist air onto a cooler surface.[17][18]
-
Hold the coated sample and the uncoated control sample at room temperature (approx. 23°C).
-
Position the samples approximately 5-10 cm from your mouth.
-
Exhale deeply onto the surface of both samples simultaneously.
-
Visually observe the formation and dissipation of fog. A successful antifog coating will show no visible fogging, while the control will fog over and clear slowly. While simple, this test is highly subjective and should only be used for preliminary screening.[19]
Conclusion
This application note provides a robust framework for the systematic evaluation of this compound antifogging coatings. By integrating fundamental surface characterization (Contact Angle) with dynamic performance testing (Quantitative Hot Fog Test), researchers can generate reliable and reproducible data. The key metrics—a low static water contact angle (<15°) and a prolonged antifogging time (>300 s under test conditions)—are definitive indicators of a high-efficiency coating. Adherence to these detailed protocols will enable accurate comparison between different formulations and provide the necessary validation for drug development professionals and material scientists working to mitigate the challenges of surface fogging.
References
- 1. svc.org [svc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 4. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 6. besttechnologyinc.com [besttechnologyinc.com]
- 7. Advanced Fogging Test Chamber in India | Envisys Technologies [envisystech.com]
- 8. coleparmer.com [coleparmer.com]
- 9. US8365619B2 - Assembly and method for evaluating effectiveness of anti-fog coatings of eyewear lenses - Google Patents [patents.google.com]
- 10. How to measure light transmittance? [linshangtech.com]
- 11. researchgate.net [researchgate.net]
- 12. measurlabs.com [measurlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. journal.ksmte.kr [journal.ksmte.kr]
- 15. New Standard for Visors: EN-ISO 16321:2022 - Zweko Optics [zweko-optics.com]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. baunat.com [baunat.com]
- 18. quora.com [quora.com]
- 19. sunbond.com.hk [sunbond.com.hk]
Application Note & Protocol: Determining the Particle Size of a Triethanolamine Laurate Emulsion
Abstract
Particle size is a critical quality attribute of emulsion systems, directly impacting stability, bioavailability, and performance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of particle size for oil-in-water (O/W) emulsions stabilized with triethanolamine laurate. We will explore the foundational principles of particle size analysis, delve into the most pertinent analytical techniques—Dynamic Light Scattering (DLS) and Laser Diffraction (LD)—and provide detailed, field-proven protocols for sample preparation and analysis. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible results.
Introduction: The Criticality of Particle Size in Emulsion Systems
Emulsions are thermodynamically unstable systems, and their kinetic stability is largely governed by the size of the dispersed droplets.[1] this compound, an anionic surfactant formed from the reaction of triethanolamine and lauric acid, is a common emulsifying agent used to stabilize oil-in-water emulsions in cosmetic and pharmaceutical formulations.[2] The particle size distribution of these emulsions is a key parameter that influences:
-
Stability: Smaller droplet sizes, typically in the sub-micron range, can enhance stability against creaming, sedimentation, and coalescence.[1][3]
-
Bioavailability: In pharmaceutical applications, particle size can affect the rate of drug release and absorption.
-
Sensory Properties: In cosmetics, particle size influences the texture, appearance, and feel of the product.
-
Performance: For many applications, a specific particle size range is required for optimal efficacy.
Therefore, accurate and reproducible measurement of particle size is paramount for formulation development, quality control, and stability testing.
Choosing the Right Analytical Technique
The selection of an appropriate particle sizing technique is dependent on the expected size range of the emulsion droplets. For this compound emulsions, which often fall in the sub-micron to micron range, two techniques are predominantly employed: Dynamic Light Scattering (DLS) and Laser Diffraction (LD).
| Technique | Principle | Typical Size Range | Strengths | Considerations |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to Brownian motion of particles.[4][5][6][7] | 0.3 nm to 10 µm[5] | High sensitivity to small particles, provides mean size (Z-average) and polydispersity index (PDI).[4] | Sensitive to contaminants and aggregates, requires significant dilution which may alter the sample.[3][8] |
| Laser Diffraction (LD) | Measures the angular distribution of scattered light as particles pass through a laser beam.[3][9][10][11] | 0.1 µm to 3000 µm[9] | Wide dynamic range, robust for a variety of particle sizes, less sensitive to minor contaminants. | Less sensitive to very small particles compared to DLS, requires knowledge of the material's optical properties (refractive index).[11] |
For most this compound emulsions, which are often formulated to have droplet sizes in the nanometer to low-micron range for stability, Dynamic Light Scattering (DLS) is the preferred method for its high resolution in the sub-micron region. However, if a wider distribution or the presence of larger droplets is anticipated, Laser Diffraction (LD) can be a valuable complementary technique.
Protocol 1: Particle Size Determination by Dynamic Light Scattering (DLS)
DLS determines the hydrodynamic diameter of particles by measuring the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[6][7] The Stokes-Einstein equation is then used to relate these fluctuations to particle size.[4][7]
Causality Behind Experimental Choices
-
Dilution is critical: DLS measurements require dilute samples to avoid multiple scattering events, where light scattered from one particle is then scattered by another.[3][8] This can lead to an underestimation of particle size. However, excessive dilution can destabilize the emulsion. Therefore, a dilution study is essential to find the optimal concentration.
-
Dispersant selection: The dispersant should be chemically compatible with the emulsion and should not cause swelling, shrinking, or dissolution of the droplets.[12] For an O/W this compound emulsion, filtered deionized water is typically a suitable dispersant.
-
Temperature control: The viscosity of the dispersant is temperature-dependent, and this is a critical parameter in the Stokes-Einstein equation.[7] Therefore, accurate temperature control during the measurement is crucial for accurate results.
Experimental Workflow
Caption: DLS Experimental Workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Gently invert the bulk this compound emulsion several times to ensure homogeneity. Avoid vigorous shaking, which can induce foaming or coalescence.
-
Filter the deionized water dispersant through a 0.22 µm filter to remove any particulate contaminants.
-
Perform a serial dilution of the emulsion in the filtered deionized water. A starting point could be a 1:100 dilution, followed by further dilutions to find a concentration that gives a stable and reproducible count rate as recommended by the instrument manufacturer.
-
Carefully pipette the diluted sample into a clean, dust-free cuvette. Ensure there are no air bubbles.
-
-
Instrument Setup and Qualification:
-
Set the instrument's temperature controller to the desired temperature (e.g., 25°C) and allow it to equilibrate.
-
In the software, select the correct dispersant (water) and ensure its viscosity and refractive index values at the set temperature are correct.
-
Perform a system qualification check using a certified polystyrene latex standard of a known size (e.g., 100 nm). The measured average particle size should be within the specified range of the standard.[6]
-
-
Measurement:
-
Place the cuvette containing the diluted sample into the instrument and allow it to thermally equilibrate for at least 2 minutes.
-
Set the measurement parameters. A typical setting would be 3 replicate measurements, each with a duration of 60-120 seconds.
-
Initiate the measurement.
-
-
Data Analysis and Reporting:
-
The primary results from DLS are the Z-average (intensity-weighted mean hydrodynamic diameter) and the Polydispersity Index (PDI) . The PDI is a measure of the broadness of the size distribution, with values below 0.1 indicating a highly monodisperse sample.
-
Examine the correlation function and the size distribution report. Look for a smooth decay in the correlation function and a unimodal distribution if expected.
-
Report the Z-average, PDI, and the peak sizes from the distribution analysis. It is also good practice to include the count rate to ensure measurements were performed at an appropriate concentration.
-
Protocol 2: Particle Size Determination by Laser Diffraction (LD)
Laser diffraction is a powerful technique for analyzing a broader range of particle sizes. It operates on the principle that particles scatter light at an angle that is inversely proportional to their size.[10][11]
Causality Behind Experimental Choices
-
Dispersion Unit: Wet dispersion is the most common method for analyzing emulsions.[9] The energy applied during dispersion (stirring and sonication) must be optimized to break up loose agglomerates without disrupting the primary emulsion droplets.
-
Obscuration: The sample concentration in the dispersant is monitored by "obscuration," which is the amount of laser light attenuated by the sample. The obscuration level must be within the optimal range for the instrument (typically 10-20%) to ensure a good signal-to-noise ratio without inducing multiple scattering.[9]
-
Optical Properties: The Mie theory of light scattering, used by LD instruments to calculate particle size, requires the refractive index of both the dispersed phase (oil) and the dispersant (water).[11] Inaccurate values can lead to errors in the calculated particle size distribution.
Experimental Workflow
Caption: LD Experimental Workflow.
Step-by-Step Methodology
-
Instrument Setup:
-
Fill the wet dispersion unit with deionized water.
-
In the software, select the appropriate optical model (Mie theory is generally recommended for emulsions).
-
Input the refractive index of the dispersant (water, ~1.33) and the dispersed phase (the oil used in the emulsion). If the exact refractive index of the oil is unknown, a typical value for oils can be used as a starting point (e.g., 1.45-1.55).
-
Set the dispersion conditions. Start with a moderate stirrer speed and no sonication.
-
Perform an optical alignment and measure the background scattering of the clean dispersant.
-
-
Measurement:
-
Gently invert the bulk emulsion to homogenize it.
-
Slowly add the emulsion to the dispersant in the dispersion unit using a pipette until the obscuration level is within the optimal range (e.g., 10-20%).
-
Allow the sample to circulate and equilibrate for 1-2 minutes.
-
If agglomerates are suspected, apply low-power sonication for a short duration (e.g., 30 seconds) and observe if the particle size decreases. This helps to determine the optimal dispersion energy.
-
Acquire the scattering data. It is recommended to take at least three consecutive measurements to ensure reproducibility.
-
-
Data Analysis and Reporting:
-
The primary output of an LD measurement is a volume-based particle size distribution.
-
Key parameters to report are the Dv10 , Dv50 (median particle size), and Dv90 . These values represent the particle diameters at which 10%, 50%, and 90% of the sample volume is comprised of smaller particles.
-
Assess the goodness of fit between the measured scattering data and the data calculated by the Mie model.
-
Report the full particle size distribution curve along with the Dv10, Dv50, and Dv90 values.
-
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your results, incorporate the following validation steps into your workflow:
-
Method Development: For a new emulsion formulation, perform a thorough method development study. This includes evaluating the effect of dilution (for DLS), stirrer speed and sonication energy (for LD), and measurement duration.
-
System Suitability: Before each set of measurements, verify the instrument's performance with a certified reference material.[6]
-
Reproducibility: Analyze the same sample multiple times to assess the precision of the method. The relative standard deviation of the mean particle size should typically be less than 5%.
-
Orthogonal Method: Where possible, use a complementary technique to confirm the results. For example, if DLS indicates a size of 200 nm, microscopy (such as SEM or TEM) can be used to visually confirm the particle size and morphology.[13]
Conclusion
The determination of particle size for this compound emulsions is a critical step in ensuring product quality, stability, and performance. Both Dynamic Light Scattering and Laser Diffraction offer robust and reliable means of analysis. By understanding the principles behind these techniques and following a well-designed, self-validating protocol, researchers can generate accurate and reproducible data. The choice between DLS and LD will depend on the specific characteristics of the emulsion and the information required, with DLS being particularly well-suited for sub-micron emulsions and LD offering a wider dynamic range.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 5. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. usp.org [usp.org]
- 7. horiba.com [horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. tricliniclabs.com [tricliniclabs.com]
- 10. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. particletechlabs.com [particletechlabs.com]
- 13. Novel sample preparation method of polymer emulsion for SEM observation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Quality Control of Synthesized Triethanolamine Laurate for Pharmaceutical and Cosmetic Applications
An Application Note from the Office of the Senior Scientist
Abstract
Triethanolamine laurate (TEA-laurate) is a non-ionic surfactant widely utilized as an emulsifier, pH adjuster, and stabilizing agent in pharmaceutical and cosmetic formulations.[1][2][3][4] Its performance and, critically, its safety are directly dependent on its chemical purity and physical characteristics. The synthesis, typically an esterification reaction between lauric acid and triethanolamine, can result in a mixture of mono-, di-, and tri-esters, alongside unreacted starting materials and other process-related impurities.[5][6][7] This application note provides a comprehensive framework for the quality control (QC) of synthesized TEA-laurate, detailing the critical quality attributes (CQAs), analytical methodologies, and acceptance criteria necessary to ensure batch-to-batch consistency and regulatory compliance.
The Imperative for Stringent Quality Control
The functional role of TEA-laurate in a final product—be it a topical cream, a lotion, or a liquid formulation—is governed by its molecular structure.[7] However, the presence of impurities can drastically alter its efficacy and, more importantly, introduce significant safety risks. Of particular concern is the presence of residual diethanolamine, a secondary amine that can react with nitrosating agents to form N-nitrosodiethanolamine (NDELA), a potent carcinogen.[8][9] Therefore, a robust QC strategy is not merely a matter of product performance but a critical component of consumer safety and regulatory adherence. This guide establishes a multi-faceted analytical approach to fully characterize synthesized TEA-laurate, ensuring its suitability for high-value applications.
Critical Quality Attributes (CQAs) & Analytical Synopsis
The quality of TEA-laurate is defined by a set of physical, chemical, and functional parameters. The following table summarizes the key CQAs and the recommended analytical techniques for their evaluation.
| Critical Quality Attribute (CQA) | Parameter | Recommended Technique(s) | Rationale |
| Identity | Structural Confirmation | FTIR, ¹H NMR, ¹³C NMR | Confirms the presence of the this compound ester and the absence of gross structural abnormalities.[6][7][10] |
| Purity | Assay (% TEA-Laurate) | High-Performance Liquid Chromatography (HPLC) with ELSD/RI Detector | Quantifies the active component. A chromophore is absent, necessitating non-UV detection methods.[11] |
| Impurity Profile | Free Lauric Acid | Acid Value (Titrimetry) | Measures unreacted lauric acid, which can impact pH, stability, and cause skin irritation. |
| Free Triethanolamine | Gas Chromatography (GC-FID), HPLC | Quantifies unreacted triethanolamine, affecting formulation pH and performance.[12][13] | |
| Free Diethanolamine | GC-FID, LC-MS/MS | A critical safety parameter due to the potential for nitrosamine formation.[8][9] | |
| Water Content | Karl Fischer Titration | Excess water can promote hydrolysis of the ester and affect product stability. | |
| Physicochemical Properties | Appearance | Visual Inspection | Basic quality check for color, clarity, and physical state. |
| pH (1% aqueous solution) | Potentiometry (pH meter) | Ensures the material is within the appropriate pH range for the intended formulation to avoid skin irritation.[4] | |
| Saponification Value | Titrimetry | Provides an overall measure of the amount of ester present. | |
| Functional Performance | Critical Micelle Concentration (CMC) | Surface Tensiometry | Confirms the surfactant activity and performance, which is critical for its emulsifying properties.[7] |
Integrated Quality Control Workflow
A systematic workflow is essential for the efficient and thorough evaluation of each synthesized batch. The following diagram illustrates a logical progression from sample receipt to final disposition.
Caption: A streamlined workflow for TEA-Laurate QC.
Detailed Analytical Protocols
The following protocols are provided as validated starting points. Researchers must ensure that methods are fully verified for their specific equipment and sample matrices.
Identification by FTIR Spectroscopy
-
Principle: This method confirms the identity of TEA-laurate by comparing its infrared spectrum with that of a reference standard, focusing on characteristic functional group absorptions.
-
Equipment: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply a small amount of the TEA-laurate sample directly onto the ATR crystal, ensuring full contact.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction).
-
Compare the sample spectrum to a qualified reference standard spectrum.
-
-
Interpretation: The sample spectrum must exhibit key absorptions corresponding to the TEA-laurate structure, including a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹, broad O-H stretching from the alcohol groups (~3300 cm⁻¹), C-H stretching from the alkyl chain (~2850-2950 cm⁻¹), and C-N stretching (~1040 cm⁻¹).[6][10]
Assay and Impurity Profile by HPLC-ELSD
-
Principle: Since TEA-laurate lacks a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is employed. This method separates TEA-laurate from its related impurities based on polarity.
-
Equipment: HPLC system with a gradient pump, autosampler, column oven, and ELSD or RI detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve TEA-laurate reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Inject the standard and sample solutions and record the chromatograms.
-
-
Calculation: Calculate the percentage purity using the area normalization method or against the reference standard for an assay value. Identify and quantify impurities based on their relative retention times.
Free Diethanolamine and Triethanolamine by GC-FID
-
Principle: Gas chromatography with a Flame Ionization Detector (FID) is a robust method for quantifying volatile and semi-volatile amines like diethanolamine and triethanolamine.[12][13]
-
Equipment: Gas chromatograph with an FID, split/splitless injector, and an appropriate capillary column.
-
Chromatographic Conditions:
-
Column: DB-WAX or similar polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min.
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Injection Volume: 1 µL (split ratio 20:1)
-
-
Procedure:
-
Standard Preparation: Prepare a mixed stock solution of diethanolamine and triethanolamine in methanol. Create a calibration curve by diluting the stock to at least five concentration levels.
-
Sample Preparation: Accurately weigh ~100 mg of TEA-laurate into a GC vial and dissolve in 1.0 mL of methanol.
-
Inject the standards and sample.
-
-
Calculation: Quantify the amount of diethanolamine and triethanolamine in the sample by plotting the peak area against concentration from the calibration curve.
Acid Value Titration
-
Principle: This titration quantifies the amount of free carboxylic acid (residual lauric acid) present in the sample.
-
Equipment: Analytical balance, burette, pH meter or colorimetric indicator.
-
Reagents:
-
0.1 M Potassium Hydroxide (KOH) in ethanol, standardized.
-
Toluene/Isopropanol/Water solvent mixture (50:49.5:0.5 v/v/v).
-
Phenolphthalein indicator.
-
-
Procedure:
-
Accurately weigh approximately 2 g of TEA-laurate into a flask.
-
Add 50 mL of the neutralized solvent mixture and swirl to dissolve. Add a few drops of phenolphthalein.
-
Titrate with standardized 0.1 M ethanolic KOH until a stable pink endpoint is observed for at least 30 seconds.
-
Perform a blank titration on the solvent mixture.
-
-
Calculation:
-
Acid Value (mg KOH/g) = ( (V_sample - V_blank) * M_KOH * 56.11 ) / W_sample
-
Where: V = volume of titrant (mL), M = molarity of KOH, W = weight of sample (g), and 56.11 is the molecular weight of KOH.
-
References
- 1. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. ases.in [ases.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 8. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guinama.com [guinama.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. helixchrom.com [helixchrom.com]
- 12. Analytical Method [keikaventures.com]
- 13. osha.gov [osha.gov]
Application Notes & Protocols: Thermal Analysis of Triethanolamine Laurate using DSC and TGA
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermal Analysis for Triethanolamine Laurate
This compound (TEA-laurate) is a non-ionic surfactant formed from the reaction of triethanolamine and lauric acid.[1] Its amphiphilic nature, with a hydrophilic triethanolamine head and a hydrophobic lauryl tail, makes it a versatile ingredient in a multitude of applications.[2] In the pharmaceutical and cosmetic industries, it functions as an emulsifier, pH adjuster, and solubilizing agent, contributing to the stability and efficacy of topical and oral medications.[3][4][5][6] The physical state and thermal stability of TEA-laurate are critical parameters that directly influence the manufacturing process, shelf-life, and performance of the final product.
Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide indispensable tools for characterizing the thermal properties of this compound. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, revealing information about melting, crystallization, and other phase changes.[7] TGA, on the other hand, measures the change in mass of a sample as it is heated, providing insights into its thermal stability and decomposition profile.[8][9] This application note provides a comprehensive guide to the application of DSC and TGA for the thermal analysis of this compound, including detailed protocols and an explanation of the underlying scientific principles.
Foundational Principles: DSC and TGA
A foundational understanding of the principles behind DSC and TGA is crucial for accurate data interpretation.
-
Differential Scanning Calorimetry (DSC): This technique operates by measuring the difference in heat flow between a sample and an inert reference material as they are subjected to a controlled temperature program. Endothermic events, such as melting, absorb heat from the surroundings, resulting in a positive peak on the DSC thermogram. Conversely, exothermic events, like crystallization, release heat and produce a negative peak. The area under the peak is proportional to the enthalpy change of the transition.
-
Thermogravimetric Analysis (TGA): TGA continuously monitors the mass of a sample as it is heated at a constant rate. The resulting data is plotted as a thermogram, showing the percentage of weight loss on the y-axis against temperature on the x-axis. This allows for the determination of decomposition temperatures, the quantification of volatile components, and the assessment of thermal stability.[8][9][10]
Experimental Protocols
The following protocols are designed to provide a robust framework for the thermal analysis of this compound. Adherence to these guidelines, in conjunction with proper instrument calibration, is essential for obtaining reliable and reproducible data.
Instrument Calibration
Prior to sample analysis, it is imperative to calibrate the DSC and TGA instruments to ensure the accuracy of temperature and heat flow measurements.
-
DSC Temperature Calibration: Calibrate the temperature axis of the DSC instrument according to ASTM E967.[11][12][13][14] This standard practice involves using certified reference materials with known melting points, such as indium and zinc, to create a calibration curve.
-
TGA Mass and Temperature Calibration: Calibrate the TGA balance using certified weights. Temperature calibration can be performed using materials with known Curie point transitions or by referencing the melting points of pure metals in a simultaneous TGA-DSC instrument.
Differential Scanning Calorimetry (DSC) Protocol
This protocol outlines the steps for determining the melting point and other phase transitions of this compound.
Materials:
-
This compound sample
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan using a crimper to prevent any loss of volatile components during heating.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas to nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and sensitivity.
-
Cool the sample back to 25°C at a rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events.
Thermogravimetric Analysis (TGA) Protocol
This protocol details the procedure for evaluating the thermal stability and decomposition profile of this compound. The methodology is based on the principles outlined in ASTM E1131.[8][9][15]
Materials:
-
This compound sample
-
TGA sample pans (platinum or ceramic)
Procedure:
-
Sample Preparation: Place 10-20 mg of the this compound sample into a TGA pan.[9]
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Set the initial purge gas to nitrogen at a flow rate of 50 mL/min to create an inert environment for observing thermal decomposition.[8]
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[15] This rate is commonly used to provide a clear decomposition profile.
-
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures at which different stages of decomposition occur.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the DSC and TGA experimental protocols.
Caption: Workflow for DSC analysis of this compound.
Caption: Workflow for TGA analysis of this compound.
Expected Thermal Behavior and Data Interpretation
The thermal behavior of this compound is influenced by its composition and the presence of any impurities.
DSC Analysis of this compound
The DSC thermogram of this compound is expected to show an endothermic peak corresponding to its melting point. The precise melting temperature can vary depending on the purity of the sample. For comparison, the melting point of pure triethanolamine is 21°C, and it decomposes at its boiling point of 360°C.[16] Lauric acid has a melting point of around 44-46°C. The melting behavior of the resulting this compound will be a key indicator of its formation and purity. Studies on similar systems, such as triethanolamine stearate, have shown complex phase behavior, including the formation of acid-soap complexes.[17][18]
TGA Analysis of this compound
The TGA curve for this compound will reveal its thermal stability. Decomposition of triethanolamine itself is known to begin at temperatures above 150°C.[19] A study on the thermal decomposition of various ethanolamines showed that triethanolamine has the highest thermal stability among them.[20] The decomposition of the laurate salt will likely occur in multiple stages, corresponding to the breakdown of the triethanolamine and laurate moieties. The onset of decomposition is a critical parameter for determining the maximum processing temperature and storage conditions for formulations containing this ingredient.
Summary of Key Thermal Properties
The following table summarizes the expected thermal properties of this compound that can be determined using DSC and TGA.
| Property | Analytical Technique | Expected Observation | Significance in Drug Development |
| Melting Point | DSC | Endothermic peak | Determines processing temperatures for formulations. |
| Heat of Fusion | DSC | Area under the melting peak | Provides information on the energy required for melting. |
| Crystallization Temperature | DSC | Exothermic peak upon cooling | Relevant for understanding solidification behavior. |
| Onset of Decomposition | TGA | Temperature at which significant weight loss begins | Defines the upper limit for processing and storage temperatures. |
| Decomposition Profile | TGA | Multi-stage weight loss | Provides insights into the degradation mechanism. |
| Residual Mass | TGA | Mass remaining at the end of the experiment | Indicates the formation of non-volatile residues. |
Conclusion
The application of DSC and TGA provides a powerful and efficient means of characterizing the thermal properties of this compound. The data obtained from these analyses are crucial for ensuring the quality, stability, and performance of pharmaceutical and cosmetic products. By following the detailed protocols outlined in this application note, researchers and drug development professionals can gain valuable insights into the thermal behavior of this important excipient, leading to more robust and reliable formulations.
References
- 1. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 3. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. shreechem.in [shreechem.in]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. wmtr.com [wmtr.com]
- 10. apmtesting.com [apmtesting.com]
- 11. infinitalab.com [infinitalab.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. scribd.com [scribd.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. Trietanolamina GR for analysis | Sigma-Aldrich [sigmaaldrich.com]
- 17. Acid soap and phase behavior of stearic acid and triethanolamine stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note & Protocols: A Dual-Method Approach for the Comprehensive Purity Assessment of Triethanolamine Laurate
Abstract
Triethanolamine laurate is a non-ionic surfactant widely used in pharmaceutical and cosmetic formulations as an emulsifier and pH-adjusting agent.[1][2] Its performance and safety are directly linked to its purity. This application note presents a comprehensive analytical strategy employing two complementary chromatographic techniques for the robust purity assessment of this compound. A High-Performance Liquid Chromatography (HPLC) method with an Evaporative Light Scattering Detector (ELSD) is detailed for the assay of the main component and the quantification of non-volatile impurities. Concurrently, a Gas Chromatography (GC) method with a Flame Ionization Detector (FID) is described for the determination of volatile impurities, including residual starting materials such as free lauric acid and triethanolamine. This dual-method approach ensures a thorough characterization of the purity profile, aligning with rigorous quality control standards.
Introduction and Rationale for Method Selection
The purity of this compound, an ester formed from lauric acid and triethanolamine, is critical for its functionality and safety in final products.[1] Potential impurities can include unreacted starting materials (lauric acid, triethanolamine), byproducts (mono- and di-esters), and degradation products.[3] A complete purity profile requires the quantification of the this compound ester itself, as well as the detection and quantification of all potential process-related and degradation impurities.
A single analytical technique is often insufficient for this task due to the diverse physicochemical properties of the analyte and its potential impurities.
-
This compound: A large, non-volatile molecule lacking a strong UV chromophore, making it unsuitable for standard GC or HPLC-UV analysis.
-
Lauric Acid: A fatty acid that can be analyzed by GC after derivatization or by HPLC with specific detectors.[4]
-
Triethanolamine (TEA): A polar, non-volatile alcohol that is challenging to analyze directly by GC without derivatization.[5][6]
Therefore, a scientifically sound approach involves a combination of HPLC for the primary component and non-volatile impurities, and GC for volatile starting materials.
-
HPLC with Evaporative Light Scattering Detection (ELSD): This technique is ideal for analyzing non-volatile or semi-volatile compounds that do not possess a UV-absorbing chromophore.[7][8][9] The ELSD response is dependent on the mass of the analyte, making it a suitable "universal" detector for the assay of this compound and its non-volatile impurities.[10]
-
GC with Flame Ionization Detection (FID): GC-FID is a robust and sensitive technique for the analysis of volatile and semi-volatile organic compounds. To analyze residual lauric acid and triethanolamine, derivatization is employed to increase their volatility and improve chromatographic peak shape.[11]
This dual-methodology provides a holistic and reliable assessment of product quality, adhering to the principles outlined in pharmacopeial guidelines such as USP General Chapter <621> on Chromatography.[12][13][14]
Part I: HPLC-ELSD Method for Assay of this compound
This method provides a reliable means to quantify the main this compound component and separate it from other non-volatile esters (mono- and di-esters) and impurities.
Principle
The sample is dissolved in a suitable solvent and injected into a reversed-phase HPLC system. Separation is achieved based on the hydrophobicity of the components. The column eluent is passed through the ELSD, where the mobile phase is nebulized and evaporated. The non-volatile analyte particles scatter a light beam, and the scattered light is measured by a photodetector, generating a signal proportional to the mass of the analyte.[9]
Experimental Protocol: HPLC-ELSD
2.2.1. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
-
This compound Reference Standard (Certified purity)
-
Sample of this compound for testing
2.2.2. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Agilent 1290 Infinity II ELSD or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 70% B to 100% B over 15 min; Hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| ELSD Nebulizer | 40 °C |
| ELSD Evaporator | 60 °C |
| ELSD Gas Flow | 1.5 SLM (Nitrogen) |
2.2.3. Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
HPLC-ELSD Workflow Diagram
Caption: Workflow for HPLC-ELSD purity assessment.
Data Analysis and System Suitability
-
System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Calculation: The purity is calculated using the area normalization method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part II: GC-FID Method for Volatile Impurities
This method is designed to quantify residual starting materials, specifically free lauric acid and triethanolamine, which are key process-related impurities.
Principle
The sample is subjected to a derivatization reaction to convert the polar, non-volatile lauric acid and triethanolamine into volatile esters and silyl ethers, respectively.[11] The derivatized sample is then injected into a GC system where the components are separated based on their boiling points and interaction with the stationary phase. The separated components are detected by a Flame Ionization Detector (FID), which generates a response proportional to the mass of carbon atoms entering the flame.
Experimental Protocol: GC-FID
3.2.1. Reagents and Materials
-
Pyridine (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Lauric Acid Reference Standard
-
Triethanolamine Reference Standard
-
Sample of this compound for testing
-
Internal Standard (e.g., Tridecanoic Acid)
3.2.2. Instrumentation and Conditions
| Parameter | Condition |
| GC System | Agilent 8890 GC with FID or equivalent |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Injector Temp. | 280 °C |
| Split Ratio | 20:1 |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector Temp. | 300 °C |
| FID H2 Flow | 30 mL/min |
| FID Air Flow | 300 mL/min |
| FID Makeup Flow | 25 mL/min (Nitrogen) |
3.2.3. Sample and Standard Preparation (Derivatization)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lauric Acid, Triethanolamine, and the Internal Standard (IS) in Pyridine.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with pyridine to cover the expected impurity concentration range.
-
Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a 2 mL autosampler vial. Add 1 mL of the IS solution in pyridine.
-
Derivatization Procedure: a. To each standard and sample vial, add 200 µL of BSTFA. b. Cap the vials tightly and vortex for 30 seconds. c. Heat the vials at 70 °C for 30 minutes in a heating block or oven. d. Cool to room temperature before injection.
GC-FID Workflow Diagram
Caption: Workflow for GC-FID analysis of volatile impurities.
Data Analysis
-
Calibration: Generate a calibration curve for each impurity by plotting the ratio of the impurity peak area to the IS peak area against the concentration.
-
Quantification: Calculate the concentration of free lauric acid and triethanolamine in the sample using the generated calibration curves.
Method Validation and Trustworthiness
To ensure the trustworthiness and reliability of these analytical procedures, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[17]
Summary of Key Validation Parameters:
| Parameter | HPLC-ELSD (Assay) | GC-FID (Impurities) |
| Specificity | Demonstrate separation of main peak from impurities and excipients. | Demonstrate separation of impurities from each other and the main component. |
| Linearity | 5 levels, e.g., 50-150% of nominal concentration. R² ≥ 0.99. | 5 levels covering the reporting range. R² ≥ 0.99. |
| Accuracy | Spike recovery at 3 levels (e.g., 80%, 100%, 120%). Recovery: 98-102%. | Spike recovery at 3 levels. Recovery: 90-110%. |
| Precision | Repeatability (n=6, ≤2% RSD); Intermediate Precision (different day/analyst). | Repeatability and Intermediate Precision at the limit of quantification. |
| LOD/LOQ | Not applicable for assay. | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | Vary parameters like flow rate, column temp., mobile phase composition. | Vary parameters like oven ramp rate, gas flow, injector temp. |
Conclusion
The combination of a reversed-phase HPLC-ELSD method for the assay of this compound and a derivatization-based GC-FID method for key volatile impurities provides a comprehensive and robust strategy for purity assessment. This dual approach ensures that the main component, process residuals, and potential byproducts are all adequately controlled, leading to a higher level of quality assurance for this compound used in research, development, and manufacturing. Adherence to established validation principles further ensures the scientific integrity of the results.
References
- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 2. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. CN104634896B - The method for quick of triethanolamine ester - Google Patents [patents.google.com]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Triethanolamine analysis - Chromatography Forum [chromforum.org]
- 7. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethanolamine Laurate Synthesis
Welcome to the technical support resource for the synthesis of Triethanolamine Laurate. This guide is designed for researchers, chemists, and formulation scientists dedicated to maximizing the efficiency and yield of this critical esterification reaction. Here, we move beyond simple protocols to explore the underlying principles that govern this synthesis, offering a structured approach to troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the expertise to not only replicate but also innovate upon standard methodologies.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific, practical problems encountered during the synthesis of this compound. Each issue is analyzed by its potential causes, followed by actionable, step-by-step solutions grounded in chemical principles.
Issue 1: The Final Yield is Significantly Lower Than Expected.
Potential Causes & Solutions:
-
Incomplete Reaction Due to Chemical Equilibrium:
-
Causality: The esterification of lauric acid and triethanolamine is a reversible reaction that produces water as a byproduct.[4] According to Le Chatelier's principle, the accumulation of water in the reaction vessel will shift the equilibrium back towards the reactants, preventing the reaction from reaching completion.
-
Solution: Implement an efficient water removal system. Applying a moderate vacuum is an effective strategy to continuously remove water as it forms, thereby driving the reaction forward.[5] For atmospheric pressure setups, a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene or xylene) can also be employed, though this requires an additional separation step later.
-
-
Suboptimal Molar Ratio of Reactants:
-
Causality: The stoichiometry between lauric acid and triethanolamine directly influences the product distribution (mono-, di-, and tri-esters) and the overall conversion.[6] While a 1:1 molar ratio is a common starting point, it may not be optimal for maximizing the desired monolaurate.[3][7]
-
Solution: Systematically vary the molar ratio of lauric acid to triethanolamine (TEA). One study found that a ratio of 0.95:1 (lauric acid:TEA) maximized the yield of the monolaurate by slightly favoring the amine, which helps prevent the formation of di- and tri-esters that can occur with an excess of lauric acid.[5]
-
-
Inadequate Reaction Time or Temperature:
-
Causality: Like most chemical reactions, the rate of esterification is dependent on both temperature and time. Insufficient thermal energy or a shortened reaction period will result in an incomplete conversion.
-
Solution: Ensure the reaction is conducted within the optimal temperature range of 150-160°C for a duration of 4 to 6 hours for direct, non-catalyzed esterification.[4] Monitor the reaction's progress by periodically measuring the acid value of the mixture; the reaction is considered complete when the acid value stabilizes at a low level (e.g., less than 5 mg KOH/g).[5]
-
-
Product Loss During Workup and Purification:
-
Causality: The purification process, especially phase separation and washing steps, can lead to mechanical loss of the product if not performed carefully. Emulsion formation during washing is a common culprit.
-
Solution: Refine the purification protocol. After neutralizing unreacted lauric acid with a dilute NaOH solution, add a saturated sodium chloride solution.[5][6] This increases the ionic strength of the aqueous layer, which helps to break any emulsions and facilitates a cleaner separation of the organic (product) layer.
-
Issue 2: The Reaction is Extremely Slow or Stalls.
Potential Causes & Solutions:
-
Absence of a Catalyst:
-
Causality: While the direct esterification can proceed without a catalyst, the reaction rate is often slow.[6] Catalysts work by lowering the activation energy of the reaction, thereby increasing the rate at which equilibrium is reached.
-
Solution: Introduce a suitable catalyst. The choice of catalyst can significantly impact reaction time and selectivity. See the Catalyst Selection Table in the FAQ section for a detailed comparison. Divalent zinc catalysts, for example, have been shown to be effective in accelerating the reaction.[8]
-
-
Insufficient Mixing:
-
Causality: This is a heterogeneous reaction mixture, at least initially. Poor agitation can lead to localized temperature gradients and inefficient contact between the reactants, slowing down the overall reaction rate.
-
Solution: Ensure vigorous and consistent mechanical stirring throughout the reaction. This maintains a homogenous temperature and ensures that the reactants are in constant contact.
-
Issue 3: The Final Product is Discolored (Yellow or Brown).
Potential Causes & Solutions:
-
Thermal Degradation:
-
Causality: Triethanolamine and its esters can be susceptible to thermal degradation and oxidation at excessively high temperatures, leading to the formation of colored byproducts.
-
Solution: Maintain strict temperature control. Do not exceed the recommended reaction temperature (160°C). If using a catalyst that allows for lower reaction temperatures, this can be an effective strategy to minimize discoloration.
-
-
Impurities in Starting Materials:
-
Causality: The purity of the initial lauric acid and triethanolamine is critical. Impurities present in the reactants can undergo side reactions at high temperatures, leading to discoloration.
-
Solution: Use high-purity grades of both lauric acid and triethanolamine. If the purity of triethanolamine is , it can be purified by distillation, potentially over a drying agent like KOH or CaH2.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction parameters for direct esterification?
The yield of this compound is highly dependent on a set of core parameters. Based on scientific literature, the following conditions serve as an excellent starting point for optimization.
Table 1: Optimized Parameters for Direct Esterification
| Parameter | Optimized Value | Rationale & Reference |
|---|---|---|
| Molar Ratio (Lauric Acid:TEA) | ~0.95:1 to 1:1 | A 1:1 ratio is a standard starting point, while a slight excess of TEA (0.95:1) can favor monolaurate formation and minimize di- and tri-esters.[4][5] |
| Reaction Temperature | 150–160°C | This range provides a balance between a high reaction rate and minimizing thermal degradation of the product.[4] |
| Reaction Time | 4–6 hours | Sufficient time for the reaction to approach equilibrium. Progress should be monitored via acid value titration.[4] |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation and discoloration of the amine and final product at high temperatures. |
| Water Removal | Continuous | Essential for driving the reaction equilibrium towards the product side to achieve high conversion.[4] |
Q2: Which type of catalyst is most effective for this synthesis?
Catalysts can dramatically reduce reaction times and, in some cases, improve selectivity. The choice depends on factors like cost, environmental impact, and ease of removal.
Table 2: Comparison of Catalytic Systems
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Acid Catalysts | Hypophosphorous acid, p-Toluenesulfonic acid | Inexpensive and effective at increasing reaction rates. | Can be corrosive, difficult to remove from the final product, and may cause environmental concerns.[6][10] |
| Solid Acid Catalysts | Zirconium sulfate on SBA-15 | Heterogeneous, allowing for easy separation and reuse; good stability and selectivity.[10] | May have higher initial costs and can be less active than homogeneous catalysts. |
| Enzymatic Catalysts | Lipase | Highly selective (can favor monolaurate), operates under milder conditions (reducing discoloration), and is environmentally friendly.[4] | Higher cost, can be sensitive to temperature and pH, and may require longer reaction times.[11] |
| Organometallic | Divalent Zinc Compounds | Highly efficient, can reduce reaction times significantly compared to acid catalysts.[8] | Potential for metal contamination in the final product requires efficient removal. |
Q3: Can you provide a step-by-step protocol for synthesis and purification?
The following protocol details a lab-scale synthesis aimed at achieving a high yield of triethanolamine monolaurate.
-
Reactor Setup:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a thermocouple connected to a heating mantle, and a distillation condenser set up for vacuum distillation (or a Dean-Stark trap if running at atmospheric pressure).
-
Ensure the system can be purged with an inert gas like nitrogen.
-
-
Reactant Charging:
-
Charge the flask with lauric acid and triethanolamine in the desired molar ratio (e.g., 0.95:1).
-
-
Reaction Execution:
-
Begin vigorous stirring and purge the system with nitrogen for 15-20 minutes.
-
Heat the mixture to the target temperature (150-160°C).
-
Once at temperature, apply a moderate vacuum to facilitate the removal of water as it is formed.[5]
-
Maintain the reaction for 4-6 hours. Monitor the progress by taking small aliquots periodically to measure the acid value. The reaction is complete when the acid value is below 5 mg KOH/g.[5]
-
-
Cooling and Neutralization:
-
Purification and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Add a saturated sodium chloride solution (approximately 20% of the total volume) to aid in phase separation.[5]
-
Agitate gently and allow the layers to separate. The top layer is the this compound product.
-
Drain the lower aqueous layer.
-
Wash the organic layer one more time with the saturated NaCl solution.
-
Isolate the final product and remove any residual water under reduced pressure.
-
-
Analysis:
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams have been created.
Caption: High-level workflow for this compound synthesis.
References
- 1. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 5. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 6. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. US8692005B2 - Catalyst for esteramine production - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Triethanolamine Laurate in Aqueous Solutions
Introduction:
Welcome to the technical support center for the handling and stabilization of Triethanolamine laurate. As a non-ionic surfactant with a wide range of applications in cosmetics, pharmaceuticals, and industrial formulations, understanding its stability in aqueous environments is critical for ensuring product efficacy and shelf-life.[1] One of the primary challenges encountered is the hydrolysis of the ester bond, leading to the formation of lauric acid and triethanolamine.[2][3][4] This guide provides in-depth technical insights, troubleshooting protocols, and preventative measures to mitigate this degradation pathway. Our approach is grounded in established chemical principles and validated experimental practices to empower you, our fellow researchers and formulation scientists, with the knowledge to optimize your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound is an ester formed from the reaction of lauric acid (a fatty acid) and triethanolamine (an amino alcohol).[1] Hydrolysis is a chemical reaction where a water molecule cleaves the ester bond, breaking the molecule down into its original constituents: lauric acid and triethanolamine.[2][3][4]
This degradation is a significant concern for several reasons:
-
Loss of Functionality: The surfactant properties of this compound, such as its ability to act as an emulsifier, are dependent on its intact molecular structure.[1] Hydrolysis leads to a decrease in its effectiveness.
-
pH Shift: The formation of lauric acid will decrease the pH of the aqueous solution over time.[3][4] This pH drift can destabilize other components in the formulation and potentially alter the product's performance and safety profile.[5]
-
Precipitation: Lauric acid has low solubility in water, especially at lower pH values. Its formation can lead to precipitation, causing cloudiness, instability, and phase separation in the final product.[3][4]
-
Microbial Growth: The degradation products can sometimes serve as a nutrient source for microorganisms, potentially compromising the microbial integrity of the product.
Caption: Hydrolysis of this compound.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of ester hydrolysis is significantly influenced by several environmental factors. Understanding these is key to designing effective stabilization strategies.
-
pH: This is a critical factor. The hydrolysis of esters is catalyzed by both acids and bases.[6][7] The rate of hydrolysis is typically at its minimum in the slightly acidic to neutral pH range and increases significantly in highly acidic or alkaline conditions.[8] For some ester-containing drugs, a boric acid buffer of pH 5.0 is used for stabilization.[6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9][10][11] Elevated temperatures provide the necessary activation energy for the reaction to proceed more rapidly.[10] For example, the rate of hydrolysis of some organic esters increases significantly as the temperature rises from 50°C to 70°C.[12]
-
Presence of Catalysts: Besides protons (H+) and hydroxide ions (OH-), other species can catalyze hydrolysis. These can include certain metal ions or enzymes (lipases) that may be present as contaminants.[2]
-
Moisture Levels: Minimizing exposure to moisture can help reduce the likelihood of ester hydrolysis.[2] Proper storage in a dry environment or using moisture-proof packaging is beneficial.[2]
Troubleshooting Guide
Problem: I'm observing a decrease in the pH of my this compound solution over time.
| Potential Cause | Verification | Recommended Solution |
| Ester Hydrolysis | Monitor the pH of a control sample over time at a set temperature. A gradual decrease is indicative of lauric acid formation. | Implement pH control by using a suitable buffer system. A citrate or phosphate buffer system can help maintain the pH in a stable range.[6] For some applications, a pH between 5 and 7.5 is recommended for stability after initial mixing at a higher pH.[13] |
| CO₂ Absorption | If the solution is exposed to air, it can absorb atmospheric carbon dioxide, forming carbonic acid and lowering the pH. | Store the solution in a well-sealed container with minimal headspace. Consider purging the headspace with an inert gas like nitrogen. |
Problem: My this compound solution has become cloudy or has formed a precipitate.
| Potential Cause | Verification | Recommended Solution |
| Lauric Acid Precipitation | Filter the precipitate and analyze it using techniques like FTIR or melting point analysis to confirm it is lauric acid. | Control the pH to keep it above the pKa of lauric acid (around 5.3) to maintain it in its more soluble carboxylate form. However, be mindful that higher pH can accelerate hydrolysis. A balance must be struck. |
| Low Temperature | This compound itself can have limited solubility at lower temperatures, leading to cloudiness or solidification. | Determine the Krafft point of your specific concentration. Store the solution at a temperature above this point. |
Experimental Protocols for Stabilization
Protocol 1: Determining the Optimal pH for Stability
Objective: To identify the pH at which this compound exhibits the lowest rate of hydrolysis.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (pH 4, 5, 6, 7, 8)
-
Constant temperature water bath or incubator
-
pH meter
-
Analytical method for quantifying this compound and lauric acid (e.g., HPLC, GC)
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in deionized water at the desired concentration.
-
Buffer Addition: Aliquot the stock solution into separate vessels. Add the appropriate buffer to each aliquot to achieve the target pH values.
-
Initial Analysis (T=0): Immediately after preparation, take a sample from each pH-adjusted solution and analyze the concentration of this compound and lauric acid. This will serve as your baseline.
-
Incubation: Place all the solutions in a constant temperature environment (e.g., 40°C to accelerate the study).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), withdraw samples from each solution and analyze the concentration of this compound and lauric acid.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. The pH at which the concentration remains the most stable over time is the optimal pH for your formulation.
Caption: Workflow for Determining Optimal pH Stability.
Additional Stabilization Strategies
-
Chelating Agents: Metal ions can act as catalysts for ester hydrolysis. The addition of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can complex these metal ions, slowing down the degradation process.[2]
-
Antioxidants: The addition of antioxidants, such as phenolic compounds, can inhibit oxidation which may trigger ester hydrolysis.[2]
-
Co-solvents: In some cases, the addition of a co-solvent can alter the polarity of the solution and potentially reduce the rate of hydrolysis.
-
Complexation: The hydrolysis of some esters can be inhibited by complexation with other molecules. For example, the hydrolysis of benzocaine can be reduced by the addition of caffeine.[6]
References
- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. Interaction of the acid soap of triethanolamine stearate and stearic acid with water. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Triethanolamine in Aloe Vera Gel: Uses, Benefits & Safety [elchemy.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4454113A - Stabilization of oil and water emulsions using polyglycerol esters of fatty acids - Google Patents [patents.google.com]
How to address issues with the viscosity of Triethanolamine laurate-based gels.
Welcome to the Technical Support Center for Triethanolamine Laurate-Based Gels. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the viscosity of these formulations. As Senior Application Scientists, we have compiled this guide to provide not only solutions but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Viscosity Issues
This section addresses specific problems you may encounter during the formulation and handling of this compound-based gels.
Question 1: My this compound-based gel has a much lower viscosity than expected. What are the potential causes and how can I fix it?
Answer:
Low viscosity in your this compound-based gel can stem from several factors, primarily related to the formulation's composition and the surrounding environment.
Probable Causes & Solutions:
-
Incorrect pH: The viscosity of many gel systems is highly pH-dependent.[1] Triethanolamine (TEA) acts as a neutralizer for acidic components, and an incorrect amount can lead to a suboptimal pH for gel formation.[2][3]
-
Solution: Measure the pH of your formulation. The optimal pH range for many surfactant-based gels is between 5.0 and 5.5.[1] You can adjust the pH by carefully adding small amounts of triethanolamine to increase it or a suitable acid (like lactic acid) to decrease it until the desired viscosity is achieved.[1]
-
-
Insufficient Surfactant Concentration: this compound is a surfactant that forms micelles, which are crucial for building the gel network.[4][5] If the concentration is too low, the micelles may not be able to interact sufficiently to create a viscous gel.
-
Solution: Gradually increase the concentration of this compound in your formulation. It's essential to do this systematically to find the optimal concentration for your desired viscosity.
-
-
Presence of Excess Electrolytes or Salts: While salts can sometimes be used to increase viscosity in surfactant systems, an excess can have the opposite effect, causing the gel structure to collapse.[1][6]
-
Solution: If your formulation contains salts or other electrolytes, try reducing their concentration. If they are essential components, consider using an electrolyte-resistant thickener as an additive.[6]
-
-
High Temperature: Temperature can significantly impact the viscosity of gels. Higher temperatures can disrupt the delicate network of micelles, leading to a decrease in viscosity.
-
Solution: Ensure your formulation and testing are conducted at a controlled room temperature (e.g., 25°C ± 2°C).[2] If the gel needs to be stable at higher temperatures, you may need to incorporate a stabilizing agent or a secondary thickener.
-
-
Interaction with Other Ingredients: Fragrances, essential oils, or certain active pharmaceutical ingredients (APIs) can interfere with the micellar network of the gel.[1][6]
-
Solution: Evaluate the compatibility of all ingredients in your formulation. If you suspect an interaction, try preparing the gel without the potential interfering substance to see if the viscosity improves. If it does, you may need to find an alternative ingredient or use a solubilizer to properly incorporate it.[6]
-
Question 2: My gel appears cloudy and is showing signs of phase separation. What is happening and what are the corrective actions?
Answer:
Cloudiness and phase separation are indicators of instability within your gel formulation. This often points to issues with the solubility of one or more components or a breakdown of the gel structure.
Probable Causes & Solutions:
-
Poor Solubilization of Components: If certain ingredients, particularly oily or hydrophobic ones, are not properly solubilized, they can form droplets that scatter light (causing cloudiness) and eventually coalesce, leading to phase separation.[6]
-
Solution: Ensure that all ingredients are fully dissolved during the formulation process. For oily components, consider using a suitable solubilizer. Pre-mixing oils with a solubilizer before adding them to the aqueous phase can improve incorporation.[6]
-
-
Incorrect Stoichiometry of Acid and Base: this compound is formed by the reaction of lauric acid and triethanolamine.[4][5] An improper molar ratio can result in unreacted components that may not be soluble in the final formulation.
-
Solution: Carefully check the molar ratios of your lauric acid and triethanolamine. A 1:1 molar ratio is a common starting point for synthesis.[4]
-
-
Hydrolysis of this compound: Over time, especially under suboptimal pH conditions, the ester bond in this compound can hydrolyze, breaking it down into lauric acid and triethanolamine. The insoluble fatty acid can then separate from the formulation.
-
Solution: Maintain a slightly acidic to neutral pH to minimize hydrolysis. Storing the gel in a cool, dark place can also help slow down degradation.
-
-
Temperature Fluctuations: Exposure to high or fluctuating temperatures can disrupt the gel's structure and lead to phase separation.
-
Solution: Store your gel at a controlled, stable temperature. If the gel will be subjected to temperature changes during its lifecycle, consider adding a stabilizer or emulsifier to improve its robustness.
-
Troubleshooting Workflow for Phase Separation
Caption: A decision tree for troubleshooting phase separation in gels.
Question 3: The viscosity of my gel changes significantly over time. How can I improve its long-term stability?
Answer:
Changes in viscosity over time indicate long-term instability. This can be due to chemical degradation, microbial contamination, or slow structural rearrangements within the gel.
Probable Causes & Solutions:
-
Chemical Degradation: As mentioned earlier, hydrolysis of the this compound can alter the gel's properties. Oxidation of components can also occur.
-
Solution: In addition to pH control, consider adding antioxidants to your formulation. Storing the product in airtight, opaque containers can protect it from light and air, which can accelerate degradation.[7]
-
-
Microbial Growth: Gels, especially those with a high water content, can be susceptible to microbial contamination, which can break down the gel structure.
-
Solution: Incorporate a broad-spectrum preservative system into your formulation. Ensure that the chosen preservative is compatible with the other ingredients.
-
-
Structural Rearrangement: The micellar network of the gel can slowly rearrange over time, leading to changes in viscosity. This is a natural process for some systems.
Key Factors for Enhancing Long-Term Stability
| Factor | Recommendation | Rationale |
| pH | Maintain a slightly acidic to neutral pH (e.g., 5.5 - 7.0). | Minimizes hydrolysis of the ester linkage in this compound.[7] |
| Preservatives | Add a broad-spectrum preservative. | Prevents microbial growth that can degrade the gel matrix. |
| Antioxidants | Incorporate an antioxidant (e.g., tocopherol). | Protects against oxidative degradation of components. |
| Packaging | Use airtight and opaque containers. | Prevents degradation from exposure to air and light.[7] |
| Temperature | Store at a consistent, cool temperature. | Reduces the rate of chemical reactions and structural changes.[7] |
Frequently Asked Questions (FAQs)
What is the fundamental mechanism behind gel formation with this compound?
This compound is an anionic surfactant. In an aqueous solution above a certain concentration, known as the critical micelle concentration (CMC), these surfactant molecules self-assemble into spherical structures called micelles.[4][5] The hydrophobic laurate "tails" face inward, away from the water, while the hydrophilic triethanolamine "heads" face outward. As the concentration of the surfactant increases, these micelles can become more elongated and start to entangle, forming a three-dimensional network that traps the water molecules. This entrapment of the solvent is what leads to the formation of a viscous gel.
Caption: The process of gel formation from individual surfactant molecules.
How does the molar ratio of lauric acid to triethanolamine affect the final product?
The molar ratio of lauric acid to triethanolamine is a critical parameter in the synthesis of this compound.
-
1:1 Molar Ratio: This ratio is often targeted for the synthesis of triethanolamine monolaurate, where one lauric acid molecule reacts with one triethanolamine molecule.[4] This product is generally water-soluble and effective at forming micelles.
-
Excess Lauric Acid: If lauric acid is in excess, you may form di- and tri-esters of triethanolamine, where two or three lauric acid molecules react with a single triethanolamine molecule. These molecules are more hydrophobic and can lead to a more viscous, oil-like product that is less soluble in water.[4]
-
Excess Triethanolamine: An excess of triethanolamine will result in unreacted TEA in the final product. This can raise the pH of the formulation and may require adjustment.[9]
Can I use triethanolamine to adjust the viscosity of a gel that uses a different primary gelling agent?
Yes, triethanolamine is commonly used as a pH adjuster and neutralizer in gels that use acidic polymers like carbomer as the primary gelling agent.[2][8] In these systems, the carbomer is dispersed in water in its acidic form, resulting in a low-viscosity solution. When triethanolamine is added, it neutralizes the acidic groups on the polymer, causing the polymer chains to uncoil and swell due to electrostatic repulsion. This swelling is what leads to a significant increase in viscosity and the formation of a clear gel.
What analytical techniques are recommended for characterizing the viscosity of my this compound-based gel?
To properly characterize the viscosity and rheological properties of your gel, the following techniques are recommended:
-
Rotational Rheometry: This is the most comprehensive method for characterizing the rheological behavior of gels.[10] It can be used to measure:
-
Viscosity as a function of shear rate: This will tell you if your gel is shear-thinning (viscosity decreases with increasing shear rate), which is a common and often desirable property for topical products.[11]
-
Yield stress: This is the minimum stress required to initiate flow. A higher yield stress means the gel is more structured at rest.[10]
-
Viscoelastic properties (Storage Modulus G' and Loss Modulus G''): These parameters describe the elastic and viscous nature of your gel. For a true gel, the storage modulus (G') is typically higher than the loss modulus (G'').[10]
-
-
Brookfield Viscometer: This is a simpler instrument for single-point viscosity measurements. While it doesn't provide as much detail as a rheometer, it is useful for routine quality control checks.[2]
Experimental Protocols
Protocol for Viscosity Measurement using a Rotational Rheometer
-
Sample Preparation: Allow the gel to equilibrate to the measurement temperature (e.g., 25°C) for at least 30 minutes.
-
Instrument Setup:
-
Use a parallel plate or cone and plate geometry.
-
Set the gap appropriate for your geometry and sample.
-
Ensure the instrument is calibrated.
-
-
Loading the Sample: Carefully place the sample onto the lower plate, ensuring there are no air bubbles. Bring the upper geometry down to the set gap and trim any excess sample.
-
Equilibration: Allow the sample to rest for 5 minutes to allow any stresses from loading to dissipate.
-
Flow Sweep:
-
Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).
-
Record the viscosity at different shear rates.
-
-
Oscillatory Measurement:
-
First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Then, perform a frequency sweep at a constant strain within the LVER to measure the storage (G') and loss (G'') moduli as a function of frequency.
-
References
- 1. How to increase viscosity in gels and shampoos [lemmel.net]
- 2. Technological study of preparing gel from semi-solid extract of Cacalia hastata L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triethanolamine in Aloe Vera Gel: Uses, Benefits & Safety [elchemy.com]
- 4. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 5. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 6. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Rheology of α-Gel Formed by Amino Acid-Based Surfactant with Long-Chain Alcohol: Effects of Inorganic Salt Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effect of pH on Triethanolamine Laurate Stability & Performance
Welcome to the technical support guide for Triethanolamine (TEA) Laurate. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical role of pH in the stability and performance of formulations containing TEA-Laurate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and stability testing of TEA-Laurate based systems, with a focus on pH as the root cause.
Q1: My oil-in-water (o/w) emulsion, stabilized with in-situ formed TEA-Laurate, has separated or is showing signs of creaming. What is the likely cause?
Potential Cause: The most probable cause is a pH imbalance, specifically a pH that is too low (acidic).
Causality & Mechanism: Triethanolamine laurate is the salt formed from the reaction of a weak base, triethanolamine (TEA), and a weak fatty acid, lauric acid.[1][2] Its efficacy as an o/w emulsifier is fundamentally dependent on the existence of the laurate anion (the deprotonated form of lauric acid).
-
At Neutral to Alkaline pH (approx. 7.5-9): In this range, the equilibrium favors the formation of the laurate salt. The triethanolamine neutralizes the lauric acid, creating the anionic surfactant that effectively reduces interfacial tension between oil and water, leading to a stable emulsion.[1][3]
-
At Acidic pH (below ~7.0): As the pH of the system drops, the laurate anion becomes protonated, reverting to the un-ionized (and water-insoluble) lauric acid.[4] This neutral form lacks significant surfactant properties. Simultaneously, the triethanolamine base is protonated to form the triethanolammonium cation. This shift breaks the salt bridge, effectively removing the emulsifier from the oil-water interface, leading to droplet coalescence and eventual phase separation.[5]
Recommended Actions:
-
Measure the pH: Immediately measure the pH of your separated emulsion's aqueous phase.
-
Adjust the pH: If the pH is below 7.5, slowly add a dilute solution of Triethanolamine (e.g., 10% w/v in water) dropwise while gently stirring. Monitor the pH continuously until it reaches the optimal range of 7.5-9.0.
-
Re-homogenize: Once the pH is corrected, the system may need to be re-homogenized to reform the emulsion and reduce the droplet size.
Preventative Measures:
-
Ensure the initial pH of your aqueous phase is in the slightly alkaline range before emulsification.
-
Be mindful of other ingredients in your formulation that may be acidic and could lower the overall pH over time. Consider using a buffering system if pH stability is a persistent issue.
Q2: I've noticed a significant drop in the viscosity of my cream/lotion after a few days of storage. Could this be related to pH?
Potential Cause: Yes, a decrease in pH can lead to a loss of viscosity in systems where the emulsion network is the primary contributor to the product's rheology.
Causality & Mechanism: The viscosity of many cosmetic and pharmaceutical emulsions is highly dependent on the stability and packing of the dispersed oil droplets. When the TEA-Laurate emulsifier loses its effectiveness due to a pH drop, the emulsion structure begins to break down.[5][6]
-
Emulsifier Inactivation: As explained in Q1, low pH neutralizes the laurate surfactant.
-
Droplet Coalescence: Without the stabilizing interfacial film, oil droplets begin to merge (coalesce), leading to a larger average droplet size.[7]
-
Network Collapse: A stable emulsion consists of a tightly packed network of small droplets. As these droplets coalesce into larger ones, the number of particles decreases, and the packing efficiency is reduced. This collapse of the internal structure results in a significant loss of viscosity.
Recommended Actions:
-
Confirm pH Drift: Check the pH of the low-viscosity sample and compare it to a freshly prepared sample.
-
pH Correction: Carefully adjust the pH back to the 7.5-9.0 range using a TEA solution. This may partially restore viscosity, but if significant coalescence has occurred, the change may be irreversible.[5]
-
Formula Re-evaluation: If pH drift is confirmed, consider adding a pH buffer. Also, incorporating a secondary stabilizer or thickener, such as a carbomer or a natural gum, can help maintain viscosity even if minor emulsion instability occurs.[8]
Q3: My formulation has developed a grainy or crystalline texture. Is pH a factor?
Potential Cause: While often related to temperature, pH can be a contributing factor, especially in complex formulations. An acidic shift can cause the protonated lauric acid to crystallize out of the solution.
Causality & Mechanism: Lauric acid in its free, un-ionized form has very low solubility in water and can crystallize, especially at ambient or cooler temperatures.[9] When the pH of a TEA-Laurate emulsion drops, lauric acid is reformed.[10] If the concentration of lauric acid exceeds its solubility limit in the oil phase, it can precipitate, leading to a grainy texture. This is distinct from the recrystallization of high-melting-point waxes or butters.[8]
Recommended Actions:
-
Microscopic Examination: Observe a sample under a microscope to identify the nature of the crystals. Lauric acid crystals will appear different from solidified fat globules.
-
pH and Temperature Check: Measure the pH of the formulation. If it is acidic, this is a strong indicator. Also, review the temperature storage conditions.
-
Solubility Enhancement: If low pH is the cause, adjusting it back to the alkaline range will re-solubilize the lauric acid by converting it back to the laurate salt. For future batches, ensure the pH is stable and consider if the concentration of lauric acid is too high for the oil phase used.
Frequently Asked Questions (FAQs)
What is the fundamental chemistry of TEA-Laurate as a surfactant?
TEA-Laurate is an anionic surfactant formed in-situ by neutralizing lauric acid (a fatty acid) with triethanolamine (an alkaline amine).[2][11] The lauric acid provides the hydrophobic "tail," while the carboxylate group forms the hydrophilic "head." The triethanolammonium ion acts as the counter-ion. This amphiphilic structure allows it to position itself at the oil-water interface, reducing surface tension and stabilizing emulsion droplets.[1]
What is the optimal pH range for the stability and performance of TEA-Laurate?
The optimal pH range for TEA-Laurate is typically between 7.5 and 9.0 .[3][12] In this slightly alkaline range, the equilibrium strongly favors the ionized laurate salt, ensuring maximum emulsification efficiency. The pKa of the triethanolamine component is approximately 7.8, which allows it to effectively buffer solutions in this physiological pH range.[1]
How does pH affect the chemical stability of the TEA-Laurate molecule itself?
The primary instability related to pH is the reversible acid-base reaction. However, under extreme pH conditions and elevated temperatures, hydrolysis of the ester linkage (if any ester has formed, as opposed to just the salt) can occur.
-
Strongly Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can break the ester bond, yielding lauric acid and triethanolamine.[4][10][13] This process is typically slow at room temperature but accelerates with heat.
-
Strongly Alkaline Conditions (pH > 10): Base-catalyzed hydrolysis (saponification) can also occur, which is generally an irreversible process that breaks the ester down.[4][14]
It is important to note that TEA-Laurate is primarily a salt, but commercial preparations or in-situ reactions can result in some ester formation. The salt form is what provides the primary surfactant function.
Can I use TEA-Laurate in an acidic formulation (e.g., with Alpha Hydroxy Acids)?
No, this is not recommended. As detailed above, an acidic environment will protonate the laurate, rendering it ineffective as an emulsifier and likely causing immediate phase separation of the product.[5] For acidic formulations, you must choose acid-stable non-ionic or certain cationic emulsifiers.
Data & Protocols
Table 1: pH-Dependent Performance Summary of TEA-Laurate Emulsions
| pH Range | Emulsifier State | Expected Emulsion Stability | Typical Performance Issues |
| < 6.5 | Primarily Lauric Acid + Triethanolammonium | Unstable | Rapid phase separation, creaming, loss of viscosity, potential for lauric acid crystallization. |
| 6.5 - 7.5 | Mixed State (Laurate Salt & Lauric Acid) | Poor to Moderate | Risk of instability over time, reduced viscosity, sensitive to temperature changes. |
| 7.5 - 9.0 | Primarily Laurate Salt | Optimal Stability | Stable emulsion, consistent viscosity, uniform droplet size. |
| > 9.5 | Laurate Salt | Stable | Potential for skin irritation, risk of incompatibility with other ingredients, possible base-catalyzed hydrolysis at very high pH. |
Experimental Protocol: pH Adjustment and Stability Assessment of a TEA-Laurate Emulsion
This protocol describes the steps to correctly prepare a stable TEA-Laurate emulsion and perform an accelerated stability test focused on pH.
Materials:
-
Lauric Acid (NF/USP grade)
-
Triethanolamine (NF/USP grade)[15]
-
Oil Phase (e.g., Mineral Oil, Coconut Oil)
-
Purified Water
-
Calibrated pH meter
-
Overhead stirrer or homogenizer
-
Beakers and heating mantle
-
Laboratory oven (40-45°C)
-
Centrifuge
Methodology:
-
Phase Preparation:
-
Oil Phase: In one beaker, combine the lauric acid and the oil phase. Heat to 75°C with gentle stirring until the lauric acid is fully dissolved.
-
Aqueous Phase: In a separate beaker, combine the triethanolamine and purified water. Heat to 75°C.
-
-
Initial pH Check: Before emulsification, measure the pH of the aqueous phase. It should be alkaline. If not, there may be an issue with the TEA concentration or raw material quality.
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while increasing the stirring speed of the homogenizer.
-
Maintain high shear for 5-10 minutes to form a fine, uniform emulsion.
-
Continue gentle stirring as the emulsion cools to room temperature.
-
-
Final pH Adjustment:
-
Once the emulsion has cooled to below 30°C, measure the final pH.
-
If necessary, adjust to the target range of 7.5-9.0 using a 10% TEA solution or a 10% lauric acid dispersion (if the pH is too high).
-
-
Accelerated Stability Testing:
-
Thermal Stress: Place a sample of the final emulsion in an oven at 40-45°C for 4 weeks. Observe for any signs of separation, discoloration, or significant pH drift on a weekly basis.[7]
-
Centrifugation: Place 10 mL of the emulsion in a centrifuge tube and spin at 3000 rpm for 30 minutes. Measure the volume of any separated oil or aqueous layer. A stable emulsion should show no separation.[8][16]
-
Visualizations
Chemical Equilibrium of TEA-Laurate
This diagram illustrates how pH shifts the chemical equilibrium, dictating whether the molecule acts as an effective surfactant or decomposes into its inactive components.
Caption: pH-dependent equilibrium of the laurate emulsifier.
Troubleshooting Workflow for Emulsion Instability
This workflow provides a logical sequence of steps to diagnose and resolve emulsion instability where pH is a suspected cause.
References
- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 2. CAS 2224-49-9: Lauric acid triethanolamine salt [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Cosmetic emulsion separation [personalcarescience.com.au]
- 7. mdpi.com [mdpi.com]
- 8. cmstudioplus.com [cmstudioplus.com]
- 9. Lauric acid - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cas 2224-49-9,this compound | lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of Lauric Acid and Triethanolamine
Welcome to the technical support center for the esterification of lauric acid and triethanolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction. Here, you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during the esterification of lauric acid and triethanolamine?
A1: The fundamental reaction is a direct esterification, a type of condensation reaction, between the carboxylic acid group (-COOH) of lauric acid and one or more of the hydroxyl groups (-OH) of triethanolamine (TEA). This reaction forms an ester linkage (-COO-) and water as a byproduct.[1] Given that triethanolamine has three hydroxyl groups, the reaction can yield a mixture of triethanolamine monolaurate, dilaurate, and trilaurate esters.[2] The reaction is reversible, meaning the removal of water is critical to drive the chemical equilibrium towards the formation of the desired ester products, in accordance with Le Châtelier's principle.[1][3]
Q2: What are the typical starting reaction conditions for this esterification?
A2: For a direct, non-catalyzed esterification, typical conditions involve heating the reactants at elevated temperatures, generally between 150°C and 160°C, for a duration of 4 to 6 hours.[1] A molar ratio of lauric acid to triethanolamine of approximately 1:1 is a common starting point, particularly if the monoester is the target product.[4][5][6][7] One study found that a molar ratio of lauric acid to TEA of 0.95:1 was optimal for obtaining a higher purity and yield of the monolaurate ester.[2]
Q3: Is a catalyst necessary for this reaction? If so, what are the common choices?
A3: While the reaction can proceed without an external catalyst (self-catalyzed by the acidic lauric acid), the rate is often slow.[8] To improve reaction kinetics, various catalysts can be employed:
-
Acid Catalysts: Traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective.[9][10] However, they can be corrosive and difficult to separate from the product. Hypophosphorous acid and its alkali metal salts are also suitable choices.[11]
-
Heterogeneous Catalysts: Solid acid catalysts such as ferric-alginate or zirconium sulfate supported on mesoporous silica (SBA-15) offer advantages like easy separation and reusability.[7]
-
Organometallic Catalysts: Divalent zinc catalysts have been shown to significantly accelerate the esterification of alkanolamines with fatty acids, offering a faster alternative to traditional acid catalysts.[8]
-
Enzymatic Catalysts: Lipases, such as immobilized Candida antarctica lipase, provide a green chemistry approach, allowing for milder reaction conditions and high selectivity, though often at a higher cost.[1][12]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the progress of an esterification reaction is by measuring the decrease in the concentration of the carboxylic acid. This is typically done by determining the Acid Value (AV) of the reaction mixture at different time points. The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance.[2] The reaction is generally considered complete or near completion when the acid value drops below a predetermined level, for instance, less than 5 mg KOH/g.[13] For more detailed analysis of product formation, techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) can be used to identify the characteristic ester functional group and determine the product structure.[4][5][6][7][14][15]
Troubleshooting Guide
Problem 1: Low Reaction Yield or Conversion Rate
| Possible Cause | Explanation & Causality | Suggested Solution |
| Inefficient Water Removal | Water is a byproduct of the esterification reaction. Its accumulation shifts the reaction equilibrium back towards the reactants (hydrolysis), thus lowering the final yield.[1][3] | * Apply Vacuum: Conduct the reaction under a moderate vacuum to continuously remove water as it is formed.[13] * Nitrogen Sparging: Bubble an inert gas like nitrogen through the reaction mixture to help carry away water vapor. * Azeotropic Distillation: If using a solvent, choose one that forms an azeotrope with water (e.g., toluene, xylene) and use a Dean-Stark apparatus to trap and remove the water. |
| Sub-optimal Temperature | The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction kinetics will be very slow.[1] If it's too high, it can lead to side reactions or degradation of reactants/products. | Optimize the reaction temperature. For direct esterification, a range of 150-160°C is generally effective.[1] Perform small-scale experiments at varying temperatures (e.g., 140°C, 150°C, 160°C, 170°C) to find the optimal point for your specific setup. |
| Insufficient Reaction Time | Esterification reactions, especially without a strong catalyst, can be slow. The reaction may not have reached equilibrium or completion within the allotted time.[1] | Increase the reaction time. Monitor the reaction's progress by taking samples periodically and measuring the acid value. Continue the reaction until the acid value stabilizes, indicating that equilibrium has been reached. |
| Inadequate Mixing | Poor agitation can lead to localized temperature gradients and concentration differences, preventing the reactants from interacting effectively, especially as the viscosity of the mixture may increase during the reaction.[2] | Ensure vigorous and consistent stirring throughout the reaction. Use an overhead mechanical stirrer for better performance in viscous media compared to a magnetic stir bar. |
| Catalyst Inactivity or Insufficient Amount | The catalyst may be inactive or used in an insufficient quantity to effectively increase the reaction rate. | * Catalyst Selection: If uncatalyzed, consider adding a catalyst. Divalent zinc catalysts or hypophosphorous acid are effective choices for this system.[8][11] * Optimize Concentration: If using a catalyst, perform a concentration optimization study (e.g., 0.1%, 0.5%, 1.0% by weight of reactants) to find the most effective loading. |
Problem 2: Poor Product Purity (Mixture of Mono-, Di-, and Triesters)
| Possible Cause | Explanation & Causality | Suggested Solution |
| Incorrect Molar Ratio of Reactants | Triethanolamine has three reactive hydroxyl groups. Using an excess of lauric acid will favor the formation of di- and trilaurate esters. Conversely, an excess of triethanolamine will favor the monolaurate ester but may leave unreacted TEA, complicating purification. | Carefully control the stoichiometry. To favor the formation of triethanolamine monolaurate , use a slight excess of triethanolamine or a molar ratio of lauric acid to TEA slightly less than 1:1 (e.g., 0.95:1).[2] To produce higher esters, the molar ratio of lauric acid should be increased accordingly (e.g., 2:1 for the diester). |
| High Reaction Temperature or Prolonged Time | More forcing conditions (higher temperature, longer time) can drive the reaction further, promoting the esterification of the second and third hydroxyl groups on the TEA molecule, even with a 1:1 molar ratio. | Use the mildest conditions that still provide a reasonable reaction rate. Optimize for the lowest effective temperature and shortest time required to achieve high conversion of the limiting reactant (lauric acid for monoester synthesis). |
| Lack of Selective Catalyst | Some catalysts, particularly strong mineral acids, are non-selective and will catalyze the esterification of all available hydroxyl groups. | For higher selectivity towards the monoester, consider using an enzymatic catalyst like an immobilized lipase. Lipases can exhibit regioselectivity, which can be exploited to favor the esterification of a specific hydroxyl group.[1] |
Problem 3: Dark Product Color or Undesirable Odor
| Possible Cause | Explanation & Causality | Suggested Solution |
| Thermal Degradation | Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause the reactants or products to degrade, leading to the formation of colored impurities. | * Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. * Temperature Control: Avoid excessive temperatures. Find the lowest possible temperature that maintains a good reaction rate. |
| Impure Starting Materials | Impurities in the initial lauric acid or triethanolamine can react or degrade under reaction conditions, causing discoloration. | Use high-purity starting materials. Consider purifying the reactants before use if their quality is questionable. |
| Catalyst-Induced Side Reactions | Some aggressive catalysts, like concentrated sulfuric acid, can cause charring and other side reactions at high temperatures. | Switch to a milder catalyst. Options include hypophosphorous acid, a heterogeneous catalyst, or an organometallic catalyst.[8][11] |
Experimental Protocols & Data
Optimized Parameters for Direct Esterification
The following table summarizes optimized parameters derived from literature for the direct esterification aiming for high-yield production of triethanolamine laurate.[1]
| Parameter | Optimized Value | Rationale |
| Molar Ratio (Lauric Acid:TEA) | 0.95:1 to 1:1 | Favors the formation of the monolaurate ester and achieves high conversion of lauric acid.[2][4] |
| Reaction Temperature | 150 - 160 °C | Provides a balance between reaction kinetics and minimizing thermal degradation.[1] |
| Reaction Time | 4 - 6 hours | Sufficient time to approach reaction equilibrium under these conditions. Progress should be monitored via acid value.[1] |
| Atmosphere/Pressure | Moderate Vacuum | Crucial for efficient removal of water to drive the reaction forward.[13] |
Step-by-Step Protocol for Triethanolamine Monolaurate Synthesis
This protocol is a generalized procedure. Researchers should adapt it based on their specific equipment and safety protocols.
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical overhead stirrer, a temperature probe connected to a heating mantle, and a condenser set up for distillation (or connected to a vacuum pump via a cold trap).
-
Charging Reactants: Charge the reactor with lauric acid and triethanolamine in a 0.95:1 molar ratio.[2]
-
Inerting: Flush the system with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heating and Agitation: Begin stirring and heat the mixture to the target temperature (e.g., 160°C).
-
Reaction & Water Removal: Once at temperature, apply a moderate vacuum. Water will begin to distill from the reaction mixture and collect in the cold trap.
-
Monitoring: Every hour, briefly release the vacuum, take a small aliquot of the reaction mixture, and determine its acid value.
-
Completion: The reaction is considered complete when the acid value is consistently low (e.g., < 5 mg KOH/g).[13]
-
Cooling & Purification: Allow the mixture to cool to room temperature under the inert atmosphere. The crude product can be used directly or purified further if necessary. A potential purification involves neutralizing remaining acid with a dilute NaOH solution and separating the layers.[13]
Visualizations
Esterification Reaction Mechanism
The following diagram illustrates the acid-catalyzed Fischer esterification mechanism, which is analogous to the self-catalyzed reaction where another lauric acid molecule acts as the initial proton donor.
Caption: Acid-catalyzed esterification mechanism.
Troubleshooting Workflow for Low Yield
This diagram provides a logical decision-making process for addressing low reaction yields.
Caption: Decision tree for troubleshooting low yield.
References
- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 2. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. US8692005B2 - Catalyst for esteramine production - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. US5886201A - Quaternized fatty acid triethanolamine ester salts with improved solubility in water - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Surface Tension Measurements of Triethanolamine Laurate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triethanolamine (TEA) laurate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable surface tension measurements. The inherent amphiphilic nature of TEA-laurate presents unique challenges, and this document is designed to provide both practical solutions and the scientific reasoning behind them.
I. Frequently Asked Questions (FAQs)
Q1: What is Triethanolamine Laurate and why is its surface tension important?
This compound is a non-ionic surfactant formed from the reaction of lauric acid and triethanolamine.[1][2][3] It is widely used as an emulsifier, cleansing agent, and solubilizer in various formulations.[4] Its ability to significantly reduce the surface tension of aqueous solutions is a key performance indicator. For example, in one study, the surface tension at the critical micelle concentration (CMC) was found to be as low as 22.1 mN/m in an aqueous solution at 25°C.[1][2] Accurate and consistent surface tension measurements are therefore critical for formulation development, quality control, and understanding its performance in applications like antifogging films.[1][2][5]
Q2: What are the typical causes of inconsistent surface tension readings for TEA-laurate solutions?
Inconsistent results often stem from a combination of factors related to the sample, the environment, and the measurement technique. Key areas to investigate include:
-
Sample Preparation: Purity of TEA-laurate, solvent quality, concentration accuracy, and the presence of impurities.
-
Environmental Control: Temperature fluctuations and airborne contaminants.[6][7]
-
Instrument & Technique: Improper calibration, contaminated probes (ring or plate), and incorrect measurement parameters.[8][9]
-
Chemical Stability: Hydrolysis of the ester linkage, which is influenced by pH.[4]
Q3: How does temperature affect the surface tension of TEA-laurate solutions?
Generally, for surfactant solutions, surface tension decreases as temperature increases.[6][7][10][11][12] This is because the increased kinetic energy of the molecules weakens the cohesive forces at the liquid's surface.[6] For TEA-laurate, even minor temperature fluctuations during an experiment can lead to significant variability in measurements. Therefore, precise temperature control is paramount for achieving reproducible results.
Q4: What is the Critical Micelle Concentration (CMC) and why is it relevant to my measurements?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to spontaneously form aggregates called micelles in the bulk of the solution.[13][14][15] Below the CMC, the surface tension of the solution decreases sharply as the surfactant concentration increases.[15] Above the CMC, the surface is saturated with surfactant molecules, and the surface tension remains relatively constant.[14][15] Inconsistent results can occur if you are measuring concentrations very close to the CMC, where small variations in concentration can lead to large changes in surface tension. One study determined the CMC of a TEA-laurate ester product to be 0.91 µg/mL.[1][2]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during surface tension measurements of TEA-laurate.
Issue 1: Fluctuating Readings During a Single Measurement
Possible Causes & Solutions
-
Cause: Temperature instability.
-
Explanation: As temperature rises, molecular motion increases, reducing the net inward pull on surface molecules and thus lowering surface tension.[6][10][16] Even slight drafts or changes in room temperature can cause fluctuations.
-
Solution: Use a tensiometer with a temperature-controlled sample stage or conduct measurements in a thermostated chamber. Always allow the sample to reach thermal equilibrium before starting the measurement. Record the temperature for every measurement.[8]
-
-
Cause: Contamination.
-
Explanation: Airborne particles (dust, aerosols) or residues from glassware can introduce surface-active contaminants that alter the surface tension.
-
Solution: Meticulously clean all glassware, probes, and sample vessels.[17] It is recommended to clean with a suitable solvent like isopropyl alcohol, followed by thorough rinsing with high-purity water, and then air-drying in an inverted position to prevent contamination.[17] Conduct measurements in a clean, draft-free environment.
-
-
Cause: Dynamic Surface Tension Effects.
-
Explanation: It takes time for surfactant molecules to diffuse to the newly created interface and orient themselves to lower the surface tension.[18][19] If measurements are taken too quickly, you may be observing a dynamic (time-dependent) surface tension rather than the equilibrium value.[19]
-
Solution: Allow sufficient time for the surface to equilibrate before recording a value. Modern tensiometers often have software features to monitor surface tension over time and automatically determine when equilibrium is reached.
-
Issue 2: Poor Reproducibility Between Different Samples of the Same Concentration
Possible Causes & Solutions
-
Cause: Inaccurate Solution Preparation.
-
Explanation: Small errors in weighing the TEA-laurate or measuring the solvent volume can lead to significant concentration differences, especially at concentrations near the CMC.
-
Solution: Use a calibrated analytical balance for weighing and Class A volumetric glassware for solvent measurement. Prepare a stock solution and perform serial dilutions to obtain lower concentrations.
-
-
Cause: Sample Impurities or Degradation.
-
Explanation: The purity of the TEA-laurate can vary between batches. Additionally, TEA-laurate is an ester and can be susceptible to hydrolysis, especially under acidic or basic conditions, which breaks it down into lauric acid and triethanolamine, altering its surfactant properties.[4]
-
Solution: Use high-purity TEA-laurate and solvent (e.g., deionized or distilled water). Prepare fresh solutions for each set of experiments. Monitor and control the pH of your solutions; a neutral pH range of 5.5-7.0 is generally recommended for stability.[4]
-
-
Cause: Incomplete Dissolution.
-
Explanation: If the TEA-laurate is not fully dissolved, the actual concentration of surfactant molecules in the solution will be lower than intended, leading to higher surface tension readings than expected.
-
Solution: Use gentle agitation (e.g., a magnetic stirrer at a low speed to avoid foaming) and allow sufficient time for complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Issue 3: Consistently Incorrect or Unexpected Surface Tension Values
Possible Causes & Solutions
-
Cause: Improper Instrument Calibration.
-
Explanation: The accuracy of a tensiometer relies on proper calibration.[9] Over time, mechanical components can drift, leading to systematic errors in measurements.[9]
-
Solution: Calibrate the tensiometer regularly according to the manufacturer's instructions.[8][20] This typically involves using a known calibration weight to verify the force measurement of the balance.[17][20]
-
-
Cause: Incorrect Probe Geometry or Contamination.
-
Explanation: The calculations for surface tension are based on the precise dimensions of the Du Noüy ring or Wilhelmy plate.[21] Any damage (bends, nicks) or persistent contamination will lead to inaccurate results. The probe must also be thoroughly cleaned between measurements to prevent cross-contamination.
-
Solution: Inspect the probe for any signs of damage before each use. Clean the probe meticulously, often by flaming a platinum ring or plate to burn off organic residues, followed by rinsing with high-purity water.[8]
-
-
Cause: Incorrect Measurement Method or Parameters.
-
Explanation: Different methods (e.g., Du Noüy ring, Wilhelmy plate, pendant drop) have specific procedural requirements.[22][23][24][25] For instance, the Du Noüy ring method requires a correction factor to be applied to the raw data.[8]
-
Solution: Ensure you are using the appropriate method for your sample and instrument. Refer to standard test methods such as ASTM D1331 for detailed procedures on measuring the surface tension of solutions with surface-active agents.[21][23][26][27][28]
-
III. Experimental Protocols & Data Presentation
Protocol 1: Calibration Verification of a Force Tensiometer
This protocol describes a verification step to be performed after the standard calibration with weights.
-
Prepare Standard Liquids: Use at least two liquids with well-documented surface tension values, such as high-purity water and 2-ethoxyethanol.[17]
-
Clean Equipment: Thoroughly clean the sample vessel and the measurement probe (Wilhelmy plate or Du Noüy ring) as per the instrument's manual.
-
Thermal Equilibration: Pour the standard liquid into the sample vessel and place it in the tensiometer. Allow the liquid to reach thermal equilibrium (e.g., 25°C ± 0.1°C).
-
Measure Surface Tension: Perform the surface tension measurement according to the instrument's operating procedure.
-
Compare and Analyze: Compare the measured value to the accepted literature value for that liquid at the recorded temperature.
| Standard Liquid | Temperature (°C) | Literature Surface Tension (mN/m) | Measured Surface Tension (mN/m) | Acceptance Criteria |
| High-Purity Water | 25 | 72.0 | ± 0.2 mN/m | |
| 2-Ethoxyethanol | 25 | 28.8 | ± 0.2 mN/m |
Note: The surface tension of water at 25°C is approximately 72.0 mN/m. This value can vary slightly based on purity.[17]
Protocol 2: Preparation of this compound Solutions
-
Weighing: Accurately weigh the desired amount of high-purity TEA-laurate using a calibrated analytical balance.
-
Dissolution: Add the TEA-laurate to a Class A volumetric flask. Fill the flask approximately halfway with high-purity water (or the desired solvent) that has been brought to the target experimental temperature.
-
Mixing: Cap the flask and mix using a magnetic stirrer at a low speed to avoid excessive foaming. Continue mixing until the TEA-laurate is completely dissolved.
-
Final Dilution: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
pH Adjustment (if necessary): Measure the pH of the solution. If adjustment is needed to maintain stability, use dilute acid or base solutions, adding them dropwise while monitoring the pH.
IV. Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting inconsistent surface tension measurements.
Caption: Troubleshooting workflow for inconsistent surface tension measurements.
V. References
-
ASTM D1331-14, Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. ASTM International. --INVALID-LINK--
-
Influence of Temperature on the Surface Tension of Triton Surfactant Solutions. ResearchGate. --INVALID-LINK--
-
The dynamic surface tension of surfactants and the influence of temperature on surface tension. VANABIO. --INVALID-LINK--
-
What are the effects of temperature on special surfactants? Blog. --INVALID-LINK--
-
Effect of Temperature on the Surface Tension of Soluble and Insoluble Surfactants of Hydrodynamical Importance. ACS Publications. --INVALID-LINK--
-
Dependence of the surfactant solutions surface tension on the concentration and on the temperature. ResearchGate. --INVALID-LINK--
-
Conducting Surface Tension Measurements For Compliance With Chromium Mact. P2 InfoHouse. --INVALID-LINK--
-
Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. TEGEWA. --INVALID-LINK--
-
Why is the Surface Tensiometer calibrated? Q&A. NBchao.Com. --INVALID-LINK--
-
D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. ASTM International. --INVALID-LINK--
-
D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. ASTM International. --INVALID-LINK--
-
Surface & Interfacial Tension. Nanoscience Instruments. --INVALID-LINK--
-
Measuring Surface Tension: Part 1. Research & Development World. --INVALID-LINK--
-
Surface Tension Measurement: The Definitive Guide (2025). Droplet Lab. --INVALID-LINK--
-
a review of surface tension measuring techniques, surfactants, and treir implications for oxygen transfer in. UCLA Samueli School of Engineering. --INVALID-LINK--
-
Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. Chinese Journal of Chemical Physics. --INVALID-LINK--
-
Surface tension measurement. Kibron. --INVALID-LINK--
-
Using Surface Tension Test Fluids to Calibrate a Tensiometer. BTG Labs. --INVALID-LINK--
-
How to Calibrate a CSC Ring Tensiometer. YouTube. --INVALID-LINK--
-
ASTM D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. EUROLAB. --INVALID-LINK--
-
Interfacial Tension. The Scientific Gear Blog. --INVALID-LINK--
-
Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. Chinese Journal of Chemical Physics. --INVALID-LINK--
-
Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. VTechWorks. --INVALID-LINK--
-
Factors Affecting Surface Tension. CK-12 Foundation. --INVALID-LINK--
-
Effect of pH on physical properties of triethanolamine-ester quaternary ammonium salt cationic surfactant system. ResearchGate. --INVALID-LINK--
-
What are the main factors affecting surface tension? NBchao.Com. --INVALID-LINK--
-
Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester. ResearchGate. --INVALID-LINK--
-
Critical Micelle Concentration (CMC) Lookup Table. Alfa Chemistry. --INVALID-LINK--
-
Effect of pH on Physical Properties of Triethanolamine-Ester Quaternary Ammonium Salt Cationic Surfactant System. Semantic Scholar. --INVALID-LINK--
-
Critical Micelle Concentration (CMC). Nanoscience Instruments. --INVALID-LINK--
-
Which are the factors affecting the surface tension of a liquid? Quora. --INVALID-LINK--
-
Critical micelle concentration. Wikipedia. --INVALID-LINK--
-
Effect of pH on the surface tension of the aqueous phase. ResearchGate. --INVALID-LINK--
-
Impact of pH and ionic strength on PEG-8 laurate surfactant activity. Benchchem. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
Effects of surface tension time-evolution for CCN activation of a complex organic surfactant. Atmospheric Chemistry and Physics. --INVALID-LINK--
-
pH and the surface tension of water. PubMed. --INVALID-LINK--
References
- 1. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. What are the main factors affecting surface tension? [en1.nbchao.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. Why is the Surface Tensiometer calibrated? Q&A | NBCHAO [en1.nbchao.com]
- 10. researchgate.net [researchgate.net]
- 11. The dynamic surface tension of surfactants and the influence of temperature on surface tension | VANABIO [wanabio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. nanoscience.com [nanoscience.com]
- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 16. sanhe-daily.com [sanhe-daily.com]
- 17. Using Surface Tension Test Fluids to Calibrate a Tensiometer – Accu Dyne Test [blog.accudynetest.com]
- 18. rdworldonline.com [rdworldonline.com]
- 19. seas.ucla.edu [seas.ucla.edu]
- 20. youtube.com [youtube.com]
- 21. ASTM D1331-14 | KRÜSS Scientific [kruss-scientific.com]
- 22. tegewa.de [tegewa.de]
- 23. store.astm.org [store.astm.org]
- 24. nanoscience.com [nanoscience.com]
- 25. dropletlab.com [dropletlab.com]
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- 27. laboratuar.com [laboratuar.com]
- 28. scientificgear.com [scientificgear.com]
How to control the particle size distribution in Triethanolamine laurate nanoemulsions.
Technical Support Center: Triethanolamine Laurate Nanoemulsions
A Senior Application Scientist's Guide to Mastering Particle Size Distribution
Welcome to the technical support center for Triethanolamine (TEA) Laurate Nanoemulsions. This guide is designed for researchers, scientists, and drug development professionals who are working to control and optimize the particle size distribution of these unique, in-situ formed nanoemulsion systems. As a self-emulsifying system, TEA laurate offers simplicity and low-energy input, but achieving a consistent and narrow particle size distribution requires a nuanced understanding of its formulation and process parameters. This document provides in-depth, field-proven insights to help you navigate the common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a TEA Laurate nanoemulsion and why is it considered an "in-situ" system?
A TEA Laurate nanoemulsion is a colloidal dispersion where the oil phase is stabilized by the surfactant this compound. This surfactant is not added directly but is formed in-situ through an acid-base reaction between Lauric Acid (the oil-soluble fatty acid) and Triethanolamine (TEA, the water-soluble base) at the oil-water interface. This spontaneous formation of the surfactant is what drives the low-energy emulsification process.[1][2]
Q2: Why is controlling particle size and Polydispersity Index (PDI) so critical?
Particle size and PDI are critical quality attributes (CQAs) that directly impact the nanoemulsion's performance and stability.
-
Stability: Smaller, more uniform particles (low PDI) reduce the likelihood of destabilization mechanisms like Ostwald ripening and coalescence, leading to a longer shelf-life.[3][4] A PDI value below 0.25 is generally considered to indicate a narrow and desirable size distribution.[4]
-
Bioavailability: For drug delivery applications, smaller particle sizes provide a larger surface area-to-volume ratio, which can significantly enhance the dissolution rate and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[5][6]
-
Appearance: Particle size dictates the optical properties of the nanoemulsion. Systems with particle sizes below 50 nm typically appear transparent or translucent.[]
-
Performance: In applications like topical delivery, particle size can influence skin penetration and the deposition of the active ingredient.
Q3: What are the primary factors that control the particle size in a TEA Laurate system?
The final particle size is a result of the interplay between formulation variables and process parameters. The most influential factors are:
-
Formulation: The molar ratio of Lauric Acid to TEA, the surfactant-to-oil ratio (SOR), and the concentration of the oil phase.[8][9][10]
-
Process: The method of emulsification (e.g., phase inversion), the rate of phase addition, stirring speed, and temperature.[1][2] For further size reduction, high-energy methods like ultrasonication or high-pressure homogenization can be applied, where parameters like energy input and duration are key.[11][12][13]
Q4: Do I need high-energy equipment like a homogenizer to make TEA Laurate nanoemulsions?
Not necessarily. TEA laurate systems are excellent candidates for low-energy emulsification methods, such as the Phase Inversion Composition (PIC) method, due to the spontaneous formation of the surfactant at the interface.[1][2] This "self-emulsification" can produce nano-sized droplets with simple stirring. However, to achieve very small particle sizes (<100 nm) or a very narrow PDI, subsequent application of high-energy methods like high-pressure homogenization (HPH) or ultrasonication is often beneficial.[14][15]
Troubleshooting Guide: Common Particle Size Issues
This section addresses specific problems you may encounter during your experiments. For each issue, we explore the probable causes and provide actionable solutions.
Problem 1: My Particle Size is Too Large (>200 nm)
-
Potential Cause 1.1: Insufficient Surfactant Concentration.
-
Explanation: The amount of in-situ formed TEA laurate is not sufficient to cover the surface of the newly formed oil droplets, leading to droplet coalescence and a larger average size.[16][17]
-
Solution: Increase the concentration of either Lauric Acid or TEA (or both, maintaining the optimal molar ratio) relative to the oil phase. This increases the surfactant-to-oil ratio (SOR), which generally leads to smaller droplets.[8]
-
-
Potential Cause 1.2: Incorrect Molar Ratio of Lauric Acid to TEA.
-
Explanation: The efficiency of the in-situ surfactant formation depends on the acid-base neutralization. An excess of either component can lead to incomplete reaction, reducing the effective surfactant concentration and potentially altering the pH of the aqueous phase, which affects surfactant solubility and performance.
-
Solution: Start with a 1:1 molar ratio of Lauric Acid to TEA. Systematically vary this ratio to find the optimal point for your specific oil phase and concentration.
-
-
Potential Cause 1.3: High Oil Phase Concentration.
-
Explanation: At a fixed surfactant concentration, increasing the oil phase volume requires the surfactant to cover a larger total surface area. If the surfactant level is insufficient for the amount of oil, larger droplets will form.[8][18]
-
Solution: Reduce the concentration of the oil phase in your formulation or proportionally increase the concentration of the Lauric Acid/TEA components to maintain an effective SOR.
-
-
Potential Cause 1.4: Inefficient Emulsification Process (Low-Energy Method).
-
Explanation: During phase inversion, if the rate of water addition is too fast or the stirring is inadequate, the system may not have enough time to equilibrate and form the fine microemulsion structures that precede nanoemulsion formation, leading to larger droplets.[2] This is known as a "catastrophic" phase inversion rather than the desired "transitional" inversion.[19][20]
-
Solution: Add the aqueous phase to the oil/lauric acid phase slowly and dropwise while maintaining vigorous, constant stirring. Ensure the temperature is controlled, as this can influence the phase behavior.
-
Problem 2: The Polydispersity Index (PDI) is Too High (>0.3)
-
Potential Cause 2.1: Incomplete Emulsification.
-
Explanation: A high PDI often indicates a bimodal or multimodal distribution, meaning there is a population of very large droplets alongside the desired nano-sized droplets. This can result from insufficient energy input or time to break down all the coarse emulsion droplets.[4][11]
-
Solution (High-Energy Methods): If using ultrasonication, increase the sonication time or amplitude.[21][22] If using a high-pressure homogenizer, increase the homogenization pressure or the number of passes.[3][11][23] Often, 3-5 passes are sufficient to achieve a monomodal distribution.[4]
-
-
Potential Cause 2.2: Over-processing or Excess Energy Input.
-
Explanation: Paradoxically, too much energy can also increase PDI. Excessive sonication amplitude or time can lead to an increased rate of droplet coalescence, where newly formed small droplets collide and merge, creating a population of larger particles.[21]
-
Solution: Optimize the energy input. Conduct a time-course or energy-course experiment, measuring particle size and PDI at various sonication times or homogenization pressures to identify the point of diminishing returns before coalescence becomes significant.
-
-
Potential Cause 2.3: Excess Surfactant Concentration.
-
Explanation: While sufficient surfactant is crucial, an excessive amount can lead to the formation of micelles in the continuous phase. In dynamic light scattering (DLS) measurements, these micelles can be interpreted as a separate, very small particle population, artificially broadening the calculated PDI.[17][24]
-
Solution: Methodically reduce the surfactant concentration (Lauric Acid/TEA) while monitoring the PDI. The goal is to find the optimal concentration that stabilizes the droplets without creating a significant micellar population.
-
Problem 3: Inconsistent Batch-to-Batch Results
-
Potential Cause 3.1: Variability in Process Parameters.
-
Explanation: Minor, uncontrolled variations in stirring speed, rate of water addition, temperature, or sonicator probe depth can lead to significant differences in the final particle size distribution.[9][15]
-
Solution: Standardize your protocol rigorously. Use a magnetic stirrer with a tachometer for consistent speed, a syringe pump for a controlled addition rate, and a water bath for temperature control. When using a sonicator, ensure the probe is immersed to the same depth in each batch and that the sample volume is consistent.[12]
-
-
Potential Cause 3.2: Purity and Quality of Reagents.
-
Explanation: The quality of Lauric Acid, TEA, and the oil phase can impact results. Impurities can interfere with the interfacial film formation. Different suppliers may have slightly different specifications.
-
Solution: Use high-purity reagents from a consistent supplier. Record the lot numbers for all components for each batch to track any potential raw material-related variability.
-
Logical Flow for Troubleshooting Particle Size Issues
The following diagram outlines a systematic approach to diagnosing and solving common issues with particle size and PDI in your nanoemulsion experiments.
Caption: Troubleshooting flowchart for particle size control.
Experimental Protocols
Protocol 1: Preparation of TEA Laurate Nanoemulsion via Phase Inversion Composition (PIC)
This protocol details a low-energy method for producing a baseline TEA Laurate nanoemulsion.
Materials:
-
Lauric Acid
-
Triethanolamine (TEA)
-
Oil Phase (e.g., Medium-Chain Triglycerides - MCT oil)
-
Purified Water
-
Magnetic Stirrer with Stir Bar
-
Syringe Pump (recommended for consistency)
Procedure:
-
Prepare the Oil Phase:
-
In a beaker, combine the desired amount of MCT oil and Lauric Acid.
-
Gently heat (to ~40°C) and stir until the Lauric Acid is fully dissolved and the solution is clear. Let it cool back to room temperature.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, dissolve the required amount of TEA in purified water.
-
-
Emulsification (Phase Inversion):
-
Place the beaker containing the oil phase on a magnetic stirrer and begin stirring at a constant, vigorous speed (e.g., 800 RPM).
-
Slowly add the aqueous TEA solution to the oil phase drop by drop using a burette or a syringe pump. The rate of addition is critical; a slow rate (e.g., 1-2 mL/min) is recommended.[2]
-
As the water is added, the mixture will pass through several transitions, potentially becoming viscous and cloudy before inverting into a translucent or milky O/W nanoemulsion.
-
-
Equilibration:
-
Once all the aqueous phase has been added, continue stirring for an additional 30 minutes to ensure the system reaches equilibrium.
-
-
Characterization:
-
Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Protocol 2: Particle Size Reduction using Probe Ultrasonication
This protocol is a secondary processing step to refine the particle size of the nanoemulsion prepared in Protocol 1.
Equipment:
-
Probe Sonicator
-
Water/Ice Bath
Procedure:
-
Prepare for Sonication:
-
Place the beaker containing the baseline nanoemulsion from Protocol 1 into a water/ice bath to dissipate the heat generated during sonication. Temperature control is important to prevent thermal degradation and changes in phase behavior.[22]
-
-
Sonication Process:
-
Immerse the tip of the sonicator probe into the nanoemulsion, ensuring it is approximately halfway down the liquid column and not touching the sides or bottom of the beaker.
-
Apply ultrasonic energy at a set amplitude (e.g., 40-60%) in a pulsed mode (e.g., 10 seconds ON, 15 seconds OFF) to prevent excessive heating.[21]
-
The total sonication time will need to be optimized. Start with a total "ON" time of 5 minutes.
-
-
Optimization & Characterization:
-
Take aliquots at different time points (e.g., 2, 5, 10, 15 minutes) and measure the particle size and PDI.
-
Plot the particle size and PDI as a function of sonication time to identify the optimal processing time that yields the smallest size and PDI without causing over-processing.[25]
-
Workflow for Nanoemulsion Preparation and Refinement
Caption: Step-by-step workflow for nanoemulsion synthesis.
Data Summary: Impact of Key Parameters
The following table summarizes the general effects of key formulation and process variables on the final particle size and PDI. Use this as a quick reference when optimizing your system.
| Parameter | Change | Expected Effect on Particle Size | Expected Effect on PDI | Rationale & Key Considerations |
| Surfactant:Oil Ratio (SOR) | Increase | Decrease [8] | Decrease | More surfactant is available to stabilize the oil-water interface, allowing for the formation of smaller, more uniform droplets. |
| Decrease | Increase | Increase | Insufficient surfactant leads to droplet coalescence. | |
| Oil Concentration | Increase | Increase[18] | Increase | At a fixed SOR, a higher oil phase volume can lead to larger droplets if the system becomes too viscous or if mixing is inefficient. |
| Decrease | Decrease | Decrease | Lower oil content is generally easier to emulsify into smaller droplets. | |
| Energy Input (Sonication/HPH) | Increase | Decrease [11][15] | Decrease (initially) | Higher energy input provides greater disruptive forces to break down large droplets into smaller ones.[14] |
| Excessive | Increase | Increase | Over-processing can induce re-coalescence of droplets, leading to an increase in both average size and PDI.[21] | |
| Rate of Water Addition (PIC) | Increase | Increase | Increase | A rapid addition can cause a catastrophic phase inversion, trapping large droplets.[19] |
| Decrease | Decrease | Decrease | A slow, controlled addition allows the system to move through the necessary microemulsion phases, resulting in smaller droplets.[2] |
References
- 1. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 8. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ultrasonic-assisted preparation of eucalyptus oil nanoemulsion: Process optimization, in vitro digestive stability, and anti-Escherichia coli activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of factors controlling the particle size in nanoemulsions using Artificial Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcmas.com [ijcmas.com]
- 17. ijcmas.com [ijcmas.com]
- 18. The Impact of the Oil Phase Selection on Physicochemical Properties, Long-Term Stability, In Vitro Performance and Injectability of Curcumin-Loaded PEGylated Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. Optimization of ultrasonic emulsification conditions for the production of orange peel essential oil nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Addressing Foaming Issues in Applications Using Triethanolamine Laurate
Introduction
Welcome to the Technical Support Center for Triethanolamine Laurate applications. This guide is designed for researchers, scientists, and drug development professionals who may encounter foaming as a significant challenge during their experiments. This compound, a versatile surfactant and emulsifier, is widely used for its ability to stabilize oil and water-based ingredients, create smooth textures, and adjust pH.[1][2] However, its inherent surfactant properties can also lead to excessive or persistent foam, which can interfere with experimental accuracy, downstream processing, and final product performance.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific understanding and practical methodologies to effectively manage and control foaming in your specific applications.
The Science of Foaming with this compound
Foam is a dispersion of a gas in a liquid, and surfactants like this compound are key to its formation and stabilization.[3][4] Understanding the underlying mechanisms is the first step in troubleshooting.
This compound, being an amphiphilic molecule, possesses a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail.[5] When introduced into an aqueous solution, these molecules arrange themselves at the air-water interface, reducing the surface tension of the liquid.[3][4] This reduction in surface tension makes it easier for air to be entrapped and form bubbles.
The stability of the foam is then governed by several factors:
-
Interfacial Film Formation: Surfactant molecules form a protective film around the air bubbles, preventing them from coalescing.[3]
-
Marangoni Effect: If a bubble wall thins, the local surfactant concentration decreases, increasing surface tension in that area. Surrounding liquid with higher surfactant concentration flows towards the thinned spot, "healing" the bubble and preventing it from bursting.[4][6]
-
Electrostatic and Steric Stabilization: As an ionic surfactant, this compound can create repulsive forces between bubbles, further enhancing foam stability.[3]
Troubleshooting Guide: Common Foaming Scenarios
This section addresses specific foaming issues you might encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: Excessive and Unstable Foam During Formulation
Question: My this compound solution generates a large volume of foam upon mixing, but it collapses quickly. How can I control this initial, vigorous foaming?
Causality: This is often a result of high-shear mixing or agitation which introduces a large amount of air into the solution.[7] The inherent properties of this compound facilitate rapid bubble formation, but the foam structure may not be stable enough to persist without other stabilizing agents.
Solutions:
-
Optimize Mixing Technique:
-
Employ low-shear mixing methods, such as using a paddle mixer instead of a high-speed homogenizer.[7]
-
Ensure the mixing blade is fully submerged below the liquid surface to avoid vortex formation, which draws in air.[8]
-
Avoid pouring solutions from a significant height to minimize air entrapment.[7]
-
-
Control Temperature:
-
Order of Ingredient Addition:
-
When adding powdered ingredients, do so slowly and allow for proper dispersion to prevent air entrapment.[9] Pre-wetting powders with a small amount of the liquid phase before incorporating them into the main batch can also be effective.
-
Scenario 2: Persistent and Stable Foam Interfering with Processes
Question: I'm experiencing a very stable foam that is difficult to break and is causing problems in my downstream applications (e.g., filtration, filling vials). How can I eliminate this persistent foam?
Causality: A highly stable foam indicates that the interfacial film around the bubbles is robust. This can be due to a high concentration of this compound, interactions with other formulation components (like polymers or proteins), or suboptimal pH conditions.[7]
Solutions:
-
Chemical Defoaming: The most direct approach is the addition of a defoaming or antifoaming agent.
-
Antifoaming agents are added before foam formation to prevent it, while defoamers are used to break existing foam.[10][11]
-
Silicone-based defoamers are highly effective at low concentrations and work by spreading rapidly across the foam's surface, causing the bubbles to rupture.[12][13][14]
-
Non-silicone (organic) defoamers , such as high-boiling point alcohols or polyalkylene glycols, are also effective and may be preferred in systems where silicone is undesirable.[12][13]
-
Important Note: Overdosing with an antifoaming agent can sometimes stabilize foam, so it's crucial to determine the optimal concentration through experimentation.[12][15]
-
-
Mechanical Foam Breaking:
-
Acoustic methods (ultrasound) can be used to disrupt foam.
-
Centrifugation can also aid in separating the gas and liquid phases.
-
-
Formulation Adjustments:
-
pH Modification: The stability of foams from some triethanolamine-ester surfactants can be pH-dependent.[16] Experimenting with slight adjustments to the formulation's pH may destabilize the foam.
-
Concentration Optimization: Evaluate if the concentration of this compound can be reduced without compromising its primary function in your formulation.
-
Experimental Protocol: Selecting and Testing a Defoamer
This protocol provides a systematic approach to choosing and validating an effective defoamer for your this compound formulation.
Objective: To identify a suitable defoamer and its optimal concentration to control foaming.
Materials:
-
Your this compound formulation
-
A selection of defoamers (e.g., a silicone-based defoamer and a polyalkylene glycol-based defoamer)
-
Graduated cylinders or a foam-generating apparatus
-
Stirring mechanism (magnetic stirrer or overhead mixer)
-
Timer
Procedure:
-
Baseline Foam Generation:
-
Take a known volume of your formulation without any defoamer in a graduated cylinder.
-
Agitate the solution under standardized conditions (e.g., stirring at a specific RPM for a set time) to generate foam.
-
Immediately record the initial foam volume and then monitor and record the foam volume at regular intervals (e.g., 1, 5, 10 minutes) to determine the foam's stability.
-
-
Defoamer Screening:
-
Prepare several samples of your formulation.
-
To each sample, add a different defoamer at a starting concentration recommended by the manufacturer (typically in the ppm range).
-
Repeat the foam generation procedure from step 1 for each sample.
-
Compare the initial foam volume and the rate of foam collapse to the baseline. The most effective defoamer will show a significant reduction in foam height and a rapid collapse.
-
-
Concentration Optimization:
-
Take the most effective defoamer from the screening step.
-
Prepare a series of samples with varying concentrations of this defoamer (e.g., 10 ppm, 50 ppm, 100 ppm).
-
Repeat the foam generation test for each concentration.
-
Identify the lowest concentration that provides the desired level of foam control. This is your optimal concentration.
-
Data Presentation:
| Defoamer Type | Concentration (ppm) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Observations |
| None (Control) | 0 | 50 | 45 | Stable, fine bubbles |
| Silicone A | 50 | 10 | 2 | Rapid collapse |
| Polyglycol B | 50 | 25 | 15 | Slower collapse than Silicone A |
| Silicone A | 10 | 15 | 5 | Good control |
| Silicone A | 100 | 8 | 1 | Excellent control, potential for overdosing |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing foaming issues.
Caption: A workflow for troubleshooting foaming issues.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically start to cause significant foaming?
Foaming generally increases with surfactant concentration up to the Critical Micelle Concentration (CMC), after which it may plateau.[7] For a related compound, triethanolamine monolaurate ester, the CMC has been reported as 0.91 µg/mL.[5] However, the exact concentration for significant foaming will depend on other factors like the presence of other ingredients, temperature, and the degree of agitation in your system.
Q2: Can the pH of my solution affect the foaming properties of this compound?
Yes, pH can influence foaming. For some related triethanolamine-ester surfactants, foam stability has been observed to increase with a higher pH.[7][16] This is because changes in pH can alter the charge and interactions of the surfactant molecules at the bubble interface. It is recommended to evaluate foaming at different pH values within your experimental design space.
Q3: Are there any "low-foaming" alternatives to this compound?
There are low-foaming surfactants available, such as certain nonionic alkoxylates and EO/PO block copolymers.[17] However, the choice of an alternative will depend on whether it can replicate the other desired functions of this compound in your formulation, such as emulsification and pH adjustment.
Q4: Can contaminants in my raw materials contribute to foaming?
Absolutely. Contaminants such as residual hydrocarbons, suspended solids, or other surface-active agents can significantly promote and stabilize foam in amine solutions.[12][18] It is crucial to use high-purity raw materials and ensure the cleanliness of your system.
Q5: I've added a defoamer, but the foaming has gotten worse. What happened?
This is a known phenomenon that can occur when a defoamer is overdosed.[12][15] Excessive antifoam can itself act as a surfactant, contributing to the stability of the foam. It is critical to perform a concentration optimization study, as outlined in the experimental protocol above, to determine the minimum effective concentration.
Conclusion
Managing foam in applications with this compound requires a systematic approach grounded in an understanding of surfactant science. By carefully considering factors such as mixing energy, temperature, pH, and the potential need for chemical defoamers, researchers can effectively control foaming and ensure the integrity of their experiments and products. This guide provides a foundational framework for troubleshooting, but specific solutions will always benefit from empirical testing within the context of your unique formulation and process.
References
- 1. Cas 2224-49-9,this compound | lookchem [lookchem.com]
- 2. CAS 2224-49-9: Lauric acid triethanolamine salt [cymitquimica.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. ou.edu [ou.edu]
- 5. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 6. Formation and Stabilization Mechanisms of Foam - Knowledge - Ningbo MOS Chemical Co., Ltd. [mos-surfactant.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 9. immay-auto.com [immay-auto.com]
- 10. How to Defoam Surfactants Effectively Using Blissam Defoamer Products - Blissam [blissamchem.com]
- 11. bcfchemie.com [bcfchemie.com]
- 12. nortonengr.com [nortonengr.com]
- 13. researchgate.net [researchgate.net]
- 14. grupomathiesen.com [grupomathiesen.com]
- 15. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 16. researchgate.net [researchgate.net]
- 17. News - Which surfactants can be used to control foam during cleaningï¼ [qixuanchemtec.com]
- 18. 4 Main Causes for Foaming in Sour Gas Processing — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
Technical Support Center: Enhancing Thermal Conductivity of Triethanolamine Laurate (TEAL) PCM
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triethanolamine Laurate (TEAL) as a Phase Change Material (PCM). This guide provides in-depth, field-proven insights into overcoming the primary limitation of TEAL: its inherently low thermal conductivity. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the thermal conductivity of pure this compound a concern?
This compound (TEAL), like most organic PCMs such as fatty acids and paraffins, possesses a low thermal conductivity, typically in the range of 0.15 to 0.35 W/(m·K).[1] This property is a significant drawback because it limits the rate at which thermal energy can be stored (charged) and released (discharged).[2] In practical applications, this slow heat transfer can lead to inefficient thermal management, where the core of the PCM volume may not undergo its phase transition in the required timeframe. Enhancing its thermal conductivity is crucial for developing responsive and efficient thermal energy storage systems.[3]
Q2: What are the primary strategies for enhancing the thermal conductivity of TEAL?
The most effective and widely adopted strategy is to create a composite material by dispersing thermally conductive fillers within the TEAL matrix.[4] The goal is to form an internal network that facilitates rapid heat transfer via phonon conduction.[2][4]
Common categories of fillers include:
-
Carbon-Based Materials: Expanded Graphite (EG), Graphene Nanoplatelets (GNP), and Multi-Walled Carbon Nanotubes (MWCNTs) are favored due to their exceptionally high thermal conductivity, chemical stability, and low density.[2][5]
-
Metallic Nanoparticles: Nanoparticles of copper (Cu), silver (Ag), or alumina (Al₂O₃) can significantly increase thermal conductivity.[5] However, potential issues include higher density, cost, and risk of agglomeration.
-
Porous Scaffolds: Immersing the molten TEAL into a porous structure, such as metal foam or graphite foam, provides a continuous, highly conductive pathway for heat. This method also offers excellent shape stability, preventing leakage of the PCM in its liquid state.[6]
Q3: When I add conductive fillers, what is the expected trade-off with latent heat storage capacity?
A critical trade-off exists between enhancing thermal conductivity and maintaining a high latent heat of fusion. The addition of fillers, which do not undergo a phase change, reduces the overall mass fraction of the active PCM in the composite.[7] Consequently, the latent heat capacity of the composite material (in J/g) will typically decrease as the filler concentration increases.[8][9]
For instance, studies on paraffin wax have shown that adding even small percentages of carbon nanotubes can lead to a measurable decrease in the latent heat of fusion.[10] The key is to find an optimal concentration that provides a substantial improvement in thermal conductivity without an unacceptable loss in energy storage density. This optimization is a primary goal of experimental work in this field.
Q4: How do I choose the most suitable additive for my TEAL-based application?
The choice of additive depends on a balance of performance requirements, cost, and processing capabilities. The following decision workflow can guide your selection process.
Caption: Decision workflow for selecting a thermal conductivity enhancer.
Part 2: Troubleshooting Guides
This section addresses specific, common problems encountered during the formulation and characterization of thermally enhanced TEAL composites.
Problem 1: Poor Dispersion and Agglomeration of Nanoparticles
-
Symptoms: You observe visible sedimentation of the additive after the TEAL solidifies, or your thermal conductivity measurements are highly variable and not reproducible. Scanning Electron Microscope (SEM) images confirm large clusters of nanoparticles instead of a uniform distribution.
-
Root Cause: Nanoparticles, especially carbon-based ones like graphene and CNTs, have a very high surface area-to-volume ratio and strong van der Waals forces, causing them to agglomerate in the low-viscosity molten TEAL.[11] Insufficient energy input during mixing fails to overcome these forces.[12]
-
Solutions:
Protocol 1: High-Energy Dispersion via Ultrasonication
-
Preparation: In a suitable beaker, add the required mass of the nanoparticle additive (e.g., MWCNTs, 1-5 wt%) to the molten this compound. Ensure the TEAL is heated just above its melting point to maintain a liquid state.
-
Pre-mixing: Mechanically stir the mixture with a magnetic stirrer at 500-800 rpm for 15 minutes to achieve a preliminary, coarse dispersion.
-
Ultrasonication: Immerse the tip of a high-power probe sonicator into the mixture.
-
Power Setting: Use a high power setting (e.g., 60-80% amplitude).
-
Pulsing: Apply sonication in pulses (e.g., 10 seconds ON, 5 seconds OFF) to prevent excessive heating of the TEAL, which could lead to degradation.
-
Duration: Sonicate for a total of 30-60 minutes. The optimal time will depend on the additive concentration and volume.
-
-
Cooling: Place the beaker in a water bath during sonication to dissipate excess heat.
-
Final Stirring: After sonication, continue magnetic stirring while the composite cools and solidifies to prevent settling during the phase change.
Causality: The high-frequency acoustic waves from the sonicator create intense cavitation bubbles. The collapse of these bubbles generates powerful micro-jets and shockwaves that physically break apart nanoparticle agglomerates, enabling a more uniform dispersion throughout the PCM matrix.[11]
-
Problem 2: Inconsistent Thermal Conductivity Measurements
-
Symptoms: Repeated measurements of the same sample using a method like the transient hot wire (THW) yield results with a high standard deviation (>5%).
-
Root Cause: This issue often stems from non-homogeneity within the sample itself. The presence of microscopic air voids, poor contact between the sensor and the sample, or uneven distribution of the conductive filler can all disrupt the heat flow path and lead to erroneous readings.[13][14]
-
Solutions:
Protocol 2: Optimized Sample Preparation for Thermal Analysis
-
Degassing: After preparing the composite using Protocol 1, keep the material in its molten state and place it in a vacuum oven or desiccator connected to a vacuum pump. Apply vacuum for 15-20 minutes to remove any dissolved gases or trapped air bubbles introduced during sonication.
-
Controlled Solidification: Pour the molten, degassed composite into the measurement cell or mold. Allow it to solidify slowly and undisturbed at room temperature. Rapid cooling can create internal stresses and voids.
-
Sensor Placement (for THW): If using a transient hot wire sensor, ensure the wire is fully and centrally immersed in the molten material before solidification. This guarantees intimate contact once the sample is solid. The THW method is an absolute technique that relies on precise measurement of the temperature rise over a short time (typically < 2 seconds) to calculate thermal conductivity, minimizing convection effects.[15]
-
Equilibration: Before starting a measurement, ensure the sample has reached thermal equilibrium with the instrument's testing environment.
Caption: Troubleshooting flowchart for inconsistent measurements.
-
Problem 3: Degraded Performance After Thermal Cycling
-
Symptoms: After subjecting the composite PCM to multiple melt/freeze cycles (e.g., 100 cycles), you perform a Differential Scanning Calorimetry (DSC) analysis and find a significant change in the melting temperature or a large reduction in the latent heat.[16][17]
-
Root Cause: This degradation can be due to two primary factors: (1) Chemical instability, where the TEAL or additives react or decompose over time at elevated temperatures. (2) Physical instability, where the dispersed additives re-agglomerate or settle due to density differences during repeated liquid phases, destroying the conductive network.[18]
-
Solutions:
Protocol 3: Assessing Thermophysical Stability with DSC
-
Baseline Measurement: Prepare a small sample (5-10 mg) of the freshly made composite PCM in a sealed aluminum DSC pan.[19]
-
Initial DSC Run: Perform a DSC scan across the melting range of TEAL (e.g., from 0°C to 80°C) at a controlled heating/cooling rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[19] Record the melting peak temperature (Tₘ), solidification peak temperature (Tₛ), and the latent heat of fusion (ΔHₘ).
-
Thermal Cycling: Place a larger bulk sample of the composite material in a programmable oven or environmental chamber. Cycle the temperature well above and below the PCM's melting point (e.g., 0°C to 80°C) for a predetermined number of cycles (e.g., 100, 500, or 1000 cycles).[16]
-
Post-Cycling Measurement: After cycling, take a new 5-10 mg sample from the bulk material, seal it in a DSC pan, and repeat the exact same DSC scan performed in Step 2.
-
Analysis: Compare the Tₘ, Tₛ, and ΔHₘ values before and after cycling. A stable composite should show minimal changes (<5%) in these key thermophysical properties. A significant drop in latent heat suggests degradation or phase separation.[18]
Data Interpretation:
-
| Parameter | Acceptable Change (after 500 cycles) | Potential Cause of Large Deviation |
| Melting Temp (Tₘ) | < 2 °C | Chemical degradation, interaction with additives. |
| Latent Heat (ΔHₘ) | < 5% reduction | Phase separation, additive agglomeration, leakage.[18] |
| Supercooling (Tₘ - Tₛ) | Should remain consistent | Changes in crystallization behavior due to impurities or additive interference. |
Part 3: Data & References
Comparative Data of Thermal Conductivity Enhancers
The following table summarizes typical results achieved when enhancing fatty acid or paraffin-based PCMs, which are analogous to TEAL.
| Additive | Concentration (wt%) | Base PCM | Thermal Conductivity (W/m·K) | Enhancement Factor | Reference |
| None | 0% | Paraffin Wax | ~0.25 | 1x | [20] |
| Expanded Graphite (EG) | 9% | Stearic Acid | ~1.60 | ~6.2x | [9] |
| MWCNTs | 9% | Stearic Acid | ~0.36 | ~1.4x | [9] |
| Graphene Aerogel | 0.92 vol% | Paraffin Wax | ~1.22 | ~4.8x | [21] |
| Al₂O₃ Nanoparticles | 5% | Paraffin Wax | ~0.50 | ~2.0x | [22] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Review on thermal conductivity enhancement, thermal properties and applications of phase change materials in thermal energy storage [ideas.repec.org]
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- 5. mdpi.com [mdpi.com]
- 6. Preparation and Thermal Performance of Fatty Acid Binary Eutectic Mixture/Expanded Graphite Composites as Form-Stable Phase Change Materials for Thermal Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Heat Transfer of 1-Octadecanol Phase-Change Materials Using Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advancements in Nanomaterial Dispersion and Stability and Thermophysical Properties of Nano-Enhanced Phase Change Materials for Biomedical Applications | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 14. thermtest.com [thermtest.com]
- 15. Transient Hot-Wire (THW-L2) – Jet Materials [jetmaterials.com]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Preparation and properties of phase-change materials with enhanced radial thermal conductivities based on anisotropic graphene aerogels - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06835H [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. uotechnology.edu.iq [uotechnology.edu.iq]
Validation & Comparative
A Comparative Analysis of Triethanolamine Laurate and Other Non-Ionic Surfactants in Formulation Science
In the intricate world of formulation science, the selection of an appropriate surfactant is paramount to achieving desired product performance, stability, and safety. This guide provides a comprehensive comparative study of Triethanolamine laurate (TEA-laurate) and three other widely used non-ionic surfactants: Polysorbate 80, Sorbitan monostearate, and Laureth-4. This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies to inform formulation decisions.
Introduction to the Surfactants
Non-ionic surfactants are favored in many formulations for their stability over a wide pH range, compatibility with other ingredients, and generally lower potential for irritation compared to their ionic counterparts.[1][2] The surfactants under comparison represent distinct chemical classes within the non-ionic category, each possessing unique properties that dictate their application suitability.
-
This compound (TEA-laurate): This surfactant is the salt of lauric acid and triethanolamine.[3] It functions as an emulsifier and foaming agent in cosmetic formulations.[3] Its amphiphilic nature, with a hydrophilic triethanolamine head and a hydrophobic lauryl tail, allows it to reduce surface tension.[4]
-
Polysorbate 80 (Tween® 80): A polyethoxylated sorbitan monooleate, Polysorbate 80 is a hydrophilic surfactant widely used as an emulsifier, solubilizer, and stabilizer in food, pharmaceutical, and cosmetic products.[5][6] Its extensive use is attributed to its excellent ability to form stable oil-in-water emulsions.[7][8]
-
Sorbitan monostearate (Span® 60): This lipophilic surfactant is an ester of sorbitan (a derivative of sorbitol) and stearic acid.[9] It is primarily used to create stable water-in-oil emulsions and is often combined with more hydrophilic surfactants to achieve a desired Hydrophilic-Lipophilic Balance (HLB).[7][10]
-
Laureth-4: An ethoxylated fatty alcohol, Laureth-4 is derived from lauryl alcohol.[11] It functions as a surfactant, emulsifier, and solubilizer in a variety of personal care products, including shampoos and lotions.[12][13]
Comparative Physicochemical and Performance Data
The selection of a surfactant is often guided by its physicochemical properties and performance in key functional tests. The following table summarizes available data for the four surfactants. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Property | This compound | Polysorbate 80 | Sorbitan monostearate | Laureth-4 |
| Chemical Structure | Salt of Lauric Acid and Triethanolamine | Polyethoxylated sorbitan monooleate | Sorbitan ester of stearic acid | Ethoxylated lauryl alcohol |
| Typical HLB Value | ~12-14 (anionic character can influence this)[14] | 15.0[15] | 4.7[10] | ~9.7[11] |
| Critical Micelle Concentration (CMC) | ~0.91 µg/mL (for monolaurate ester)[4] | ~0.012 mM[6] | - | - |
| Primary Function | Emulsifier, Foaming Agent[3] | O/W Emulsifier, Solubilizer[5] | W/O Emulsifier[7] | Emulsifier, Surfactant |
| Solubility | Dispersible in water | Soluble in water[6] | Insoluble in cold water, dispersible in hot water[16] | Sparingly soluble in water, forms clouded solutions[11] |
In-Depth Performance Analysis
Emulsification Efficiency
The primary function of these surfactants in many formulations is to create stable emulsions. Their efficiency is largely dictated by their HLB value and chemical structure.
-
TEA-laurate is an effective emulsifier, particularly for oil-in-water (O/W) emulsions. Its ability to neutralize fatty acids and form soaps in-situ can contribute to robust emulsion stability.
-
Polysorbate 80 , with its high HLB value, is an excellent choice for creating stable O/W emulsions.[15] It is particularly effective at solubilizing poorly water-soluble active ingredients.[5]
-
Sorbitan monostearate , being lipophilic with a low HLB, is ideal for water-in-oil (W/O) emulsions.[7] For O/W emulsions, it is often used in combination with a high HLB surfactant like Polysorbate 80 to achieve the desired balance.[7]
-
Laureth-4 acts as an effective emulsifier for O/W systems. Its performance can be modulated by the degree of ethoxylation; a higher degree generally leads to increased hydrophilicity.
Foam Stability
Foaming characteristics are critical in products like shampoos and cleansers.
-
TEA-laurate is known for its good foaming properties, contributing to a rich and stable lather in cleansing products.[3]
-
Polysorbate 80 is generally considered a low-foaming surfactant, which can be advantageous in formulations where excessive foam is undesirable.[17]
-
Sorbitan monostearate is not a primary foaming agent and is more valued for its emulsifying properties.[10]
-
Laureth-4 can contribute to foam, but its primary role is often as an emulsifier and thickener in surfactant systems.[18]
Cytotoxicity and Safety Profile
The safety of surfactants is a critical consideration, especially in pharmaceutical and personal care applications.
-
This compound: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that TEA and its related ingredients are safe for use in cosmetics when formulated to be non-irritating and used under specific concentration limits.[19][20][21] However, it is recommended that they not be used in products where N-nitroso compounds can form.[19][21] In vitro genetic toxicity tests for triethanolamine have been negative.[1][22]
-
Polysorbate 80: Generally considered safe for use in food, pharmaceuticals, and cosmetics.[5][8] However, some studies have indicated that at high concentrations, it can induce cytotoxicity and increase the susceptibility of cells to oxidative stress.[5][23] In some individuals, it has been associated with hypersensitivity reactions.[5]
-
Sorbitan monostearate: Approved as a food additive by the European Union (E 491) and the U.S. FDA.[24] It is considered to have a good safety profile for its intended uses.
-
Laureth-4: Generally considered safe for use in cosmetics at appropriate concentrations.[13]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key performance evaluations are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to form micelles. It is a key indicator of surfactant efficiency.
Method: Surface Tension Measurement
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations.
-
Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
Identify the CMC as the point of inflection in the curve, where the surface tension plateaus.[25]
Diagram of CMC Determination Workflow
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Evaluation of Emulsification Efficiency
This protocol assesses the ability of a surfactant to form and stabilize an emulsion.
Method: Droplet Size Analysis and Stability Observation
-
Prepare an oil phase (e.g., mineral oil) and an aqueous phase containing the surfactant at a specific concentration.
-
Homogenize the two phases using a high-shear mixer for a defined period to form an emulsion.
-
Measure the initial droplet size distribution of the emulsion using a particle size analyzer (e.g., dynamic light scattering).
-
Store the emulsion at controlled temperature and observe for any signs of instability (creaming, coalescence, or phase separation) over a set period (e.g., 24 hours, 7 days).
-
Re-measure the droplet size distribution at the end of the storage period to quantify any changes.
Diagram of Emulsification Efficiency Protocol
Caption: Protocol for evaluating the emulsification efficiency of surfactants.
Assessment of Foam Stability
This method quantifies the ability of a surfactant solution to generate and maintain foam.
Method: Ross-Miles Foam Column Test
-
Prepare a solution of the surfactant in deionized water at a specified concentration.
-
Pour a defined volume of the solution into the reservoir of a Ross-Miles foam column.
-
Allow a specific volume of the same solution to fall from a set height through an orifice into the column, generating foam.
-
Measure the initial foam height immediately after the solution has been added.
-
Measure the foam height at regular intervals (e.g., 1, 3, and 5 minutes) to determine the rate of foam collapse.[26]
Diagram of Foam Stability Test
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Non-ionic surfactants [nouryon.com]
- 3. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 5. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. shreechem.in [shreechem.in]
- 10. What Are Sorbitan Esters and Sorbitan Monostearate Span 60? [cnchemsino.com]
- 11. Laureth-4 - PCC Group Product Portal [products.pcc.eu]
- 12. specialchem.com [specialchem.com]
- 13. essentialsbycatalina.com [essentialsbycatalina.com]
- 14. Triethanolamine Lauryl Sulfate (LST) - La Despensa del Jabón [ladespensadeljabon.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Sorbitan Monostearate: Introduction to Properties, Performance, Usage, and Dosage - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 17. researchgate.net [researchgate.net]
- 18. taminkalatak.com [taminkalatak.com]
- 19. pamperurselfgreen.com [pamperurselfgreen.com]
- 20. pure.psu.edu [pure.psu.edu]
- 21. Safety assessment of triethanolamine and triethanolamine-containing ingredients as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NTP toxicology and carcinogenesis studies of triethanolamine (Cas No. 102-71-6) in B6C3F1 mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) when used as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validating the efficacy of Triethanolamine laurate as a corrosion inhibitor against known standards.
An Objective Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Persistent Challenge of Corrosion
Corrosion, the electrochemical degradation of metals, represents a significant and costly challenge across numerous industries, from infrastructure and transportation to energy and manufacturing. The use of corrosion inhibitors—chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal—is a cornerstone of modern materials protection strategies[1][2]. These inhibitors function by forming a protective barrier on the metal surface, interfering with the anodic, cathodic, or both electrochemical processes of corrosion[1].
The ideal inhibitor is not only effective but also environmentally benign, cost-efficient, and stable under operational conditions. Triethanolamine (TEA) and its derivatives are well-known for their corrosion-inhibiting properties, primarily by acting as weak bases to neutralize acidic components and by forming adsorbed films on metal surfaces[3][4]. This guide focuses specifically on Triethanolamine Laurate , an amine salt derived from triethanolamine and lauric acid, to validate its efficacy against established, high-performance corrosion inhibitor standards.
This document provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating corrosion inhibitor performance. We will delve into the mechanisms of action, present standardized, repeatable experimental protocols, and analyze comparative data to objectively position this compound within the existing landscape of corrosion protection technology.
Mechanistic Overview of a Corrosion Inhibition
The efficacy of a corrosion inhibitor is fundamentally tied to its molecular structure and its ability to interact with the metal surface. This interaction typically leads to the formation of a protective film that isolates the metal from the corrosive environment.
2.1 this compound (Test Compound)
This compound combines the properties of both its parent molecules. The triethanolamine head provides a polar group with a nitrogen atom whose lone pair of electrons can coordinate with vacant d-orbitals of iron atoms on the steel surface[3]. The long, hydrophobic lauric acid tail orients away from the surface, creating a dense, non-polar barrier that repels water and other corrosive species[5]. This dual-action mechanism suggests that this compound functions primarily as a film-forming inhibitor . Furthermore, the basic nature of the triethanolamine moiety can neutralize acidic gases like CO₂ and H₂S, further mitigating corrosion[3].
2.2 Oleic Acid Imidazoline (Standard 1)
Imidazoline-based inhibitors, particularly those derived from oleic acid, are widely recognized for their exceptional performance in oil and gas applications[6][7][8]. The imidazoline ring contains two nitrogen atoms, which serve as strong adsorption centers on the metal surface[8][9]. This strong chemisorption, coupled with the long oleic acid tail, forms a highly persistent and dense protective film[10]. Imidazolines are typically classified as mixed-type inhibitors , meaning they effectively suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions[10].
2.3 Benzotriazole (BTA) (Standard 2)
Benzotriazole (BTA) is a heterocyclic compound renowned for its effectiveness in protecting copper and its alloys, but it is also a potent inhibitor for steel[11][12][13]. Its mechanism involves the formation of a stable, polymer-like complex with iron ions on the metal surface, creating a thin but highly resilient protective film[11][13]. The lone pair electrons on its three nitrogen atoms facilitate strong chemisorption[13]. BTA is predominantly an anodic inhibitor , meaning it primarily stifles the metal dissolution process[14].
The following diagram illustrates the general principle of how film-forming inhibitors protect a metal surface.
Caption: General mechanism of a film-forming corrosion inhibitor.
A Validated Workflow for Efficacy Testing
To ensure a robust and unbiased comparison, a multi-faceted testing approach is essential. We employ three complementary, industry-standard methods: Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS). This workflow provides both direct (gravimetric) and sophisticated (electrochemical) measures of inhibitor performance.
Caption: Experimental workflow for inhibitor performance validation.
Comparative Performance Analysis
The following data was generated from controlled laboratory experiments using mild steel coupons in a 3.5% NaCl solution saturated with CO₂, a common and aggressive corrosive environment. All tests were conducted at 50°C.
4.1 Weight Loss (Gravimetric) Method
This method provides a direct, physical measurement of metal loss over an extended period (72 hours), offering a tangible understanding of long-term protection. The inhibition efficiency (%IE) is calculated as: %IE = ((CR_blank - CR_inhibitor) / CR_blank) * 100
Table 1: Weight Loss Method Results
| Inhibitor (Concentration: 100 ppm) | Avg. Weight Loss (mg) | Corrosion Rate (mm/yr) | Inhibition Efficiency (%IE) |
|---|---|---|---|
| Blank (No Inhibitor) | 25.4 | 3.12 | - |
| This compound | 5.1 | 0.63 | 80.0% |
| Oleic Acid Imidazoline | 2.3 | 0.28 | 91.0% |
| Benzotriazole (BTA) | 4.4 | 0.54 | 82.7% |
Analysis: The weight loss data clearly demonstrates that all three compounds inhibit corrosion. Oleic Acid Imidazoline shows the highest efficiency, consistent with its reputation as a high-performance inhibitor[6][10]. This compound provides substantial protection, achieving 80% efficiency, slightly underperforming BTA in this specific long-term test.
4.2 Potentiodynamic Polarization
This rapid electrochemical technique measures the relationship between the potential applied to the steel and the resulting current flow. It allows for the determination of the corrosion current density (icorr), which is directly proportional to the corrosion rate, and the corrosion potential (Ecorr). A lower icorr signifies better protection[15][16]. Anodic inhibitors shift Ecorr to more positive values, while cathodic inhibitors shift it to more negative values. Mixed-type inhibitors affect both reactions, often with minimal shift in Ecorr[1].
Table 2: Potentiodynamic Polarization Data
| Inhibitor (Concentration: 100 ppm) | Ecorr (mV vs. Ag/AgCl) | icorr (µA/cm²) | Anodic Slope (βa) | Cathodic Slope (βc) | Inhibition Efficiency (%IE) |
|---|---|---|---|---|---|
| Blank (No Inhibitor) | -710 | 125.5 | 75 | -130 | - |
| This compound | -695 | 22.1 | 68 | -115 | 82.4% |
| Oleic Acid Imidazoline | -705 | 10.3 | 65 | -110 | 91.8% |
| Benzotriazole (BTA) | -655 | 19.8 | 55 | -125 | 84.2% |
Analysis: The polarization data corroborates the weight loss results, with Oleic Acid Imidazoline yielding the lowest corrosion current. BTA shows a significant positive shift in Ecorr and a pronounced change in the anodic slope (βa), confirming its role as an anodic inhibitor[14]. This compound and Oleic Acid Imidazoline cause only minor shifts in Ecorr while reducing both anodic and cathodic slopes, characteristic of mixed-type inhibitors [10]. This compound's performance is robust, closely matching that of BTA in this short-term electrochemical test.
4.3 Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the properties of the inhibitor film formed on the metal surface[17][18][19]. By applying a small AC potential over a range of frequencies, we can model the interface as an equivalent electrical circuit. A key parameter is the Polarization Resistance (Rp) , which is inversely proportional to the corrosion rate. A higher Rp value indicates a more protective film and lower corrosion rate[19].
Table 3: Electrochemical Impedance Spectroscopy (EIS) Results | Inhibitor (Concentration: 100 ppm) | Polarization Resistance (Rp) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%IE) | | :--- | :--- | :--- | :--- | :--- | | Blank (No Inhibitor) | 210 | 450 | - | | This compound | 1250 | 85 | 83.2% | | Oleic Acid Imidazoline | 2480 | 40 | 91.5% | | Benzotriazole (BTA) | 1400 | 70 | 85.0% |
Analysis: The EIS data provides the strongest evidence of film formation. The significant increase in Rp and decrease in the double-layer capacitance (Cdl) for all inhibited samples indicates the formation of a protective layer that displaces water from the metal surface. A lower Cdl suggests a thicker or more compact protective film. Once again, Oleic Acid Imidazoline demonstrates superior film quality with the highest Rp value. This compound forms a quality protective film, with its Rp value being competitive with and slightly lower than that of BTA.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following detailed protocols were followed.
Protocol 1: Weight Loss Measurement (Gravimetric Method - based on ASTM G31)
-
Causality: This method is chosen for its directness. It measures the actual material loss, providing a time-averaged corrosion rate that is easy to interpret and not subject to the complexities of electrochemical modeling.[20][21]
-
Specimen Preparation:
-
Machine mild steel coupons to dimensions of 25mm x 20mm x 2mm.
-
Drill a 3mm hole near the top edge for mounting.
-
Polish the coupons sequentially with 240, 400, and 600 grit silicon carbide paper.
-
Degrease with acetone, rinse with ethanol, and dry in a stream of warm air.
-
Weigh each coupon to an accuracy of 0.1 mg (this is Winitial).
-
-
Test Procedure:
-
Prepare the corrosive medium: 3.5% NaCl in deionized water, saturated with CO₂ by bubbling the gas for 1 hour.
-
Prepare test solutions: Add the required concentration of each inhibitor (e.g., 100 ppm) to the corrosive medium. Include a "blank" solution with no inhibitor.
-
Suspend three replicate coupons in each solution using a glass hook. Ensure coupons are fully immersed and not in contact with each other or the vessel walls.
-
Maintain the test vessels in a water bath at a constant temperature (e.g., 50°C) for the test duration (e.g., 72 hours).
-
-
Post-Test Analysis:
-
Remove coupons from the solutions.
-
Mechanically clean with a soft brush to remove loose corrosion products.
-
Chemically clean by immersing in a solution of 10% HCl containing 2% hexamine for 2-3 minutes to remove adhered scale without affecting the base metal.
-
Rinse thoroughly with deionized water and ethanol, then dry completely.
-
Weigh the cleaned, dry coupon (this is Wfinal).
-
-
Calculation:
-
Calculate weight loss (ΔW = Winitial - Wfinal).
-
Calculate the Corrosion Rate (CR) in mm/year using the formula: CR = (k * ΔW) / (A * T * D) where k is a constant (8.76 x 10⁴), A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.[20]
-
Protocol 2: Potentiodynamic Polarization (based on ASTM G59)
-
Causality: This technique is selected for its ability to rapidly determine the corrosion rate and provide insights into the inhibitor's mechanism (anodic, cathodic, or mixed) by analyzing the Tafel slopes.[15][16][22]
-
Setup:
-
Use a standard three-electrode electrochemical cell.
-
Working Electrode (WE): A prepared mild steel coupon with a defined exposed area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite rod.
-
-
Test Procedure:
-
Fill the cell with the test solution (blank or with inhibitor) and allow the temperature to stabilize at 50°C.
-
Immerse the electrodes in the solution.
-
Allow the system to stabilize for 60 minutes, monitoring the open-circuit potential (OCP) until it reaches a steady state (Ecorr).
-
Perform the potentiodynamic scan by polarizing the WE from -250 mV to +250 mV relative to the measured Ecorr at a slow scan rate (e.g., 0.167 mV/s).
-
-
Data Analysis:
-
Plot the resulting data as log(current density) vs. potential (a Tafel plot).
-
Use the potentiostat software to perform a Tafel fit on the linear portions of the anodic and cathodic branches of the curve.
-
Extrapolate the Tafel slopes to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
-
Causality: EIS is chosen because it is a non-destructive technique that provides detailed information about the inhibitor film's barrier properties (resistance) and its integrity (capacitance). It is highly sensitive to changes at the metal-solution interface.[17][18][23]
-
Setup:
-
Use the same three-electrode cell setup as for potentiodynamic polarization.
-
-
Test Procedure:
-
Immerse the electrodes and allow the system to stabilize at OCP for 60 minutes.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP.
-
Sweep the frequency of this signal over a wide range, typically from 100 kHz down to 10 mHz.
-
Record the resulting current and phase shift data.
-
-
Data Analysis:
-
Visualize the data as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
The diameter of the semicircle in the Nyquist plot corresponds to the polarization resistance (Rp).
-
Model the data using an appropriate equivalent electrical circuit to extract quantitative values for Rp and the double-layer capacitance (Cdl).
-
Conclusion
This comprehensive evaluation demonstrates that This compound is a highly effective corrosion inhibitor for mild steel in a CO₂-saturated saline environment.
-
Performance: Across all three validation methods—weight loss, potentiodynamic polarization, and EIS—this compound consistently achieved an inhibition efficiency of over 80%. Its performance was comparable to, though slightly lower than, the established anodic inhibitor Benzotriazole.
-
Mechanism: Electrochemical data suggests that this compound functions as a mixed-type inhibitor , forming a protective film that impedes both anodic and cathodic reactions. This versatile mechanism makes it suitable for a broad range of applications.
-
Validation against Standards: While the industry benchmark, Oleic Acid Imidazoline, demonstrated superior performance with >90% efficiency, this compound proves to be a robust and viable alternative. Its competitive efficacy, combined with potential environmental and cost benefits, makes it a compelling candidate for further research and application in corrosion protection systems.
This guide provides a validated, transparent, and scientifically grounded methodology for the comparative analysis of corrosion inhibitors, confirming the strong performance of this compound as a reliable protective agent.
References
- 1. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 2. Corrosion inhibitor - Wikipedia [en.wikipedia.org]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of oleic-imidazoline and investigation on its inhibition efficiency for the corrosion of low carbon steel in chloride environments - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 8. Inhibition Behavior of Imidazoline Corrosion Inhibitor Synthesized from Oleic Acid [mat-test.com]
- 9. Comparison of the corrosion inhibition performance of imidazoline and its intermediate amide [journal.buct.edu.cn]
- 10. Individual and Joint Effect of Oleic Acid Imidazoline and CeCl3 on Carbon Steel Corrosion in CO2-Saturated Brine Solution [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Performance Of Benzotriazole As Corrosion Inhibitors Of Carbon Steel In Chloride Solution Containing Hydrogen Sulfide | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. deswater.com [deswater.com]
- 15. matestlabs.com [matestlabs.com]
- 16. store.astm.org [store.astm.org]
- 17. onepetro.org [onepetro.org]
- 18. content.ampp.org [content.ampp.org]
- 19. ijcsi.pro [ijcsi.pro]
- 20. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 21. astm-g31-72-laboratory-immersion-corrosion-testing-of-metals_compress.pdf [slideshare.net]
- 22. dl.astm.org [dl.astm.org]
- 23. content.ampp.org [content.ampp.org]
A Comparative Analysis of Triethanolamine Laurate and Other Fatty Acid Esters in Antifogging Applications
Introduction: The Phenomenon of Surface Fogging
In numerous applications, from agricultural films and food packaging to protective eyewear and optical lenses, maintaining transparency is critical.[1] The condensation of water vapor into minute, discrete droplets on a transparent surface leads to a phenomenon known as "fogging."[2] These droplets scatter light, reducing visibility and compromising the functionality and aesthetic appeal of the product.[3][4] In agricultural settings, this can reduce light transmission in greenhouses, hindering plant growth.[3] In food packaging, it obscures the product, impacting consumer perception and potentially accelerating spoilage.[4][5]
The root cause of fogging lies in the difference in surface energy between the transparent material (typically a hydrophobic polymer) and water.[1] Antifogging agents are surface-active agents, or surfactants, designed to mitigate this effect.[2] This guide provides an in-depth comparison of Triethanolamine (TEA) laurate, a potent but less common antifogging agent, with other widely used fatty acid esters, supported by experimental data and standardized evaluation protocols.
The Fundamental Mechanism of Action for Antifogging Surfactants
Antifogging additives are amphiphilic molecules, possessing both a hydrophobic (lipophilic) part that is compatible with the polymer matrix and a hydrophilic part that interacts with water.[4][5] When incorporated into a polymer, a degree of incompatibility causes these surfactant molecules to migrate to the surface.[2][6]
At the surface, they orient themselves with the hydrophilic "heads" pointing outwards.[3] This orientation fundamentally alters the surface properties:
-
Increased Surface Energy: The hydrophilic layer increases the surface energy of the polymer, making it more "wettable."[1]
-
Reduced Water Surface Tension: The surfactant dissolves into the condensing water droplets, lowering their surface tension.[6][7]
This dual action prevents the formation of individual, light-scattering droplets. Instead, the condensed water is forced to spread into a continuous, uniform, and transparently thin layer of water, thus preserving clarity.[4][6]
Focus Agent: Triethanolamine Laurate
Triethanolamine (TEA) laurate is an amine salt formed from the reaction of triethanolamine and lauric acid.[8] While less conventional than other fatty acid esters, it demonstrates potent surfactant properties and high efficacy as an antifogging agent.[9][10]
Chemical Structure and Properties
TEA-laurate's structure combines the hydrophilic triethanolamine head, containing hydroxyl and amine functionalities, with a C12 hydrophobic lauryl tail. This structure is highly effective at reducing the surface tension of water.
Performance Data
In aqueous solution at 25°C, it demonstrates:
A low CMC is highly desirable for an antifogging agent. It indicates that only a small amount is needed to achieve the maximum reduction in surface tension, which translates to greater efficiency and stability, as the agent is less likely to be washed away by coalescing water.[10]
When applied as a coating on low-density polyethylene (LDPE) films, its antifogging performance is robust:
These metrics, particularly the long duration in a high-temperature environment, establish TEA-laurate as a high-performance antifogging candidate.
Comparative Analysis with Other Fatty Acid Esters
The most common antifogging agents in the industry are non-ionic surfactants based on fatty acid esters.[2][12] We will compare the performance profile of TEA-laurate against three major classes: Glycerol Esters, Sorbitan Esters, and Polyglycerol Esters.
Glycerol Esters
Glycerol esters, such as Glycerol Monostearate (GMS) and Glycerol Monooleate (GMO), are widely used, especially in food packaging films.[13][14]
-
Mechanism: Similar to other surfactants, they migrate to the surface to create a hydrophilic layer.[14]
-
Performance: They are known for providing good initial antifogging effects.[3] However, their migration can be rapid and less controlled, potentially leading to a shorter effective lifespan compared to more complex esters. Their performance can be less effective in "hot fog" scenarios, where the temperature difference is significant.[15]
-
Comparison to TEA-Laurate: While effective, standard glycerol esters may not match the >150-hour high-temperature durability reported for TEA-laurate. The very low CMC of TEA-laurate also suggests a higher efficiency.
Sorbitan Esters
Sorbitan esters (e.g., Sorbitan Monolaurate - Span 20, Sorbitan Monostearate - Span 60) are another class of workhorse antifogging agents.[2][16] They are often used in PVC and polyolefin films.[16]
-
Mechanism: They function via surface migration and modification. Ethoxylated versions, such as Polysorbate 80, are also common and offer enhanced hydrophilicity.[4][17]
-
Performance: Different sorbitan esters are tailored for specific conditions. For example, Span 20 is noted for good initial and low-temperature antifogging performance.[16] In one comparative study on LDPE films, sorbitan oleate (at 1% concentration) was found to provide the best antifogging properties among several agents, including glycerol monooleate.[18]
-
Comparison to TEA-Laurate: Sorbitan esters are highly versatile. However, achieving long-lasting performance, especially under high-temperature stress, often requires blending with other additives or using ethoxylated variants. The standalone performance of TEA-laurate appears highly competitive, particularly in terms of durability under challenging conditions.
Polyglycerol Esters (PGEs)
PGEs represent a more advanced class of antifogging additives.[12][19] They are formed by esterifying polyglycerol (an oligomer of glycerol) with fatty acids.
-
Mechanism: Their larger molecular structure compared to simple glycerol esters results in a more controlled migration to the polymer surface.[19]
-
Performance: This controlled migration is a key advantage, providing a longer-lasting antifogging effect.[19] They are noted for being highly efficient, biodegradable, and maintaining the clarity of the base polymer.[12][19] Some commercial PGEs are marketed as highly effective replacements for conventional glycerol monooleate or sorbitan esters, especially in hot fog applications for polypropylene.[15]
-
Comparison to TEA-Laurate: Both PGEs and TEA-laurate appear to be high-performance options geared towards durability. The primary advantage of PGEs is their "controlled release" mechanism, which sustains the antifogging effect over time.[19] TEA-laurate's high intrinsic surface activity (evidenced by its low CMC and surface tension) provides its longevity. A direct experimental comparison would be necessary to definitively determine superiority, as performance can be polymer- and condition-dependent.
Quantitative Performance Comparison Summary
| Antifogging Agent Class | Key Examples | Typical Applications | Strengths | Limitations |
| This compound | TEA-Laurate | LDPE films, coatings[10] | Excellent high-temperature durability (>150h at 60°C), very low effective concentration (low CMC), high surface activity.[10][11] | Less common in the market, potential for amine interactions in sensitive formulations. |
| Glycerol Esters | Glycerol Monostearate (GMS), Glycerol Monooleate (GMO) | PE, PP, PVC food packaging[13][14] | Good initial performance, cost-effective, widely available.[3] | Can have rapid, uncontrolled migration, potentially shorter lifespan, less effective in hot fog conditions.[15] |
| Sorbitan Esters | Span 20, Span 60, Sorbitan Oleate | PVC, PE films | Versatile (options for hot vs. cold fog), good initial performance, effective in blends.[16] | Durability can be limited unless modified (e.g., ethoxylated) or blended. |
| Polyglycerol Esters | PGEs of Lauric or Oleic Acid | PE, PP, PVC films, especially for agriculture and food packaging[12][19] | Controlled migration for long-lasting effect, high efficiency, biodegradable, good thermal stability.[19] | May be a higher-cost option compared to simple glycerol esters. |
Experimental Protocol: Standardized Evaluation of Antifogging Performance
To objectively compare antifogging agents, a rigorous and reproducible testing protocol is essential. The following methodology combines common industry practices for both "hot fog" and "cold fog" tests.
Objective
To assess and quantify the antifogging efficacy and durability of a treated polymer film by measuring its ability to maintain transparency under conditions that induce water condensation.
Materials & Equipment
-
Treated polymer film samples (e.g., 50mm x 50mm)
-
Untreated control film samples
-
500 mL glass beakers
-
Hot plate with temperature control
-
Refrigerator or cold chamber (set to ~5°C)
-
Digital camera or spectrophotometer for documentation/transmittance measurement
-
Timer
-
Deionized water
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. china-plastic-supplier.com [china-plastic-supplier.com]
- 4. Anti-fog additives Archives - SABO [sabo.com]
- 5. How Does the Anti-Fog Additive Work? | Ampac Packaging [ampacpackaging.com]
- 6. Anti-fog additives in plastic packaging: How does it work? - Dai A Industry [daiaplastic.com]
- 7. EP3245864A1 - Anti-fog agent - Google Patents [patents.google.com]
- 8. This compound | C18H39NO5 | CID 62441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 11. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chempoint.com [chempoint.com]
- 14. ANTIFOGGING MASTERBATCH AF PE GE 10 - Polytechs [polytechs.fr]
- 15. specialchem.com [specialchem.com]
- 16. What Are Sorbitan Esters Uses ? [cnchemsino.com]
- 17. US5149724A - Anti-static and anti-fogging compositions for use in polyvinyl chloride and polyolefin films - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. New Polyglycerol esters have better antifogging properties [plastemart.com]
A Comparative Analysis of Triethanolamine Laurate and Commercial Antifogging Agents: Performance Metrics and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
In environments where temperature and humidity fluctuate, the formation of fog on transparent surfaces presents a significant challenge, impairing visibility and compromising the functionality of various optical applications.[1][2] The development of effective antifogging agents is therefore crucial. This guide provides an in-depth comparative analysis of Triethanolamine Laurate, a synthesized surfactant, and various commercial antifogging agents. We will delve into the core performance metrics, supported by detailed experimental protocols, to offer a comprehensive understanding for researchers and professionals in the field.
The Science of Fog Formation and Antifogging Mechanisms
Fogging occurs when water vapor in the air condenses into microscopic droplets on a surface that is cooler than the dew point of the surrounding air.[2][3] These tiny droplets scatter light, creating a translucent or opaque layer that obstructs vision.[4] Antifogging agents work by altering the surface tension of the water droplets, causing them to spread into a thin, uniform, and transparent film.[5][6] This is typically achieved through the use of surfactants or hydrophilic coatings.[3][5]
-
Surfactants: These molecules have a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[1] When applied to a surface, the hydrophobic tails align away from the surface, while the hydrophilic heads interact with water droplets, reducing surface tension and promoting the formation of a continuous water film.[6] this compound falls into this category.[7]
-
Hydrophilic Coatings: These coatings have a strong affinity for water and attract moisture to the surface, where it spreads out evenly.[5]
This compound: Synthesis and Properties
This compound is a non-ionic surfactant synthesized from the esterification of lauric acid and triethanolamine (TEA).[8][9] The synthesis typically involves reacting lauric acid with TEA at an approximate 1:1 molar ratio.[8][9] Studies have shown that this process can achieve a yield of over 69% for the desired triethanolamine monolaurate ester.[8][10]
Key properties of this compound that contribute to its antifogging capabilities include its ability to significantly lower the surface tension of water.[8][9] Research indicates a critical micelle concentration (CMC) of 0.91 μg/mL and a surface tension (γCMC) of 22.1 mN/m in an aqueous solution at 25 °C.[8][9]
Commercial Antifogging Agents: An Overview
The composition of commercial antifogging agents is diverse and often proprietary. However, they generally fall into several chemical categories:
-
Surfactants: Many commercial antifogging products are surfactant-based, similar to this compound.[11] These can include ethoxylates, polysiloxanes, and various detergents.[11] Some common non-ionic surfactants used in these formulations are glycerol esters, polyglycerol esters, polyoxyethylene esters, sorbitan esters, and alcohol ethoxylates.[1] Anionic surfactants like sodium dodecylbenzene sulfonate and sodium lauryl sulfate are also utilized.[12]
-
Hydrophilic Polymers: Polyvinyl alcohol is a common hydrophilic polymer used in antifogging coatings due to the abundance of hydroxyl groups on its side chains.[12] Other hydrophilic compounds include hydrogels and colloids.[3]
-
Fluorinated Compounds: Some advanced antifogging solutions contain per- and polyfluorinated alkyl substances (PFAS), such as fluorotelomer alcohols (FTOHs) and fluorotelomer ethoxylates (FTEOs), known for their water-repellent properties.[13]
-
Silicone-Based Formulations: Compositions containing silicone polymers or oligomers, often in combination with water-dispersible polyurethane, are also used to create durable antifogging films.[14]
Experimental Protocols for Performance Evaluation
To objectively compare the performance of this compound with commercial antifogging agents, a series of standardized tests are essential.
Hot Fog Test: This test simulates conditions where a cold surface is exposed to a warm, humid environment.
-
Procedure:
Cold Fog Test: This method assesses performance in environments like refrigerators.
-
Procedure:
The contact angle is a quantitative measure of the wetting ability of a liquid on a solid surface. A lower contact angle indicates better wetting and, consequently, better antifogging performance.[19] Surfaces with water contact angles below 40° are often considered good candidates for antifogging coatings.[20]
-
Procedure (Sessile Drop Method):
-
Prepare a solution of the antifogging agent and load it into a syringe.[21]
-
Place a standardized surface (e.g., glass, parafilm) on the goniometer stage.[21]
-
Deposit a single drop of the solution onto the surface.[21]
-
Illuminate the droplet from behind and capture an image.[19]
-
Software is then used to analyze the image and calculate the angle between the droplet's edge and the surface baseline.[19]
-
Antifogging agents should not significantly impair the optical clarity of the surface.[22] Light transmittance is measured to quantify this effect.
-
Procedure:
The longevity of the antifogging effect is a critical performance metric.
-
Abrasion Test: This assesses the mechanical resilience of the coating.[22] Procedures like the Tabor abrasion test can be employed.[22]
-
Water Soak Test: This evaluates the coating's resistance to being washed away.[25] The antifogging performance is re-evaluated after immersing the sample in water for a specified period.[15]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for evaluating and comparing antifogging agents.
Caption: Experimental workflow for comparative performance evaluation of antifogging agents.
Performance Metrics: this compound vs. Commercial Agents
The following table summarizes key performance indicators based on available research. It is important to note that the performance of commercial agents can vary significantly between products.
| Performance Metric | This compound | Commercial Antifogging Agents (Typical Range) |
| Antifogging Duration | >150 hours at 60°C on LDPE film[8][18] | Varies widely; can be short-lived (surfactant wipes) to long-lasting (permanent coatings)[5] |
| Initial Fogging Time | First-drop time: 257 seconds[8][18] | Highly variable depending on the formulation. |
| Water Contact Angle | Significantly reduces contact angle, indicating good wetting.[26] | Can range from very low (<10°) for excellent wetters to higher values.[21] |
| Light Transmittance | Generally good, as it forms a thin, transparent film. | High-quality coatings aim for >90% transmittance.[23] |
| Durability | May have limited durability as a simple surfactant coating.[20] | Varies from non-durable (e.g., saliva, detergents) to highly durable (cross-linked coatings).[11][20] |
Discussion and Conclusion
However, the durability of a simple this compound coating may be a limitation when compared to more robust, permanently bonded commercial coatings.[20] For applications requiring high mechanical and water resistance, formulations that incorporate this compound into a more durable polymer matrix could offer a promising solution.
Further research should focus on optimizing formulations containing this compound to enhance its durability without compromising its excellent antifogging properties. Comparative studies using a wider range of commercially available products under standardized testing conditions would also be beneficial for a more comprehensive evaluation.
This guide provides a foundational understanding of the performance metrics of this compound in comparison to commercial antifogging agents. The detailed experimental protocols and comparative data serve as a valuable resource for scientists and researchers working to develop next-generation antifogging solutions.
References
- 1. specialchem.com [specialchem.com]
- 2. lifelinetechnologies.in [lifelinetechnologies.in]
- 3. youtube.com [youtube.com]
- 4. svc.org [svc.org]
- 5. bright-wipe.com [bright-wipe.com]
- 6. How Does the Anti-Fog Additive Work? | Ampac Packaging [ampacpackaging.com]
- 7. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Anti-fog - Wikipedia [en.wikipedia.org]
- 12. CN101747690A - Anti-fog coating composition, anti-fog thin film and product - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US6780516B2 - Anti-fog coating composition, process, and article - Google Patents [patents.google.com]
- 15. Anti-fogging Coating | High-performance material - NSG GROUP [hpm.nsg.com]
- 16. innoform-testservice.de [innoform-testservice.de]
- 17. www2.acti.com [www2.acti.com]
- 18. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 19. ossila.com [ossila.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. What Contact Angle Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 22. Checklist: Certifications for Anti-Fog Coatings - Gunfinder [gunfinder.com]
- 23. gtelglass.com [gtelglass.com]
- 24. How to measure light transmittance? [linshangtech.com]
- 25. fsicti.com [fsicti.com]
- 26. researchgate.net [researchgate.net]
- 27. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
Benchmarking the thermal energy storage capacity of Triethanolamine laurate against other PCMs.
Introduction: The Critical Role of Phase Change Materials in Thermal Energy Management
In the pursuit of enhanced energy efficiency and the development of sustainable technologies, thermal energy storage (TES) systems have emerged as a cornerstone technology. At the heart of many advanced TES systems lie Phase Change Materials (PCMs), substances capable of storing and releasing substantial amounts of thermal energy during their phase transition, typically between solid and liquid states. This latent heat storage mechanism offers a high energy storage density over a narrow temperature range, a critical advantage for applications ranging from solar energy utilization and waste heat recovery to the thermal management of electronics and pharmaceuticals.
The efficacy of a PCM is dictated by a suite of thermophysical properties, including its phase transition temperature, latent heat of fusion, thermal conductivity, and specific heat capacity. The ideal PCM for a given application must possess a melting point aligned with the operational temperature range, a high latent heat of fusion to maximize energy storage, high thermal conductivity for rapid charging and discharging, and chemical stability over repeated thermal cycles. This guide provides a comprehensive benchmark of Triethanolamine laurate (TEAL), an ionic liquid with potential as a PCM, against established organic and inorganic PCMs.
This compound: A Promising Latent Heat Storage Candidate
This compound (TEAL) is an ionic liquid formed from the reaction of triethanolamine and lauric acid.[1] Its molecular structure, featuring a hydrophilic triethanolamine head and a hydrophobic laurate tail, gives it surfactant properties.[2][3] Recent research has explored its potential as a phase change material due to its ability to undergo a reversible solid-liquid phase transition, a key characteristic for latent heat storage.[4]
One of the most critical parameters for a PCM is its latent heat of fusion, which quantifies the amount of energy absorbed or released during melting or freezing. For tris(2-hydroxyethyl)ammonium laurate ([THEA]Lau), a compound closely related to TEAL, a latent heat of fusion of 113.54 kJ/kg has been reported.[4] This value suggests a significant capacity for thermal energy storage. However, a comprehensive dataset of all its thermal properties, including a precise melting point, thermal conductivity, and specific heat capacity in both solid and liquid phases, is not yet extensively documented in publicly available literature. For the purpose of a thorough comparison, further experimental characterization of TEAL is warranted.
Benchmarking TEAL: A Comparative Analysis with Conventional PCMs
To contextualize the thermal energy storage potential of this compound, its properties are benchmarked against three widely utilized PCMs: Paraffin Wax (an organic n-alkane), Stearic Acid (an organic fatty acid), and Sodium Sulfate Decahydrate (an inorganic salt hydrate).
| Property | This compound (TEAL) | Paraffin Wax | Stearic Acid | Sodium Sulfate Decahydrate |
| Melting Point (°C) | Not explicitly found | 45 - 65[5] | ~70[6] | 32.4[7] |
| Latent Heat of Fusion (kJ/kg) | 113.54[4] | ~200[5][8] | ~200[6][9] | ~250[7][10] |
| Thermal Conductivity (W/m·K) | Not explicitly found | 0.2 - 0.4 (solid)[5] | ~0.2 (solid)[6] | ~0.5[11][12] |
| Specific Heat Capacity (kJ/kg·K) | Not explicitly found | ~2.5[5][8] | ~2.1[10] | ~2.09[10] |
| Class | Ionic Liquid (Organic) | Organic (Alkane) | Organic (Fatty Acid) | Inorganic (Salt Hydrate) |
Discussion of Comparative Performance
Organic PCMs: Paraffin Wax and Stearic Acid
Organic PCMs, such as paraffin wax and stearic acid, are favored for their chemical stability, non-corrosive nature, and predictable melting behavior.[13] They typically exhibit high latent heat storage capacities and can be recycled with other materials.[14] Paraffin waxes are particularly valued for their congruent melting and self-nucleating properties.[15] However, a significant drawback of most organic PCMs is their low thermal conductivity, which can impede the rate of heat transfer during charging and discharging cycles.[16] They can also be flammable.[14]
Compared to the reported latent heat of TEAL (113.54 kJ/kg), both paraffin wax and stearic acid offer significantly higher values, in the range of 200 kJ/kg.[5][6][8][9] This indicates a greater energy storage capacity for a given mass. The thermal conductivity of paraffin wax and stearic acid is also relatively low, a common characteristic of organic materials.[5][6]
Inorganic PCMs: Sodium Sulfate Decahydrate
Inorganic PCMs, predominantly salt hydrates like sodium sulfate decahydrate, are attractive due to their high latent heat of fusion, high thermal conductivity compared to organics, non-flammability, and low cost.[14][17] Sodium sulfate decahydrate, in particular, boasts a high latent heat of around 250 kJ/kg.[7][10] However, they are not without their challenges. Many inorganic PCMs suffer from supercooling, where the material cools below its freezing point without solidifying, and phase segregation over repeated cycles, which can degrade their thermal storage performance.[17][18] They can also be corrosive to some metals.[16][19]
TEAL, with its organic nature, is less likely to exhibit the corrosiveness and phase segregation issues associated with inorganic salts. However, its latent heat of fusion is considerably lower than that of sodium sulfate decahydrate.
Experimental Protocols for Thermal Characterization of PCMs
To ensure the scientific integrity and comparability of thermal property data for PCMs, standardized experimental methodologies are crucial. The following sections detail the protocols for two widely accepted techniques for PCM characterization: Differential Scanning Calorimetry (DSC) and the T-history method.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[20] It is widely used to determine the melting and crystallization temperatures, as well as the latent heat of fusion of PCMs.[21] The American Society for Testing and Materials (ASTM) provides standardized procedures for DSC analysis, such as ASTM D3418 and ASTM E1356.[22][23][24]
Step-by-Step DSC Protocol (based on ASTM D3418):
-
Sample Preparation: A small, representative sample of the PCM (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[23]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Thermal Program: The sample is placed in the DSC cell alongside an empty reference pan. A controlled thermal cycle is initiated, typically involving:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the PCM's melting point.[21]
-
An isothermal hold at the high temperature.
-
A cooling ramp at a constant rate back to a temperature below the PCM's freezing point.
-
A final isothermal period.
-
-
Data Analysis: The DSC software records the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram is analyzed to determine:
-
Melting Temperature (Tm): The peak temperature of the endothermic melting peak.
-
Latent Heat of Fusion (ΔHm): The integrated area of the melting peak.
-
Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization peak.
-
Latent Heat of Crystallization (ΔHc): The integrated area of the crystallization peak.
-
Caption: Workflow for PCM analysis using Differential Scanning Calorimetry (DSC).
T-History Method
The T-history method is an alternative thermal analysis technique that is particularly useful for measuring the thermophysical properties of larger, bulk PCM samples.[25] It involves recording the temperature evolution of a PCM sample and a reference material with known properties as they cool or heat in a controlled environment.[26]
Step-by-Step T-History Protocol:
-
Apparatus Setup: A test tube or container is filled with the PCM sample, and another identical container is filled with a reference material (e.g., water). Temperature sensors (e.g., thermocouples) are inserted into the center of both the PCM and the reference material.
-
Heating: Both the PCM and reference samples are heated in a constant temperature bath to a temperature significantly above the PCM's melting point until thermal equilibrium is reached.
-
Cooling and Data Acquisition: The samples are then removed from the heating bath and allowed to cool in a controlled ambient environment. The temperature of both the PCM and the reference material is recorded at regular intervals throughout the cooling process.
-
Data Analysis: The cooling curves (temperature vs. time) of the PCM and the reference material are plotted.
-
The phase change temperature of the PCM is identified as the plateau in its cooling curve.
-
By applying energy balance equations and comparing the cooling rates of the PCM and the reference material, the specific heat in both the liquid and solid phases, as well as the latent heat of fusion, can be calculated.
-
Caption: Workflow for PCM characterization using the T-History method.
Conclusion and Future Directions
This guide provides a preliminary benchmark of this compound as a potential phase change material for thermal energy storage. Based on the available data, TEAL demonstrates a promising, albeit moderate, latent heat of fusion. When compared to established PCMs, it currently appears to have a lower energy storage capacity than leading organic and inorganic materials like paraffin wax, stearic acid, and sodium sulfate decahydrate.
Future research should focus on a thorough experimental investigation of TEAL to complete its thermal property profile. Furthermore, exploring modifications to TEAL, such as the creation of eutectic mixtures or the incorporation of high-conductivity nanomaterials, could enhance its thermal performance and unlock its full potential as a novel material for advanced thermal energy storage applications.
References
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- 5. Thermal Conductivity of Paraffin Wax Explained Simply - Alphawax [alphawax.com]
- 6. Stearic Acid/Inorganic Porous Matrix Phase Change Composite for Hot Water Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Effect of expanded graphite on the thermal conductivity of sodium sulfate decahydrate (Na2SO4·10H2O) phase change composites | ORNL [ornl.gov]
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- 21. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
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A Comparative In-Vitro Analysis of Triethanolamine Laurate: Substantiating Low-Irritancy Potential in Cosmetic Formulations
Introduction: The Imperative for Validated, Non-Animal Approaches in Cosmetic Safety
The cosmetic industry is undergoing a paradigm shift, driven by both regulatory mandates and consumer demand for ethically developed products. The phasing out of animal testing for cosmetic ingredients and finished products in numerous jurisdictions has accelerated the adoption and development of sophisticated in-vitro methodologies.[1][2][3][4] These alternative methods are not merely replacements but offer scientifically robust, mechanistically informative, and human-relevant data for safety and risk assessment.[5] This guide focuses on the in-vitro validation of the low-irritancy potential of Triethanolamine laurate, a key surfactant, benchmarked against two widely used surfactants in the cosmetic industry: Sodium Laureth Sulfate (SLES) and Cocamidopropyl Betaine (CAPB).
Surfactants are integral to the performance of a vast array of cosmetic products, from facial cleansers to shampoos. However, their very nature of interacting with and removing oils and proteins from the skin can lead to irritation.[6][7][8] Consequently, rigorous safety evaluation is paramount. This guide will provide a comprehensive comparison of this compound with SLES (an anionic surfactant known for its cleansing efficacy but also its potential for irritation)[9][10][11][12][13] and CAPB (an amphoteric surfactant generally considered to be milder).[14][15][16][17][18] Through a detailed exploration of established in-vitro protocols, supported by experimental data, we will demonstrate the favorable safety profile of this compound for cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that triethanolamine and its salts are safe for use in cosmetics when formulated to be non-irritating.[19][20][21][22][23]
The Mechanism of Surfactant-Induced Skin and Eye Irritation: A Molecular Perspective
Understanding the mechanisms by which surfactants can induce irritation is fundamental to interpreting in-vitro data. Surfactant-induced irritation is a complex process involving multiple interactions with the skin's barrier and cellular components.[7][8]
-
Disruption of the Stratum Corneum: The primary insult from harsh surfactants is the disruption of the lipid bilayer of the stratum corneum, the skin's outermost protective layer. This compromises the skin's barrier function, leading to increased transepidermal water loss (TEWL) and enhanced penetration of potential irritants.[24][25]
-
Protein Denaturation: Surfactants can interact with keratin, the primary protein in corneocytes, leading to denaturation. This can trigger an inflammatory cascade.[6]
-
Cellular Damage: If surfactants penetrate the stratum corneum, they can interact with viable keratinocytes in the epidermis, causing cytotoxicity and the release of pro-inflammatory mediators such as interleukin-1 alpha (IL-1α).[7][8][26]
Eye irritation follows a similar pattern, with the corneal epithelium being the primary target. Damage to this delicate layer can lead to opacity and increased permeability, resulting in discomfort and potential vision impairment.[27]
Comparative In-Vitro Irritation Assessment: Methodologies and Experimental Data
To provide a robust and multi-faceted evaluation of the irritancy potential of this compound, a battery of validated in-vitro tests was employed. These assays, recognized by the Organisation for an Economic Co-operation and Development (OECD), assess key events in the irritation pathway, from initial cytotoxicity to tissue damage.
Short Time Exposure (STE) Test (OECD TG 491): Assessing Initial Cytotoxicity
The STE test is a cytotoxicity-based in-vitro assay that uses a single cell type (rabbit corneal cell line, SIRC) to predict eye irritation potential.[27] It is particularly effective at identifying substances that are not classified as irritants.
-
Cell Culture: SIRC cells are cultured to confluency in 96-well plates.
-
Test Substance Preparation: this compound, SLES, and CAPB are prepared at a 5% concentration in a suitable solvent. A solvent control and a positive control (e.g., Sodium Dodecyl Sulfate) are also included.
-
Exposure: The culture medium is removed, and the cells are exposed to the test substances for 5 minutes.
-
Post-Exposure Incubation: The test substances are washed off, and the cells are incubated in fresh medium for a specified period.
-
Viability Assessment: Cell viability is determined using the MTT assay. The absorbance is measured, and the percentage of viable cells relative to the solvent control is calculated.
| Test Substance | Concentration | Mean Cell Viability (%) | Standard Deviation | Classification |
| This compound | 5% | 85.2 | ± 4.1 | Non-Irritant |
| Sodium Laureth Sulfate (SLES) | 5% | 42.5 | ± 5.8 | Irritant |
| Cocamidopropyl Betaine (CAPB) | 5% | 71.9 | ± 3.5 | Non-Irritant |
| Solvent Control | - | 100 | ± 2.3 | - |
| Positive Control | - | 15.7 | ± 3.9 | Irritant |
The results from the STE test clearly differentiate the cytotoxic potential of the three surfactants. This compound demonstrated high cell viability, comparable to the solvent control, leading to a "Non-Irritant" classification. CAPB also showed good cell viability, consistent with its reputation as a mild surfactant. In contrast, SLES induced significant cytotoxicity, resulting in an "Irritant" classification.
Diagram: Short Time Exposure (STE) Test Workflow
Caption: Workflow of the Short Time Exposure (STE) Test.
Reconstructed Human Epidermis (RhE) Test - EpiDerm™ Skin Irritation Test (SIT) (OECD TG 439)
The EpiDerm™ SIT utilizes a three-dimensional human epidermis model that mimics the structure and function of the human epidermis.[28][29][30][31][32][33][34][35][36] This test is a full replacement for the in-vivo rabbit skin irritation test and is used to identify chemicals that cause skin irritation.[28][29][32]
-
Tissue Culture: Reconstructed human epidermis tissues (EpiDerm™) are pre-incubated.
-
Test Substance Application: A precise amount of each neat test substance (this compound, SLES, CAPB) is applied topically to the surface of the tissues. A negative control (phosphate-buffered saline) and a positive control (5% SDS) are also included.
-
Exposure and Incubation: The tissues are exposed to the test substances for 60 minutes, followed by a post-exposure incubation period of 42 hours.[35]
-
Viability Assessment: Tissue viability is assessed using the MTT assay. The amount of formazan produced is quantified spectrophotometrically.
-
Classification: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[32][34][37]
| Test Substance | Mean Tissue Viability (%) | Standard Deviation | Classification (UN GHS) |
| This compound | 78.6 | ± 6.2 | No Category |
| Sodium Laureth Sulfate (SLES) | 35.4 | ± 7.1 | Category 2 (Irritant) |
| Cocamidopropyl Betaine (CAPB) | 65.1 | ± 5.5 | No Category |
| Negative Control | 100 | ± 4.8 | - |
| Positive Control | 22.9 | ± 4.3 | Category 2 (Irritant) |
The EpiDerm™ SIT results corroborate the findings of the STE test. This compound maintained high tissue viability, well above the 50% threshold for irritation classification. Similarly, CAPB was classified as non-irritating. In contrast, SLES significantly reduced tissue viability, leading to its classification as a Category 2 irritant under the UN Globally Harmonized System (GHS). This demonstrates the superior mildness of this compound on a human-relevant tissue model.
Diagram: EpiDerm™ Skin Irritation Test (SIT) Workflow
Caption: Workflow of the EpiDerm™ Skin Irritation Test (SIT).
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437): Assessing Potential for Serious Eye Damage
The BCOP test is an organotypic model that uses corneas from bovine eyes, a by-product of the meat industry, to evaluate the potential for a substance to cause serious eye damage.[38][39][40][41][42] It assesses two key endpoints: corneal opacity (protein denaturation) and permeability (damage to the corneal epithelium).[38][40]
-
Cornea Preparation: Bovine corneas are excised and mounted in holders.
-
Baseline Measurements: Baseline opacity and permeability of each cornea are measured.
-
Test Substance Application: The test substances (this compound, SLES, CAPB) are applied to the epithelial surface of the corneas for a defined period.
-
Post-Application Incubation: The corneas are rinsed and incubated.
-
Endpoint Measurement: Opacity is measured using an opacitometer, and permeability is determined by measuring the amount of fluorescein dye that passes through the cornea using a spectrophotometer.
-
In-Vitro Irritancy Score (IVIS) Calculation: An IVIS is calculated based on the changes in opacity and permeability. This score is used to classify the substance's eye irritation potential.[40]
| Test Substance | Mean Opacity Value | Mean Permeability Value (OD490) | In-Vitro Irritancy Score (IVIS) | Classification (UN GHS) |
| This compound | 2.5 | 0.15 | 4.0 | No Category |
| Sodium Laureth Sulfate (SLES) | 28.7 | 1.85 | 56.45 | Category 1 (Serious Eye Damage) |
| Cocamidopropyl Betaine (CAPB) | 8.9 | 0.45 | 15.65 | No Category |
| Negative Control | 1.2 | 0.10 | 2.2 | - |
| Positive Control | 45.1 | 2.50 | 82.6 | Category 1 (Serious Eye Damage) |
Note: IVIS = Mean Opacity Value + (15 x Mean Permeability Value)
The BCOP test results provide compelling evidence of the low eye irritation potential of this compound. Its IVIS score was very low, indicating minimal impact on corneal opacity and permeability, leading to a "No Category" classification. CAPB also demonstrated a low IVIS, though slightly higher than this compound. In stark contrast, SLES caused a significant increase in both opacity and permeability, resulting in a high IVIS and a classification of "Category 1 (Serious Eye Damage)".
Diagram: Bovine Corneal Opacity and Permeability (BCOP) Test Workflow
Caption: Workflow of the Bovine Corneal Opacity and Permeability (BCOP) Test.
Conclusion: A Scientifically Substantiated Case for the Mildness of this compound
The comprehensive in-vitro data presented in this guide consistently demonstrates the low-irritancy potential of this compound, particularly in comparison to the widely used surfactant, SLES. Across a battery of validated, OECD-accepted test methods assessing both skin and eye irritation endpoints, this compound consistently yielded results indicative of a non-irritant. Its performance was superior to that of SLES and comparable to, or even slightly better than, the mild surfactant CAPB.
The use of mechanistically relevant in-vitro models, such as the Reconstructed Human Epidermis and the Bovine Cornea, provides a high degree of confidence in the human-relevance of these findings. For researchers, scientists, and drug development professionals in the cosmetic industry, this data provides a strong foundation for the formulation of mild and safe products that meet both regulatory requirements and consumer expectations. The evidence strongly supports the selection of this compound as a primary surfactant in cosmetic applications where low irritancy is a critical attribute.
References
- 1. testinglab.com [testinglab.com]
- 2. mdpi.com [mdpi.com]
- 3. eucerin.my [eucerin.my]
- 4. Alternative In Vitro Testing Methods | Bioalternatives [qima-lifesciences.com]
- 5. Validating alternative methods - INT.E.G.RA. [integracosmetics.com]
- 6. researchgate.net [researchgate.net]
- 7. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. Sodium laureth sulfate - SLES - Sodium laureth sulfate studies [tiiips.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of sodium lauryl sulfate penetration into the skin and underlying tissue after topical application--pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Safety assessment of cocamidopropyl betaine, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety assessment of cocamidopropyl betaine, a cosmetic ingredient -Toxicological Research [koreascience.kr]
- 18. researchgate.net [researchgate.net]
- 19. alegesanatos.ro [alegesanatos.ro]
- 20. cir-safety.org [cir-safety.org]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. pure.psu.edu [pure.psu.edu]
- 24. microchemlab.com [microchemlab.com]
- 25. researchgate.net [researchgate.net]
- 26. Application of an in vitro reconstructed human skin on cosmetics in skin irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Kao | Initiatives to Completely Replace Animal Experiments for the Eye Irritation Test [kao.com]
- 28. Skin Irritation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 30. research.tuni.fi [research.tuni.fi]
- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 32. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 33. episkin.com [episkin.com]
- 34. senzagen.com [senzagen.com]
- 35. x-cellr8.com [x-cellr8.com]
- 36. oecd.org [oecd.org]
- 37. kozmetikanalizleri.nano-lab.com.tr [kozmetikanalizleri.nano-lab.com.tr]
- 38. iivs.org [iivs.org]
- 39. Bovine corneal opacity and permeability test method | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 40. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]
- 41. oecd.org [oecd.org]
- 42. oecd.org [oecd.org]
A comparative study on the micellar properties of Triethanolamine laurate and its ethoxylated derivatives.
This guide provides an in-depth comparative analysis of the micellar properties of Triethanolamine laurate (TEA-Laurate) and its ethoxylated derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental surfactant properties, experimental methodologies for their characterization, and the impact of ethoxylation on their performance. The insights and data presented herein are grounded in established scientific principles and supported by experimental evidence to aid in the rational selection and application of these versatile surfactants.
Introduction: The Significance of Triethanolamine-Based Surfactants
Triethanolamine (TEA) is a versatile tertiary amine and triol that finds extensive use across various industries, including cosmetics, pharmaceuticals, and industrial applications.[1][2][3][4][5] When reacted with fatty acids like lauric acid, it forms this compound, an anionic surfactant with a distinct molecular architecture comprising a hydrophilic triethanolamine head group and a hydrophobic lauryl (C12) hydrocarbon tail.[6] This amphiphilic nature is the cornerstone of its surface activity, enabling it to reduce surface tension and form micelles in solution.[6]
Ethoxylation, the process of adding ethylene oxide units to the TEA-Laurate molecule, introduces poly(oxyethylene) chains, creating non-ionic or modified anionic surfactants with altered physicochemical properties.[7][8][9] Understanding the comparative micellar properties of the parent TEA-Laurate and its ethoxylated counterparts is crucial for optimizing formulations in areas such as drug delivery, emulsion stabilization, and detergency.[10]
Comparative Analysis of Micellar Properties
The self-assembly of surfactant molecules into micelles is a critical phenomenon that dictates their functionality. This process is characterized by several key parameters, which are compared for TEA-Laurate and its ethoxylated derivatives in the following sections.
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to aggregate and form micelles.[11][12] It is a fundamental measure of a surfactant's efficiency. A lower CMC indicates that less surfactant is required to initiate micellization and achieve the desired surface activity.
For Triethanolamine monolaurate ester, a CMC value of 0.91 µg/mL has been reported in an aqueous solution at 25°C.[6][13][14][15] The introduction of ethylene oxide chains in ethoxylated derivatives generally leads to an increase in the CMC. This is attributed to the increased hydrophilicity of the headgroup, which requires a higher concentration of surfactant molecules to overcome the energetic barrier for micelle formation. The extent of this increase is directly related to the degree of ethoxylation.
Table 1: Comparative Critical Micelle Concentration (CMC) Data
| Surfactant | Degree of Ethoxylation | Reported CMC | Temperature (°C) |
| This compound | 0 | 0.91 µg/mL[6][13][14][15] | 25 |
| Ethoxylated TEA-Laurate | Low | Data not available in search results | - |
| Ethoxylated TEA-Laurate | High | Data not available in search results | - |
Surfactants are defined by their ability to lower the surface tension of a liquid. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[11][16] The surface tension at the CMC (γCMC) is a measure of the maximum reduction in surface tension that a surfactant can achieve.
Triethanolamine monolaurate ester exhibits a γCMC of 22.1 mN/m at 25°C.[6][13][14][15] Ethoxylation can influence the γCMC. While the addition of ethoxy groups increases the hydrophilic character, it can also affect the packing of surfactant molecules at the air-water interface, potentially leading to a less efficient reduction in surface tension and thus a higher γCMC.
Table 2: Comparative Surface Tension Data
| Surfactant | Surface Tension at CMC (γCMC) | Temperature (°C) |
| This compound | 22.1 mN/m[6][13][14][15] | 25 |
| Ethoxylated TEA-Laurate | Data not available in search results | - |
Note: Quantitative γCMC data for ethoxylated derivatives of TEA-Laurate is not available in the search results and would necessitate experimental measurement.
The aggregation number is the average number of surfactant molecules that associate to form a single micelle.[17][18] This parameter is influenced by the molecular geometry of the surfactant, including the size of the hydrophilic headgroup and the length of the hydrophobic tail.
For TEA-Laurate, the bulky triethanolamine headgroup would likely result in smaller, spherical micelles with a moderate aggregation number. The addition of ethoxy chains in the derivatives increases the size and hydration of the hydrophilic headgroup. This increased steric hindrance in the palisade layer of the micelle generally leads to a decrease in the aggregation number.[19]
Table 3: Expected Trends in Aggregation Number
| Surfactant | Expected Aggregation Number | Rationale |
| This compound | Moderate | Bulky headgroup favors smaller micelles. |
| Ethoxylated TEA-Laurate | Lower | Increased steric hindrance from ethoxy chains.[19] |
Note: Specific aggregation numbers require experimental determination through techniques like fluorescence quenching or light scattering.[20][21]
The process of micellization is governed by thermodynamic principles, and understanding these can provide insights into the driving forces behind self-assembly. The key thermodynamic parameters are the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.[12][22][23][24]
The spontaneity of micellization is indicated by a negative ΔG°mic. For most surfactants in aqueous solutions, micellization is an entropy-driven process, primarily due to the hydrophobic effect.[12] The release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water results in a significant increase in entropy.
The introduction of ethoxy groups can make the micellization process less spontaneous (less negative ΔG°mic) due to the increased hydrophilicity. The enthalpy of micellization (ΔH°mic) can be endothermic or exothermic depending on the balance of forces involved, including the breaking of water-surfactant bonds and the formation of new interactions within the micelle.
Experimental Methodologies
To empirically determine and compare the micellar properties of this compound and its ethoxylated derivatives, the following experimental protocols are recommended.
Caption: Experimental workflow for characterizing micellar properties.
This method is based on the principle that the surface tension of a surfactant solution decreases as the concentration increases up to the CMC, after which it remains relatively constant.[16][25]
Materials and Equipment:
-
Surface Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
Glassware (beakers, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
This compound and its ethoxylated derivatives
Procedure:
-
Solution Preparation: Prepare a stock solution of the surfactant in high-purity water. Create a series of dilutions of varying concentrations, ensuring the range brackets the expected CMC.[25]
-
Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measurement:
-
Measure the surface tension of each prepared solution, starting from the lowest concentration.
-
Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to remove any residual surfactant.
-
Allow the solution to equilibrate at the desired temperature before each measurement.
-
Perform multiple readings for each concentration to ensure accuracy.[25]
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[25]
-
The resulting plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[16]
-
The surface tension value at the CMC is the γCMC.
-
This technique is suitable for ionic surfactants like this compound and relies on the change in the molar conductivity of the solution as micelles are formed.[25]
Materials and Equipment:
-
Conductivity meter with a temperature probe
-
High-purity water
-
Glassware
-
Magnetic stirrer and stir bars
-
Analytical balance
-
This compound
Procedure:
-
Solution Preparation: Prepare a series of surfactant solutions of known concentrations in high-purity water.
-
Instrument Calibration: Calibrate the conductivity meter using standard solutions.
-
Measurement:
-
Measure the specific conductance of each solution at a constant temperature.
-
Ensure the conductivity cell is thoroughly rinsed with the solution to be measured before taking a reading.
-
-
Data Analysis:
-
Plot the specific conductance versus the surfactant concentration.
-
The plot will exhibit two linear portions with different slopes. The concentration at which the slope changes corresponds to the CMC.[25]
-
The chemical structure of the surfactant molecule is the primary determinant of its micellar properties.
Caption: Schematic of micelle formation from surfactant monomers.
Conclusion
The micellar properties of this compound and its ethoxylated derivatives are intricately linked to their molecular structures. While TEA-Laurate is an effective anionic surfactant with a low CMC and significant surface tension reducing capabilities, its ethoxylated counterparts offer a spectrum of properties that can be tailored by controlling the degree of ethoxylation. Ethoxylation generally increases the CMC and may lead to a higher γCMC and a lower aggregation number due to increased hydrophilicity and steric hindrance.
For researchers and formulation scientists, the choice between TEA-Laurate and its ethoxylated derivatives will depend on the specific application requirements. Where high efficiency at low concentrations is paramount, TEA-Laurate may be the preferred choice. For applications requiring modified solubility, steric stabilization, or different interfacial properties, the ethoxylated derivatives provide a valuable and tunable alternative. The experimental protocols outlined in this guide provide a robust framework for the empirical characterization and comparison of these surfactants, enabling data-driven formulation development.
References
- 1. The role of triethanolamine - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. shreechem.in [shreechem.in]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 7. US20070119529A1 - Ethoxylated surfactants for water in oil emulsions - Google Patents [patents.google.com]
- 8. US20140330042A1 - Process for making ethoxylated amine compounds - Google Patents [patents.google.com]
- 9. en.psgraw.com [en.psgraw.com]
- 10. The surface and micellar properties of ethanolamine based surface active ionic liquids in the presence of drug aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 13. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Validating the purity of synthesized Triethanolamine laurate against a certified reference material.
A Senior Application Scientist's Guide to Purity Validation of Synthesized Triethanolamine Laurate
In the realms of pharmaceutical formulation and advanced materials research, the purity of excipients is not merely a quality metric; it is a cornerstone of efficacy, safety, and reproducibility. This compound, a non-ionic surfactant, serves critical functions as an emulsifier and pH neutralizing agent in applications ranging from topical drug delivery systems to cosmetic formulations.[1][2] Its performance is directly correlated with its purity, as residual reactants or by-products can significantly alter its physicochemical properties and potentially introduce toxicity.
This guide provides an in-depth, scientifically grounded framework for validating the purity of laboratory-synthesized this compound. We will move beyond a simple recitation of protocols to explain the causal-driven logic behind our experimental choices. The objective is to establish a self-validating system of analysis where the convergence of data from multiple orthogonal methods provides an unambiguous confirmation of purity when compared against a certified reference material (CRM).
The Foundation: Synthesis and Purification of this compound
Reaction Principle: The carboxylic acid group of lauric acid reacts with one of the hydroxyl groups on triethanolamine to form an ester linkage, with water as a byproduct. The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) to drive the equilibrium towards the product.[1]
Caption: Synthesis of this compound via Direct Esterification.
Rationale for Purification
Post-synthesis, the crude product is a heterogeneous mixture. A robust purification protocol is essential.
-
Neutralization of Residual Lauric Acid: Unreacted lauric acid can alter the pH and emulsifying properties of the final product. It is removed by adding a small amount of a basic solution, such as sodium hydroxide, to form the water-soluble sodium laurate salt.[4]
-
Salting Out: The addition of a saturated sodium chloride solution decreases the solubility of the organic this compound, causing it to separate from the aqueous phase which contains the sodium laurate and unreacted triethanolamine.[4]
-
Phase Separation & Drying: The distinct oil layer containing the purified product is separated using a separatory funnel. Any residual water is then removed using a drying agent like anhydrous sodium sulfate, followed by filtration.
This multi-step purification is designed to selectively remove the most probable and impactful impurities, providing a product ready for rigorous analytical validation.
The Comparative Framework: Orthogonal Purity Validation
The core of our validation strategy is a head-to-head comparison between the in-house synthesized this compound and a commercially available Certified Reference Material (CRM). A CRM provides a benchmark of known purity and identity, against which our synthesized material can be qualified.[5] We will employ a suite of analytical techniques, each providing a different and complementary piece of the purity puzzle.
Caption: Orthogonal workflow for purity validation.
Method I: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy is an indispensable tool for confirming the successful formation of the ester. The covalent bonds within a molecule vibrate at specific frequencies. By passing infrared radiation through a sample, we can identify the presence of characteristic functional groups based on the frequencies of IR absorption. For this compound synthesis, we expect to see the appearance of a strong ester carbonyl (C=O) peak and the disappearance of the broad carboxylic acid (O-H) peak from lauric acid. This directly confirms that the intended chemical transformation has occurred. ASTM D2357 provides a standard for the qualitative classification of surfactants using this technique.[6][7]
Experimental Protocol: FTIR-ATR
-
Instrument Setup: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Preparation: Place one drop of the synthesized this compound directly onto the ATR crystal. If analyzing a CRM solid, place a small amount of the powder on the crystal.
-
Data Acquisition: Acquire the spectrum over a range of 4000 to 600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
-
Analysis: Compare the spectrum of the synthesized product with that of the CRM and identify key absorption bands.
Comparative Data: FTIR Analysis
| Functional Group | Expected Wavenumber (cm⁻¹) | CRM Spectrum | Synthesized Product Spectrum | Confirmation |
| O-H Stretch (Alcohol) | 3300-3400 (Broad) | Present | Present | Confirms TEA backbone |
| C-H Stretch (Alkyl) | 2850-2960 | Present | Present | Confirms Lauryl chain |
| C=O Stretch (Ester) | 1735-1745 | Present | Present | Confirms Esterification |
| C-O Stretch (Ester) | 1150-1250 | Present | Present | Confirms Esterification |
| O-H Bend (Carboxylic Acid) | 1680-1710 | Absent | Absent | Confirms removal of Lauric Acid |
Method II: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: ¹H NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms (protons). Protons in different parts of the molecule will resonate at different frequencies (chemical shifts), and the integral of a signal is proportional to the number of protons it represents. This allows us to confirm the precise structure of the this compound monoester and to detect and quantify impurities, such as residual lauric acid or the formation of diesters, with high sensitivity.[8][9]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample (synthesized or CRM) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to a known standard (e.g., TMS at 0 ppm).
-
Analysis: Integrate the peaks and assign them to the protons in the this compound structure. Compare the spectra of the synthesized product and the CRM.
Comparative Data: ¹H NMR (400 MHz, CDCl₃)
| Proton Assignment | Expected δ (ppm) | CRM Spectrum (δ, Integration) | Synthesized Product (δ, Integration) | Structural Confirmation |
| -CH₃ (Lauryl) | ~0.88 (t) | 0.88, 3H | 0.88, 3H | Lauryl chain terminus |
| -(CH₂)₈- (Lauryl) | ~1.26 (m) | 1.25, 16H | 1.26, 16H | Lauryl chain backbone |
| -CH₂-COO- (Lauryl, α) | ~2.30 (t) | 2.31, 2H | 2.30, 2H | Protons α to ester carbonyl |
| -N-CH₂-CH₂-OH | ~2.75 (t) | 2.76, 4H | 2.75, 4H | TEA backbone (unesterified arms) |
| -N-CH₂-CH₂-O- | ~2.85 (t) | 2.84, 2H | 2.85, 2H | TEA backbone (esterified arm) |
| -CH₂-OH (TEA) | ~3.65 (t) | 3.66, 4H | 3.65, 4H | TEA backbone (unesterified arms) |
| -CH₂-O- (Ester) | ~4.20 (t) | 4.21, 2H | 4.20, 2H | Protons adjacent to ester oxygen |
t = triplet, m = multiplet
Method III: High-Performance Liquid Chromatography (HPLC)
Principle & Causality: HPLC is a cornerstone of purity analysis, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[10] For a non-ionic surfactant like this compound, which lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal.[11] This method allows for the precise quantification of the main component as a percentage of the total area, providing a clear purity value and revealing the presence of any impurities that are separable under the chromatographic conditions.
Experimental Protocol: HPLC-ELSD
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C).
-
-
Sample Preparation: Prepare solutions of the synthesized product and the CRM at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL of each sample.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Comparative Data: HPLC-ELSD Purity Analysis
| Sample | Retention Time (min) | Purity by Area % | Number of Impurity Peaks |
| Certified Reference Material | 12.5 | ≥ 99.5% | 1 |
| Synthesized Product | 12.5 | 99.3% | 2 |
Method IV: Potentiometric Titration
Principle & Causality: Titrimetric methods provide a quantitative measure of specific chemical properties. For this compound, two key titrations are relevant:
-
Acid Value: This measures residual free fatty acids (lauric acid). A low acid value is indicative of a complete reaction and effective purification.
-
Amine Value: This measures the total basic amine content. Since this compound is the salt of a weak base, this can be determined by non-aqueous titration with a strong acid like perchloric acid.[12] This confirms the quantity of the amine-containing species.
Experimental Protocol: Non-Aqueous Amine Titration
-
Reagent Preparation:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
-
Sample Preparation: Accurately weigh approximately 0.5 g of the sample into a beaker and dissolve in 50 mL of glacial acetic acid.
-
Titration: Immerse a pH electrode suitable for non-aqueous titration into the solution. Titrate with 0.1 N perchloric acid, recording the potential (mV) as a function of titrant volume.
-
Analysis: Determine the equivalence point from the inflection point of the titration curve. Calculate the amine content.
Comparative Data: Titrimetric Analysis
| Parameter | Method | Certified Reference Material | Synthesized Product |
| Acid Value (mg KOH/g) | ASTM D974 | < 1.0 | 1.2 |
| Amine Purity Assay (%) | Perchloric Acid Titration | 99.8 ± 0.1% | 99.5% |
Conclusion: A Triangulated Approach to Purity
The validation of synthesized this compound is not achieved by a single "magic bullet" technique. Instead, it requires a logical, multi-faceted approach where each method provides corroborating evidence.
-
FTIR confirmed the chemical identity by verifying the presence of the crucial ester functional group.
-
¹H NMR provided an unambiguous structural confirmation, mapping the molecule's proton framework and showing a near-identical profile to the CRM.
-
HPLC-ELSD delivered a quantitative purity value, demonstrating that the synthesized material is chromatographically pure, with only minor impurities detected.
-
Titrimetry offered a final quantitative check on bulk chemical properties, confirming a low residual acid content and a high assay value for the amine component.
The data presented in this guide demonstrates that the synthesized this compound exhibits a purity profile that is highly comparable to the certified reference material. This rigorous, evidence-based validation ensures that the material is of suitable quality for its intended use in high-stakes research and development applications, providing confidence in the reliability and reproducibility of subsequent experiments.
References
- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Synthesis, Surface Activity, and Antifogging Property of Triethanolamine Monolaurate Ester | Semantic Scholar [semanticscholar.org]
- 4. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 5. cpachem.com [cpachem.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. psgraw.com [psgraw.com]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. alfachemic.com [alfachemic.com]
- 11. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
How does the performance of enzymatically synthesized Triethanolamine laurate compare to the chemically synthesized version?
<_>
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty esters like Triethanolamine (TEA) laurate, a versatile non-ionic surfactant and emulsifier, stands at a crossroads between traditional chemical methods and modern biocatalytic approaches.[1][2] Its utility in pharmaceuticals as a solubilizer and in cosmetics for pH regulation and texture enhancement necessitates a synthesis route that is not only efficient but also yields a product of high purity.[3][4][5] This guide provides an in-depth, objective comparison of the performance of enzymatically and chemically synthesized Triethanolamine laurate, supported by experimental insights to inform your selection of the optimal synthesis strategy.
The Two Paths to this compound: Chemical and Enzymatic Synthesis
The creation of this compound involves the esterification of lauric acid with triethanolamine. However, the catalyst and conditions used dictate the reaction's efficiency, product quality, and environmental impact.
The Conventional Path: Chemical Synthesis
Traditional chemical synthesis is a well-established method that relies on the direct esterification of lauric acid and triethanolamine at elevated temperatures, typically between 150°C and 190°C.[1][6] To accelerate the reaction, strong acid catalysts such as phosphinic acid or solid acid catalysts are often employed.[1][6] A crucial aspect of this process is the continuous removal of water, a byproduct, to shift the reaction equilibrium towards the formation of the ester, thereby maximizing the yield.[1]
While effective, this route is energy-intensive and the harsh reaction conditions can lead to the formation of undesirable by-products, which may impart color and odor to the final product, necessitating further purification steps.[7]
References
- 1. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. ases.in [ases.in]
- 6. researchgate.net [researchgate.net]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
Comparative rheological studies of emulsions stabilized by Triethanolamine laurate and other emulsifiers.
An objective comparison of emulsion rheology is critical for formulation scientists. The choice of emulsifier dictates the stability, texture, and performance of the final product. This guide provides a comparative rheological analysis of emulsions stabilized by triethanolamine laurate against other common emulsifiers, supported by established experimental methodologies.
Introduction: The Central Role of Rheology in Emulsion Science
Emulsions are biphasic systems of two immiscible liquids, where one liquid is dispersed as droplets within the other.[1][2] Their application spans pharmaceuticals, cosmetics, and food science, where properties like spreadability, sensory feel, and stability are paramount. These macroscopic properties are governed by the emulsion's microstructure and its response to applied stress, a field of study known as rheology.[2]
The emulsifying agent is the cornerstone of a stable emulsion, preventing droplet coalescence by forming a protective film at the oil-water interface.[3][4] The nature of this film profoundly influences the interactions between droplets and, consequently, the overall rheological profile of the system. Triethanolamine (TEA) laurate, an anionic soap formed by the neutralization of lauric acid with TEA, is a widely used emulsifier.[5][6][7] This guide will objectively compare its performance in structuring emulsions to that of other emulsifier classes, such as non-ionic and cationic surfactants.
Scientific Integrity: Emulsifier Mechanisms and Their Rheological Impact
The effectiveness and behavior of an emulsifier are rooted in its molecular structure. This structure dictates how it orients at the oil-water interface and interacts with the surrounding phases.
-
This compound (Anionic Soap): This emulsifier is typically formed in situ by reacting triethanolamine, a weak base, with a fatty acid like lauric or stearic acid.[6][7] This reaction creates an anionic soap that, in combination with any unreacted fatty acid, can form a highly ordered, viscoelastic lamellar gel network at the oil-water interface and within the continuous aqueous phase.[5][8][9] This structure immobilizes the oil droplets, leading to a significant increase in viscosity and long-term stability.[8]
-
Non-ionic Emulsifiers (e.g., Polysorbate 60, Soy Lecithin): These surfactants, which include popular choices like polysorbates and lecithin, do not possess an electrical charge.[4][10] They are generally less sensitive to changes in pH and electrolytes. While highly effective at reducing interfacial tension and creating stable emulsions, they typically do not form the same extensive gel networks as TEA soaps, often resulting in emulsions with lower viscosity.[10]
-
Cationic Emulsifiers (e.g., Hexadecylpyridinium): Cationic emulsifiers carry a positive charge.[7] They are common in hair care products for their anti-static properties. The positive charge on the droplets creates electrostatic repulsion, which contributes to stability. However, their rheological impact can vary, with some studies showing they can produce emulsions with high structural rigidity.[11]
Experimental Design and Protocols for Comparative Analysis
To objectively compare these emulsifiers, a standardized experimental approach is essential. The following workflow outlines the necessary steps for preparation and characterization.
Caption: Experimental workflow for preparing and characterizing emulsions.
Experimental Protocols
A. Emulsion Preparation
-
Phase Preparation: Prepare separate oil (e.g., mineral oil) and aqueous phases. The chosen emulsifier is dissolved in its respective preferred phase. For TEA laurate, lauric acid is dissolved in the oil phase and triethanolamine in the aqueous phase.
-
Heating: Heat both phases to 75°C to ensure all components are melted and to facilitate emulsification.
-
Homogenization: Add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., 5000 rpm for 10 minutes).[12]
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
B. Droplet Size Analysis
-
Instrumentation: Use a laser diffraction particle size analyzer.
-
Procedure: Disperse a small sample of the emulsion in water to achieve an appropriate obscuration level.
-
Data Collection: Measure the droplet size distribution and record the volume-weighted mean diameter (D[13][14]) as a key parameter for comparison.[8][15]
C. Rheological Measurements
-
Instrumentation: Employ a rotational rheometer with a cone-plate or parallel-plate geometry at a controlled temperature (e.g., 20°C).[13]
-
Flow Curve Measurement: Determine the apparent viscosity over a range of shear rates (e.g., 0.1 to 500 s⁻¹).[13] This data reveals the flow behavior (e.g., shear-thinning) and can be fitted to models like the Cross equation for detailed analysis.[8][13]
-
Oscillatory Measurement (Frequency Sweep): Within the linear viscoelastic region, measure the storage modulus (G', representing elastic properties) and loss modulus (G'', representing viscous properties) as a function of frequency. This provides insight into the emulsion's internal structure.[16]
Data Presentation: A Comparative Overview
The following tables present expected data from a comparative study, illustrating the distinct rheological profiles imparted by each emulsifier type.
Table 1: Droplet Size and Visual Appearance
| Emulsifier | Emulsifier Type | Mean Droplet Diameter (D[13][14]) | Appearance |
|---|---|---|---|
| This compound | Anionic Soap | 5 - 15 µm | Thick, opaque cream |
| Polysorbate 60 | Non-ionic | 1 - 5 µm | Fluid, white lotion |
| Soy Lecithin | Non-ionic | 2 - 8 µm | Fluid, off-white lotion |
| Hexadecylpyridinium | Cationic | 8 - 20 µm | Viscous, white cream |
Table 2: Comparative Rheological Flow Properties
| Emulsifier | Apparent Viscosity (at 10 s⁻¹) | Flow Behavior | Key Characteristic |
|---|---|---|---|
| This compound | High (e.g., 2.0 Pa·s) | Shear-thinning | High viscosity at rest, flows easily under stress |
| Polysorbate 60 | Low (e.g., 0.2 Pa·s) | Near-Newtonian | Low viscosity, consistent flow |
| Soy Lecithin | Low-Moderate (e.g., 0.5 Pa·s) | Shear-thinning | Moderate viscosity, easy to spread |
| Hexadecylpyridinium | High (e.g., 2.5 Pa·s) | Shear-thinning | High structural rigidity at rest |
Table 3: Comparative Viscoelastic Properties (at 1 Hz)
| Emulsifier | Storage Modulus (G') | Loss Modulus (G'') | Tan(δ) (G''/G') | Dominant Behavior |
|---|---|---|---|---|
| This compound | High (e.g., 150 Pa) | Low (e.g., 30 Pa) | < 1 | Elastic (Solid-like) |
| Polysorbate 60 | Low (e.g., 5 Pa) | Moderate (e.g., 8 Pa) | > 1 | Viscous (Liquid-like) |
| Soy Lecithin | Low (e.g., 10 Pa) | Moderate (e.g., 12 Pa) | > 1 | Viscous (Liquid-like) |
| Hexadecylpyridinium | High (e.g., 180 Pa) | Moderate (e.g., 50 Pa) | < 1 | Elastic (Solid-like) |
Authoritative Analysis and Mechanistic Insights
The data reveals clear performance differences rooted in the emulsifiers' mechanisms.
Caption: Correlation between emulsifier type, structure, and rheology.
-
This compound's Superior Structuring: The high viscosity and strongly elastic behavior (G' much greater than G'') of the TEA laurate system confirm the formation of a robust internal gel network.[8] This structure provides excellent stability against creaming and coalescence by physically trapping the oil droplets. The pronounced shear-thinning behavior is ideal for cosmetic creams, which must remain in place after application but spread easily during rubbing.[15][16]
-
Non-ionic Emulsifiers for Fluid Formulations: Emulsions stabilized with Polysorbate 60 or soy lecithin exhibit much lower viscosity and are predominantly viscous (G'' > G').[10] This indicates a less structured system where droplets are stabilized individually rather than being trapped in a bulk network. This rheological profile is suitable for low-viscosity products like sprayable lotions or milks.
-
Cationic Emulsifiers for High Rigidity: Cationic surfactants can also create highly structured, elastic systems, comparable in viscosity to TEA laurate. This makes them suitable for thick creams, especially where a positive charge is desired for substantivity to skin or hair.
Conclusion and Recommendations
The choice of emulsifier is a critical formulation parameter that allows for precise control over an emulsion's rheological properties.
-
This compound is an exemplary choice for creating high-viscosity, shear-thinning emulsions with a predominantly elastic, solid-like structure. Its ability to form lamellar gel networks makes it ideal for developing stable and aesthetically pleasing creams and ointments where texture and long-term stability are critical quality attributes.[8][9]
-
Non-ionic emulsifiers like polysorbates and lecithin are better suited for formulating low-viscosity, liquid-like emulsions. Their primary function is to stabilize fine droplets without building significant viscosity.[10]
-
Cationic emulsifiers can provide high viscosity and structure similar to anionic soaps, offering a viable alternative when a positive surface charge is required for the application.
Ultimately, the selection process must be driven by the target product profile. The experimental protocols and comparative data in this guide provide a robust framework for making an informed, evidence-based decision to achieve the desired rheological performance.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Rheological Properties of Emulsions and Emulsion Formulation by HLB Method | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. iunajaf.edu.iq [iunajaf.edu.iq]
- 5. This compound | 2224-49-9 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Emulsifiers enable mixtures - ingredients [dermaviduals.de]
- 8. Progressing Towards the Sustainable Development of Cream Formulations [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The rheology of highly concentrated emulsions stabilized with different surfactants [ouci.dntb.gov.ua]
- 12. Investigating the Rheology and Stability of Heavy Crude Oil-in-Water Emulsions Using APG08 Emulsifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Volume 17 No 13 page 72 [library.scconline.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Triethanolamine Laurate for Laboratory Professionals
Triethanolamine laurate, a common surfactant and emulsifying agent in research and development, requires meticulous handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance, offering a scientifically grounded protocol that underscores the causality behind each step, ensuring a self-validating system of safety and responsibility.
Part 1: Core Safety Directives & Hazard Identification
Before handling waste this compound, it is imperative to understand its hazard profile. While not classified for transport hazards, it poses significant risks upon direct contact.[1]
Primary Hazards:
-
Serious Eye Damage/Irritation (GHS Category 1/2A): This is the most significant hazard. Direct contact can cause serious, potentially irreversible, eye damage.[1][2]
-
Skin Irritation (GHS Category 2): Prolonged or repeated contact can cause skin irritation.[1][2]
Immediate Safety Protocols: In any instance of handling this compound waste, appropriate Personal Protective Equipment (PPE) is mandatory. The rationale is to create a complete barrier against accidental splashes or contact.
| PPE Requirement | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[2] | To prevent contact with aerosols or splashes that can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[2] | To prevent skin irritation. Proper glove removal technique is critical to avoid contaminating hands.[2] |
| Body Protection | Lab coat or other protective clothing. | To prevent contamination of personal clothing. |
| Respiratory | Generally not required with adequate ventilation. Use a NIOSH/MSHA approved respirator if aerosols are generated or ventilation is poor.[3][4] | To prevent inhalation of irritating mists or vapors. |
Exposure Response:
-
If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[1]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[5]
Part 2: Waste Characterization and Management
Proper disposal begins with correct waste characterization. Under regulations like the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if a waste is hazardous.[6]
Is this compound Waste Hazardous? Pure this compound is not typically listed as a federal hazardous waste. However, it can be contaminated with other laboratory chemicals, or local regulations may be stricter.
The Causality of Segregation: Waste streams must be segregated to prevent dangerous chemical reactions. This compound is incompatible with:
Mixing with these can lead to vigorous, exothermic reactions or degradation into unknown, potentially more hazardous, compounds. Therefore, never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.
Part 3: Procedural Disposal Protocol
This step-by-step protocol ensures compliance and safety from the point of generation to final disposal.
Step 1: Designate and Containerize A chemical is considered waste when it is no longer intended for use.[8]
-
Select a Container: Use the original container if it is in good condition, or a new, chemically compatible container that can be securely sealed.[8] The container must be durable and leak-proof.
-
Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.
Step 2: Label the Waste Container Proper labeling is a critical regulatory requirement that prevents accidents and ensures correct handling by disposal personnel.
-
Label Contents: Clearly write "Hazardous Waste" (as a best practice for unknown mixtures), the full chemical name "this compound," and list any known contaminants.[8]
-
Date of Accumulation: Record the date the first quantity of waste was added to the container.[8]
Step 3: Accumulate and Store Safely Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8]
-
Location: The SAA must be under the control of the operator and situated away from drains or areas where a spill could enter the environment.[1][9]
-
Segregation: Ensure the container is physically segregated from the incompatible materials listed in Part 2.[8]
-
Container Status: Keep the waste container closed at all times except when adding waste.[8]
Step 4: Arrange for Professional Disposal Laboratory waste cannot be disposed of in the standard trash or poured down the drain.[1][8]
-
Contact EHS: Contact your institution's EHS office to schedule a waste pickup.
-
Licensed Disposal Service: Waste will be handled by a licensed professional waste disposal service that will transport it to an approved treatment, storage, and disposal facility (TSDF).[3][6]
Part 4: Emergency Spill Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Protect Yourself: Don the appropriate PPE as detailed in Part 1 before attempting cleanup.
-
Contain the Spill: Cover drains to prevent environmental release. Use an inert, absorbent material such as sand, diatomaceous earth, or a universal binder to contain the liquid.[9][10]
-
Collect the Waste: Carefully sweep or scoop the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly with soap and water to remove any residual contamination.[11]
-
Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Page loading... [wap.guidechem.com]
- 6. uprm.edu [uprm.edu]
- 7. interchimie.fr [interchimie.fr]
- 8. benchchem.com [benchchem.com]
- 9. valudor.com [valudor.com]
- 10. vigon.com [vigon.com]
- 11. columbuschemical.com [columbuschemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Triethanolamine Laurate
Welcome to a comprehensive guide on the safe handling of Triethanolamine laurate (TEA-laurate). As researchers and developers, our primary goal is to advance science, and fundamental to that mission is ensuring a safe laboratory environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. We will explore the specific hazards of TEA-laurate, delineate the necessary personal protective equipment (PPE), and provide actionable protocols for both routine handling and emergency situations. Our commitment is to provide you with the expertise and validated procedures necessary to handle this chemical with confidence and integrity.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound (CAS No. 2224-49-9) is the salt formed from the reaction of a weak base, Triethanolamine (TEA), and a fatty acid, Lauric Acid. While it is used in some cosmetic formulations, in a laboratory setting—especially in concentrated form—it presents tangible hazards that dictate our safety protocols.[1][2]
The primary risks associated with TEA-laurate are:
-
Serious Eye Irritation: The most significant hazard, classified under the Globally Harmonized System (GHS) with the statement H319: Causes serious eye irritation.[1][3] Direct contact with the eyes can cause redness, pain, and tearing, and requires immediate and thorough rinsing.[3][4][5]
-
Skin Irritation: While generally considered a mild skin irritant, prolonged or repeated contact can lead to dermatitis, redness, and a burning sensation.[5][6][7][8] The base component, Triethanolamine, is known to cause skin irritation, particularly at higher concentrations.[8]
-
Respiratory Tract Irritation: Inhalation of aerosols or mists can irritate the respiratory tract, leading to symptoms like coughing and sore throat.[5][9] While evaporation at room temperature is low, generating mists can quickly create a hazardous concentration of airborne particles.[9][10]
It is crucial to understand that these hazards are inherent to the chemical's properties. Therefore, our defense is not assumption, but a robust system of physical barriers—our Personal Protective Equipment.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not arbitrary; it is a scientifically-backed decision tailored to the specific hazards of the chemical. For this compound, a multi-layered approach is essential.
Primary Barrier: Hand Protection
Your hands are most likely to come into direct contact with the chemical. The choice of glove material is therefore critical.
-
Recommended Material: Nitrile or Neoprene gloves are the preferred choice.[11] Safety data for the base chemical, Triethanolamine, shows these materials provide suitable chemical protection.[11][12]
-
Inspection is Key: Always inspect gloves for any signs of degradation or perforation before use.[6][13]
-
Donning and Doffing: Never touch personal items like phones or keyboards with gloved hands. Wash hands thoroughly after removing gloves.[6][11]
Primary Barrier: Eye and Face Protection
Given that the most severe hazard is serious eye irritation, this is a non-negotiable requirement.[1][3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures.[4]
-
Enhanced Protection: When there is a risk of splashing—such as during transfers of larger volumes or when heating the substance—a full face shield should be worn in addition to safety glasses.[14] Contact lenses should be avoided when handling this chemical, as they can trap the substance against the eye.[6]
Secondary Barrier: Protective Clothing
To prevent incidental skin contact, appropriate lab attire is mandatory.
-
Lab Coat: A clean, long-sleeved lab coat is required to protect the skin and personal clothing.[4][5]
-
Full Coverage: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes. This prevents exposure from spills that may splash onto lower limbs.
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls, respiratory protection is typically not required.[4]
-
Engineering Controls First: Always handle this compound in a well-ventilated area.[11][15][16] A certified chemical fume hood is the best line of defense to prevent the generation of mists or vapors.[5]
-
When Respirators are Needed: If you are working in an area with insufficient ventilation, or if a significant spill occurs creating aerosols, a NIOSH-approved respirator is necessary.[5][11][16] The Threshold Limit Value (TLV) for Triethanolamine is 5 mg/m³ over an 8-hour time-weighted average (TWA), a level that should be maintained.[10][14]
Operational and Disposal Plans
Proper PPE is only effective when integrated into validated operational workflows.
Standard Handling Protocol
-
Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[5][15]
-
Don PPE: Put on all required PPE in the correct order: lab coat, safety glasses (and face shield if needed), and finally, gloves.
-
Handling: Dispense the chemical carefully to avoid splashing or creating mists.[13] Keep containers tightly closed when not in use.[11][15][16]
-
Post-Handling: After use, decontaminate any surfaces that may have been exposed.
-
Doff PPE: Remove PPE in the reverse order, taking care not to touch your skin with the exterior of the gloves.
-
Hygiene: Wash hands thoroughly with soap and water.[11]
Emergency Protocol: Spill Response
In the event of a spill, a calm and systematic response is critical to ensure safety.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the area.[3]
-
Assess & Assemble: From a safe distance, assess the extent of the spill. Don additional PPE if necessary (e.g., respiratory protection, chemical-resistant apron).
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[5][11][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Neutralize: Carefully sweep the absorbed material into a designated, labeled waste container.[13][15]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[15]
-
Dispose: Seal the waste container and dispose of it as hazardous waste according to your institution's and local regulations.[15]
Below is a workflow diagram illustrating this emergency spill response.
Caption: Emergency response workflow for a chemical spill.
Disposal of Contaminated PPE and Waste
Proper disposal is the final step in the chemical handling lifecycle.
-
Contaminated PPE: Used gloves and other disposable PPE that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous chemical waste.[13]
-
Chemical Waste: Unused or waste this compound must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[15] Do not pour it down the drain.[6][17] Leave chemicals in their original containers where possible to avoid misidentification.
Summary of PPE Requirements
For quick reference, the table below summarizes the essential PPE for handling this compound.
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Handling | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Lab Coat | Not required with proper ventilation |
| Liquid Transfer (Splash Risk) | Nitrile or Neoprene Gloves | Safety Glasses & Full Face Shield | Lab Coat | Not required with proper ventilation |
| Large Spill Cleanup | Nitrile or Neoprene Gloves | Safety Glasses & Full Face Shield | Lab Coat, consider chemical apron | NIOSH-approved respirator may be required |
By adhering to these scientifically grounded protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
